Product packaging for Vanilpyruvic acid(Cat. No.:CAS No. 1081-71-6)

Vanilpyruvic acid

Cat. No.: B085985
CAS No.: 1081-71-6
M. Wt: 210.18 g/mol
InChI Key: YGQHQTMRZPHIBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Vanilpyruvic acid is a key chemical intermediate of significant interest in various research fields. Its molecular structure, which incorporates both a keto acid functional group and a vanillyl moiety, makes it a valuable precursor in the synthesis of more complex compounds, particularly in exploring pathways to vanillin-related substances. Researchers utilize this compound to study its role in enzymatic processes, including its potential as a substrate or inhibitor for specific decarboxylases and dehydrogenases, to better understand metabolic pathways in both microbial and plant systems. As a potential enzyme modulator, it is used in biochemical studies to investigate its effects on the activity of enzymes involved in the oxidative phases of metabolic pathways. This product is intended for research and laboratory use only. It is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O5 B085985 Vanilpyruvic acid CAS No. 1081-71-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-hydroxy-3-methoxyphenyl)-2-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O5/c1-15-9-5-6(2-3-7(9)11)4-8(12)10(13)14/h2-3,5,11H,4H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGQHQTMRZPHIBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC(=O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10148407
Record name Vanilpyruvic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10148407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Vanilpyruvic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011714
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1081-71-6
Record name Vanilpyruvic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1081-71-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vanilpyruvic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001081716
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1081-71-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302091
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Vanilpyruvic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10148407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxy-3-methoxyphenylpyruvic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VANILPYRUVIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VS94VB17BP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Vanilpyruvic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011714
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Vanilpyruvic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of Vanilpyruvic acid (VPA), a catecholamine metabolite. The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and visual representations of key concepts.

Core Physicochemical Properties

This compound, also known as 3-(4-hydroxy-3-methoxyphenyl)-2-oxopropanoic acid, is an organic compound with the chemical formula C10H10O5.[1][2][3] It is classified as a phenylpyruvic acid derivative. In its solid state, it typically appears as a white to off-white crystalline substance.[1][4]

The following table summarizes the key physicochemical properties of this compound. It is important to note that many of these values are predicted through computational models, as extensive experimental data is not widely available.

PropertyValueSource TypeReference(s)
Identifiers
IUPAC Name3-(4-hydroxy-3-methoxyphenyl)-2-oxopropanoic acid-[1]
CAS Number1081-71-6-[1][2][4]
Molecular FormulaC10H10O5-[1][2][3]
Molecular Weight
Average Molecular Weight210.18 g/mol Experimental[1][2][3]
Monoisotopic Weight210.05282343 DaComputed[1]
Solubility
Water Solubility1.3 g/LPredicted
DMSO Solubility≥ 27 mg/mL (128.46 mM)Experimental[5][6]
Partition Coefficients
LogP (Octanol/Water)1.36 - 1.44Predicted
LogS (Aqueous Solubility)-2.2Predicted
Acidity
pKa (Strongest Acidic)2.73Predicted
pKa (Strongest Basic)-4.9Predicted
Structural Properties
Polar Surface Area83.83 ŲPredicted
Hydrogen Bond Donor Count2Predicted
Hydrogen Bond Acceptor Count5Predicted
Rotatable Bond Count4Predicted
Physical Properties
Physical DescriptionSolidExperimental[1][2]
Boiling PointNot Available-
Melting PointNot Available-

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of this compound are not extensively published. However, standard methodologies can be applied.

The shake-flask method is a common technique for determining the solubility of a compound in a specific solvent.

  • Preparation : Add an excess amount of solid this compound to a known volume of the solvent (e.g., water, DMSO) in a sealed, thermostatted container.

  • Equilibration : Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. For poorly soluble compounds, sonication or gentle heating may be applied initially to aid dispersion.[5][6]

  • Phase Separation : Cease agitation and allow the undissolved solid to settle. Centrifugation is recommended to ensure a clear separation of the solid and liquid phases.

  • Quantification : Carefully extract an aliquot of the clear, saturated supernatant. Analyze the concentration of this compound in the aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation : The solubility is calculated from the measured concentration in the saturated solution.

G Workflow for Solubility Determination (Shake-Flask Method) cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess VPA to solvent equil1 Agitate at constant temperature (24-48h) prep1->equil1 sep1 Centrifuge sample equil1->sep1 quant1 Extract clear supernatant sep1->quant1 quant2 Analyze concentration (e.g., HPLC-UV) quant1->quant2

Workflow for Solubility Determination

Spectral data provides crucial information about the chemical structure and purity of a compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are used to elucidate the carbon-hydrogen framework of the molecule. The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆), and the spectrum is acquired on an NMR spectrometer.[1]

  • Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation. A sample can be analyzed as a solid (e.g., using KBr pellet) or in a suitable solvent.[1]

  • Mass Spectrometry (MS) : MS provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and aiding in structural identification. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.[1]

  • UV-Visible Spectroscopy : This technique measures the absorption of ultraviolet and visible light by the compound, which is related to its electronic transitions. It is often used for quantitative analysis.

Biological Context and Relationships

This compound is a metabolite involved in catecholamine metabolism.[2][6] Catecholamines, such as dopamine, norepinephrine, and epinephrine, are crucial neurotransmitters and hormones. The metabolic pathway of these compounds is complex, and the presence of metabolites like this compound can be significant. For instance, elevated levels of certain metabolites are associated with inborn metabolic disorders like aromatic L-amino acid decarboxylase deficiency.

G Metabolic Relationship of this compound catecholamines Catecholamines (e.g., Dopamine) metabolism Metabolic Processes (e.g., Deamination, Oxidation) catecholamines->metabolism Metabolized via vpa This compound (VPA) metabolism->vpa Yields vla Vanillactic Acid vpa->vla Precursor to

Metabolic Context of this compound

The structural identifiers provide a standardized way to reference this compound in chemical databases and literature.

G Key Identifiers for this compound cluster_identifiers Chemical Identifiers vpa This compound C₁₀H₁₀O₅ MW: 210.18 g/mol cas CAS: 1081-71-6 vpa->cas iupac IUPAC: 3-(4-hydroxy-3-methoxyphenyl) -2-oxopropanoic acid vpa->iupac smiles SMILES: COC1=C(O)C=CC (CC(=O)C(O)=O)=C1 vpa->smiles

Chemical Identifiers for this compound

References

Synthesis of Vanilpyruvic Acid from Vanillin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanilpyruvic acid (3-(4-hydroxy-3-methoxyphenyl)-2-oxopropanoic acid) is a keto acid of significant interest in biochemical and pharmaceutical research due to its structural relation to biologically active compounds. Its synthesis from the readily available bio-based platform chemical, vanillin, presents an important pathway for the production of this valuable molecule. This technical guide provides an in-depth overview of the primary chemical synthesis route for this compound from vanillin, focusing on the Erlenmeyer-Plöchl reaction. Detailed experimental protocols, based on established chemical principles, are presented, alongside a summary of the key reaction parameters. This document aims to serve as a comprehensive resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound is an organic compound featuring a phenylpyruvic acid core substituted with hydroxyl and methoxy groups, inheriting its aromatic structure from vanillin. This structure imparts potential biological activities, making it a target for investigation in various therapeutic areas. The synthesis of this compound from vanillin, a major component of natural vanilla extract and a byproduct of the paper industry, offers a sustainable and economically viable route to this important keto acid.

The most historically referenced method for this transformation is a two-step process based on the Erlenmeyer-Plöchl synthesis. This reaction first involves the condensation of an aldehyde (vanillin) with an N-acylglycine (such as hippuric acid or N-acetylglycine) to form an intermediate known as an azlactone. Subsequent hydrolysis of this azlactone yields the desired α-keto acid.

Chemical Synthesis Pathway: The Erlenmeyer-Plöchl Reaction

The synthesis of this compound from vanillin via the Erlenmeyer-Plöchl reaction proceeds in two main stages:

  • Azlactone Formation: Vanillin is condensed with an N-acylglycine, typically hippuric acid or N-acetylglycine, in the presence of a dehydrating agent like acetic anhydride and a base catalyst, usually sodium acetate. This reaction forms the corresponding azlactone, specifically 4-(4-acetoxy-3-methoxybenzylidene)-2-phenyloxazol-5(4H)-one (when using hippuric acid and accounting for the acetylation of the phenolic hydroxyl group of vanillin by acetic anhydride).

  • Hydrolysis to this compound: The azlactone intermediate is then subjected to hydrolysis under relatively harsh conditions to yield this compound. This step cleaves both the ester and the amide bonds within the azlactone ring structure.

The overall logical workflow of this synthesis is depicted below.

G cluster_0 Reaction Stages Vanillin Vanillin Condensation Erlenmeyer-Plöchl Condensation Vanillin->Condensation HippuricAcid Hippuric Acid / N-Acetylglycine HippuricAcid->Condensation Reagents1 Acetic Anhydride, Sodium Acetate Reagents1->Condensation Azlactone Azlactone Intermediate Hydrolysis_step Hydrolysis Azlactone->Hydrolysis_step Hydrolysis Acid or Base Hydrolysis (e.g., 3N NaOH, heat) Hydrolysis->Hydrolysis_step VanilpyruvicAcid This compound Condensation->Azlactone Step 1: Condensation Hydrolysis_step->VanilpyruvicAcid Step 2: Hydrolysis

Figure 1: Logical workflow for the synthesis of this compound from vanillin.

Experimental Protocols

The following protocols are based on the general procedures for the Erlenmeyer-Plöchl synthesis and subsequent hydrolysis, adapted for the specific reactants.

Step 1: Synthesis of 4-(4-acetoxy-3-methoxybenzylidene)-2-phenyloxazol-5(4H)-one (Azlactone Intermediate)

Materials:

  • Vanillin

  • Hippuric acid

  • Anhydrous sodium acetate

  • Acetic anhydride

  • Ethanol

Procedure:

  • A mixture of vanillin, hippuric acid, and anhydrous sodium acetate in a molar ratio of approximately 1:1.2:1 is prepared in a round-bottom flask.

  • Acetic anhydride, in a molar excess (e.g., 2-3 equivalents relative to vanillin), is added to the flask.

  • The reaction mixture is heated, typically in a water bath or oil bath at around 100°C, with stirring for a period of 1 to 2 hours.

  • After heating, the reaction mixture is cooled to room temperature, and then further cooled in an ice bath.

  • Cold ethanol is added to the cooled mixture to precipitate the azlactone product.

  • The precipitate is collected by vacuum filtration, washed with cold ethanol and then with hot water to remove unreacted starting materials and byproducts.

  • The crude azlactone can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Step 2: Hydrolysis of the Azlactone Intermediate to this compound

Materials:

  • 4-(4-acetoxy-3-methoxybenzylidene)-2-phenyloxazol-5(4H)-one

  • Sodium hydroxide (NaOH) solution (e.g., 3 N)

  • Hydrochloric acid (HCl) for acidification

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • The synthesized azlactone is suspended in an aqueous solution of sodium hydroxide (e.g., 3 N).

  • The mixture is heated under reflux for several hours. The progress of the hydrolysis can be monitored by thin-layer chromatography. This "drastic treatment" is necessary to cleave both the ester and amide functionalities.

  • After the hydrolysis is complete, the reaction mixture is cooled to room temperature.

  • The cooled solution is acidified with hydrochloric acid to a pH of approximately 1-2. This will protonate the carboxylate and phenolic hydroxyl groups, causing the this compound to precipitate.

  • The aqueous mixture is then extracted with an organic solvent like diethyl ether or ethyl acetate.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude this compound.

  • Further purification can be achieved by recrystallization.

The signaling pathway for this two-step chemical transformation is illustrated in the diagram below.

G cluster_step1 Step 1: Azlactone Formation cluster_step2 Step 2: Hydrolysis vanillin Vanillin azlactone Azlactone Intermediate vanillin->azlactone Condensation hippuric_acid Hippuric Acid hippuric_acid->azlactone Condensation acetic_anhydride Acetic Anhydride acetic_anhydride->azlactone Condensation naoac Sodium Acetate naoac->azlactone Condensation azlactone_input azlactone->azlactone_input naoh NaOH (aq), Heat hydrolysis_reaction hydrolysis_reaction naoh->hydrolysis_reaction hcl HCl (aq) intermediate_salt intermediate_salt hcl->intermediate_salt vanilpyruvic_acid This compound azlactone_input->hydrolysis_reaction hydrolysis_reaction->intermediate_salt Hydrolysis intermediate_salt->vanilpyruvic_acid Acidification

Figure 2: Reaction pathway for this compound synthesis.

Quantitative Data and Reaction Parameters

Quantitative data for the specific synthesis of this compound from vanillin is not extensively reported in the literature. However, based on the general yields of Erlenmeyer-Plöchl reactions and subsequent hydrolyses, the following table summarizes the expected parameters and potential yields. It is important to note that these values are estimates and would require experimental optimization.

ParameterStep 1: Azlactone FormationStep 2: HydrolysisOverall (Estimated)
Reactant Molar Ratios Vanillin:Hippuric Acid:NaOAc (approx. 1:1.2:1)--
Key Reagents Acetic Anhydride3 N NaOH, HCl-
Temperature ~100 °CReflux-
Reaction Time 1-2 hoursSeveral hours-
Typical Yield Moderate to High (60-90%)Moderate to High (50-80%)30-72%

Alternative Condensation Partners

While hippuric acid is commonly cited, other N-acylglycines or related compounds can also be used in the first step of the synthesis.

  • N-Acetylglycine: Can be used in place of hippuric acid, which may be more economical. The general reaction principle remains the same.

  • Hydantoin and 2-Thiohydantoin: These five-membered heterocyclic compounds can also condense with aldehydes like vanillin. Subsequent hydrolysis of the condensation product would be required to yield the α-keto acid. The conditions for this hydrolysis may differ from those for the azlactone.

Conclusion

The synthesis of this compound from vanillin is a feasible process, primarily achieved through the Erlenmeyer-Plöchl reaction followed by hydrolysis. This technical guide outlines the fundamental principles and provides a framework for the experimental execution of this synthesis. While specific quantitative data for this exact transformation is scarce in publicly available literature, the provided protocols, based on well-established analogous reactions, offer a solid starting point for researchers. Further optimization of reaction conditions, particularly for the hydrolysis step, would be crucial to maximize the yield and purity of the final product. The use of vanillin as a renewable starting material makes this synthetic route attractive for the sustainable production of this compound for applications in the pharmaceutical and life sciences sectors.

Vanilpyruvic Acid: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanilpyruvic acid, a keto acid structurally related to vanillin, is a molecule of interest due to its potential role as a biosynthetic precursor and its presence as a metabolite in biological systems. While its direct isolation from natural sources is not extensively documented, its structural similarity to key compounds in the phenylpropanoid pathway suggests its presence in plants known for producing vanillin and related phenolics. This technical guide provides a comprehensive overview of the probable natural sources of this compound, a plausible biosynthetic pathway, and detailed, adaptable protocols for its extraction, isolation, and quantification from plant matrices. The methodologies presented are based on established analytical techniques for related compounds, offering a robust framework for researchers entering this area of study.

Natural Sources and Biosynthesis

Direct evidence for the widespread natural occurrence and concentration of this compound in specific plant species is currently limited in scientific literature. However, based on its chemical structure and relationship to other well-characterized phenylpropanoids, its presence can be inferred in plants that synthesize vanillin and its precursors.

1.1. Probable Natural Sources

The most probable natural source of this compound is the cured bean of the vanilla orchid, Vanilla planifolia . This plant is rich in vanillin, vanillic acid, and other related phenolic compounds, all of which are biosynthetically linked. Other potential, though unconfirmed, sources could include plants that produce significant amounts of ferulic acid, a likely precursor.

1.2. Hypothetical Biosynthetic Pathway

This compound is likely synthesized via the phenylpropanoid pathway, a major route for the production of a wide array of plant secondary metabolites. The proposed pathway, originating from the amino acid L-phenylalanine, is outlined below.

This compound Biosynthesis Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL pCoumaric p-Coumaric Acid Cin->pCoumaric C4H Ferulic Ferulic Acid pCoumaric->Ferulic HCT/C3H, CCoAOMT Vanillin Vanillin Ferulic->Vanillin Chain Shortening Vanilpyruvic This compound Ferulic->Vanilpyruvic Hypothetical Pathway (e.g., Hydratase/Lyase) Vanillic Vanillic Acid Vanillin->Vanillic Oxidation Vanilpyruvic->Vanillic Oxidative Decarboxylation Shikimate Shikimate Pathway Shikimate->Phe PAL PAL: Phenylalanine Ammonia-Lyase C4H C4H: Cinnamate 4-Hydroxylase HCT HCT/C3H, CCoAOMT: Hydroxycinnamoyl-CoA Shikimate/Quinate Transferase/ p-Coumarate 3-Hydroxylase, Caffeoyl-CoA O-Methyltransferase

Figure 1: Hypothetical biosynthetic pathway of this compound.

This pathway illustrates the conversion of L-phenylalanine through a series of enzymatic steps to ferulic acid, a key intermediate. It is hypothesized that this compound may be formed from ferulic acid through a side reaction or an alternative enzymatic conversion.

Isolation and Purification from Plant Material

The following is a generalized protocol for the extraction and isolation of this compound from a plant matrix such as cured vanilla beans. This protocol is adaptable and may require optimization depending on the specific plant material.

2.1. Experimental Protocol: Extraction and Solid-Phase Extraction (SPE) Cleanup

  • Sample Preparation:

    • Cryogenically grind cured vanilla beans to a fine powder using a mortar and pestle with liquid nitrogen.

    • Lyophilize the powder to remove residual water.

  • Solvent Extraction:

    • Suspend the dried powder in 80% methanol (v/v) at a ratio of 1:10 (w/v).

    • Sonicate the suspension for 30 minutes in an ultrasonic bath.

    • Macerate for 24 hours at 4°C with constant agitation.

    • Centrifuge the mixture at 4000 x g for 15 minutes and collect the supernatant.

    • Repeat the extraction process on the pellet twice more, pooling the supernatants.

    • Filter the pooled supernatant through a 0.45 µm PTFE filter.

  • Solvent Evaporation:

    • Concentrate the filtered extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C until the methanol is removed.

  • Solid-Phase Extraction (SPE) for Fractionation:

    • Condition a C18 SPE cartridge by sequentially passing methanol and then deionized water.

    • Load the aqueous extract onto the conditioned SPE cartridge.

    • Wash the cartridge with deionized water to remove highly polar impurities.

    • Elute the fraction containing phenolic acids with a step gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).

    • Collect the fractions and analyze each for the presence of this compound using HPLC-UV or LC-MS.

  • Further Purification (Preparative HPLC):

    • Pool the fractions containing this compound.

    • Concentrate the pooled fractions under vacuum.

    • Perform preparative High-Performance Liquid Chromatography (HPLC) on the concentrated fraction using a C18 column and a suitable mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to isolate pure this compound.

Isolation_Workflow start Cured Vanilla Beans grind Cryogenic Grinding and Lyophilization start->grind extract Solvent Extraction (80% Methanol) grind->extract concentrate Rotary Evaporation extract->concentrate spe Solid-Phase Extraction (SPE) (C18 Cartridge) concentrate->spe fractions Fraction Collection spe->fractions analysis Screening of Fractions (HPLC-UV / LC-MS) fractions->analysis prep_hplc Preparative HPLC analysis->prep_hplc end Isolated this compound prep_hplc->end

Figure 2: Experimental workflow for the isolation of this compound.

Quantitative Analysis

Accurate quantification of this compound in plant extracts requires a sensitive and selective analytical method. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the recommended technique.

3.1. Experimental Protocol: LC-MS/MS Quantification

  • Sample Preparation and Extraction:

    • Prepare the plant extract as described in the isolation protocol (steps 1 and 2).

    • For quantitative analysis, a smaller sample size can be used.

    • After filtration, the extract can be diluted with the initial mobile phase conditions for LC-MS/MS analysis.

  • LC-MS/MS Instrumentation and Conditions:

    • Chromatographic System: A high-performance liquid chromatography system.

    • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: A suitable gradient to separate this compound from other matrix components.

    • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Ionization Mode: Negative ion mode is typically suitable for phenolic acids.

    • MRM Transitions: Specific Multiple Reaction Monitoring (MRM) transitions for this compound (precursor ion -> product ion) need to be determined by infusing a standard solution.

  • Quantification:

    • Prepare a calibration curve using a certified standard of this compound in a matrix-matched solution to account for matrix effects.

    • Spike a known amount of a suitable internal standard (e.g., a stable isotope-labeled version of this compound or a structurally similar compound not present in the sample) into both the standards and the samples before extraction to correct for extraction losses and instrumental variability.

    • Calculate the concentration of this compound in the original plant material based on the calibration curve.

Quantification_Workflow start Plant Extract dilution Dilution and Internal Standard Spiking start->dilution lcms LC-MS/MS Analysis (C18, ESI-, MRM) dilution->lcms quant Data Processing and Quantification lcms->quant calibration Calibration Curve (Matrix-Matched Standards) calibration->quant end Concentration of This compound quant->end

Figure 3: Workflow for quantitative analysis of this compound.

Quantitative Data Summary

As of the writing of this guide, there is a notable lack of published quantitative data for this compound in natural plant sources. The table below outlines the key parameters that would be determined using the proposed analytical methodology.

ParameterDescriptionProposed Analytical Method
Concentration in Plant Material The amount of this compound per unit of dry weight of the plant material (e.g., in µg/g).LC-MS/MS
Extraction Efficiency The percentage of this compound recovered from the plant matrix during the extraction process.Determined by comparing the amount in the extract to a spiked sample.
Limit of Detection (LOD) The lowest concentration of this compound that can be reliably detected by the analytical instrument.Calculated from the standard deviation of the response and the slope of the calibration curve.
Limit of Quantification (LOQ) The lowest concentration of this compound that can be quantitatively determined with acceptable precision and accuracy.Determined based on signal-to-noise ratio or the standard deviation of the response.

Conclusion

While this compound remains a relatively understudied compound in the context of its natural occurrence in plants, its biosynthetic relationship with key flavor and aroma compounds of vanilla suggests that it is a viable target for isolation and characterization. The protocols and pathways detailed in this guide provide a robust starting point for researchers to explore the presence of this compound in Vanilla planifolia and other potential plant sources. The application of modern analytical techniques, particularly LC-MS/MS, will be crucial in elucidating its natural distribution and concentration, paving the way for further research into its biological activities and potential applications.

Spectroscopic Profile of Vanilpyruvic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanilpyruvic acid (3-(4-hydroxy-3-methoxyphenyl)-2-oxopropanoic acid) is a phenolic compound and a human urinary metabolite.[1] Its presence has been linked to the inborn metabolic disorder aromatic L-amino acid decarboxylase deficiency. Despite its clinical relevance, a comprehensive public repository of its experimental spectroscopic data is notably scarce. This guide aims to provide an in-depth technical overview of the expected spectroscopic characteristics of this compound, based on predicted data and analysis of structurally related compounds. This information is crucial for researchers involved in its synthesis, identification, and characterization in biological matrices.

Chemical Structure

IUPAC Name: 3-(4-hydroxy-3-methoxyphenyl)-2-oxopropanoic acid[1] Molecular Formula: C₁₀H₁₀O₅ Molecular Weight: 210.18 g/mol [1] Structure: Chemical structure of this compound

Mass Spectrometry Data

While experimental mass spectra for this compound are not widely available, predicted data provides valuable insights for its identification.

Mass Spectrometry Data (Predicted)
Monoisotopic Mass 210.05282343 Da
Predicted GC-MS Spectrum (2 TMS) splash10-00ri-9432000000-3d55712bbfe9bdc7e323
Predicted LC-MS/MS Spectrum (10V, Positive) splash10-029f-0930000000-79860b8c616f4618d363
Predicted LC-MS/MS Spectrum (20V, Positive) splash10-029f-0930000000-79860b8c616f4618d363
Predicted LC-MS/MS Spectrum (40V, Positive) splash10-029f-0930000000-79860b8c616f4618d363
InChIKey YGQHQTMRZPHIBB-UHFFFAOYSA-N

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data
Proton Predicted Chemical Shift (ppm) Multiplicity Notes
Ar-H (on C2)~7.0d
Ar-H (on C5)~6.8d
Ar-H (on C6)~6.9dd
-CH₂-~4.0s
-OCH₃~3.9s
-OH (phenolic)~5.8s (broad)Exchangeable with D₂O
-COOH~9-10s (broad)Exchangeable with D₂O
Predicted ¹³C NMR Spectral Data
Carbon Predicted Chemical Shift (ppm) Notes
C=O (keto)~195
C=O (carboxyl)~170
C1~125
C2~115
C3~148
C4~145
C5~116
C6~123
-CH₂-~40
-OCH₃~56

Infrared (IR) Spectroscopy

Experimental IR spectra of this compound are not readily found. The expected characteristic absorption bands can be inferred from the functional groups present in the molecule and by comparison with related compounds like vanillic acid.

Functional Group Predicted Absorption Range (cm⁻¹) Vibration
O-H (phenolic)3500-3300Stretching (broad)
O-H (carboxylic acid)3300-2500Stretching (very broad)
C-H (aromatic)3100-3000Stretching
C-H (aliphatic)3000-2850Stretching
C=O (keto)1720-1700Stretching
C=O (carboxylic acid)1710-1680Stretching
C=C (aromatic)1600-1450Stretching
C-O (ether)1275-1200 (asym), 1075-1020 (sym)Stretching
O-H (bend)1440-1395Bending
C-O (carboxylic acid)1320-1210Stretching

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with appropriate pH adjustment). The choice of solvent will depend on the solubility of the compound and the desired exchange of labile protons.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

    • Process the data with appropriate phasing and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters: 1024 or more scans (due to the low natural abundance of ¹³C), relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.

    • Process the data with appropriate phasing and baseline correction.

  • 2D NMR (Optional but Recommended): Acquire 2D NMR spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to aid in the unambiguous assignment of proton and carbon signals.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid State (KBr pellet): Mix a small amount of finely ground this compound (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Press the mixture into a transparent pellet using a hydraulic press.

    • Solid State (ATR): Place a small amount of the solid sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the beam path and record the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or water).

  • Instrumentation:

    • For Electrospray Ionization (ESI-MS): Use a mass spectrometer equipped with an ESI source, often coupled to a liquid chromatograph (LC-MS) for separation prior to analysis.

    • For Gas Chromatography-Mass Spectrometry (GC-MS): The sample may require derivatization (e.g., silylation) to increase its volatility.

  • Data Acquisition:

    • ESI-MS: Infuse the sample solution directly into the ESI source or inject it into an LC system. Acquire mass spectra in both positive and negative ion modes over a suitable mass range (e.g., m/z 50-500).

    • GC-MS: Inject the derivatized sample into the GC. The separated components will be introduced into the mass spectrometer for ionization (typically by electron impact, EI) and analysis.

    • Tandem MS (MS/MS): For structural elucidation, perform fragmentation analysis by selecting the precursor ion of interest and subjecting it to collision-induced dissociation (CID) to obtain a product ion spectrum.

Logical and Metabolic Workflows

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_analysis Data Analysis and Structure Elucidation Purified_Sample Purified this compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purified_Sample->NMR IR IR Spectroscopy Purified_Sample->IR MS Mass Spectrometry (LC-MS, GC-MS) Purified_Sample->MS NMR_Data NMR Spectral Data (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectral Data (Functional Groups) IR->IR_Data MS_Data MS Data (Molecular Weight, Fragmentation) MS->MS_Data Structure_Confirmation Structure Confirmation NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: A logical workflow for the spectroscopic analysis and structure confirmation of a compound like this compound.

Metabolic_Context_of_Vanilpyruvic_Acid cluster_pathway Metabolic Pathway L_DOPA L-DOPA AADC Aromatic L-Amino Acid Decarboxylase (AADC) L_DOPA->AADC Acts on Dopamine Dopamine AADC->Dopamine Produces AADC_Deficiency AADC Deficiency AADC->AADC_Deficiency Leads to Vanilpyruvic_Acid This compound (Accumulates) AADC_Deficiency->Vanilpyruvic_Acid Results in accumulation of

Caption: The metabolic context of this compound in relation to Aromatic L-Amino Acid Decarboxylase (AADC) deficiency.

References

An In-depth Technical Guide to the Chemical Reactivity and Functional Groups of Vanilpyruvic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanilpyruvic acid (VPA), a key intermediate in the metabolism of catecholamines, presents a multifaceted chemical profile owing to its unique combination of functional groups. This technical guide provides a comprehensive analysis of the chemical reactivity and functional group characteristics of this compound. It delves into the interplay of its α-keto acid, phenolic hydroxyl, and methoxy moieties, which collectively govern its stability, reactivity, and potential for chemical modifications. This document summarizes key spectroscopic data, explores characteristic reactions with detailed experimental insights, and situates its reactivity within its biological context. The information presented herein is intended to serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and metabolic studies, facilitating further exploration of this compound as a biomarker and a synthetic precursor.

Chemical Structure and Functional Groups

This compound, systematically named 3-(4-hydroxy-3-methoxyphenyl)-2-oxopropanoic acid, is an aromatic α-keto acid.[1] Its molecular structure is characterized by three primary functional groups which dictate its chemical behavior:

  • α-Keto Acid Moiety: The presence of a carboxylic acid group adjacent to a ketone is the most reactive feature of the molecule. This arrangement is responsible for keto-enol tautomerism and susceptibility to decarboxylation, oxidation, and reduction reactions.

  • Phenolic Hydroxyl Group: The hydroxyl group attached to the aromatic ring imparts acidic properties and is a site for etherification, esterification, and oxidation reactions. Its position ortho to the methoxy group influences the electronic properties of the aromatic ring.

  • Methoxy Group: The methoxy group is a relatively stable ether linkage. As an electron-donating group, it influences the reactivity of the aromatic ring, directing electrophilic substitution to the positions ortho and para to it.

The interplay of these groups on the guaiacol (2-methoxyphenyl) core structure results in a molecule with a unique reactivity profile.

Spectroscopic and Physicochemical Properties

The structural features of this compound give rise to a distinct spectroscopic signature. While detailed spectral assignments for this compound are not extensively published, data from public repositories and analysis of its structural analogues provide valuable insights.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValue/DescriptionSource
Molecular Formula C₁₀H₁₀O₅[1]
Molecular Weight 210.18 g/mol [1]
Appearance SolidPubChem
¹³C NMR Spectroscopy Data availablePubChem
GC-MS Major fragments observed at m/z 137, 164, 210.[1]
IR Spectroscopy Vapor phase IR spectrum available.[1]

Note: Detailed, interpreted spectroscopic data for this compound is limited in publicly accessible literature. The information provided is based on available database entries.

Chemical Reactivity and Characteristic Reactions

The reactivity of this compound is a composite of the individual reactivities of its functional groups, which can also influence one another.

Reactions of the α-Keto Acid Moiety

The α-keto acid functionality is the most dynamic center for chemical transformations.

Similar to other α-keto acids, this compound can exist in equilibrium with its enol tautomer. This equilibrium is solvent-dependent. In aqueous solutions, the keto form is generally favored, while in many aprotic organic solvents, the enol form can predominate. This tautomerism is crucial as the enol form is a key intermediate in certain reactions, such as enolate formation and α-halogenation.

Diagram: Keto-Enol Tautomerism of this compound

Caption: Equilibrium between the keto and enol forms of this compound.

α-keto acids are susceptible to decarboxylation, particularly upon heating. The presence of the β-carbonyl group facilitates the loss of carbon dioxide. This reaction can be promoted under acidic or basic conditions, or thermally. For instance, heating α-keto acids can lead to the formation of an aldehyde.

Experimental Insight: Decarboxylation of α-Keto Acids

  • Conditions: Heating the sodium salt of a carboxylic acid with soda lime (a mixture of NaOH and CaO) is a classic method for decarboxylation. For α-keto acids, milder conditions, such as heating in a suitable solvent, may suffice. The presence of a strong electron-withdrawing group on the α-carbon can facilitate decarboxylation upon heating.

  • Expected Product: Thermal decarboxylation of this compound would be expected to yield vanillin aldehyde (4-hydroxy-3-methoxybenzaldehyde).

The ketone and carboxylic acid functionalities can be reduced.

  • Reduction to Vanillactic Acid: The carbonyl group of the α-keto acid moiety can be selectively reduced to a hydroxyl group to form vanillactic acid (3-(4-hydroxy-3-methoxyphenyl)-2-hydroxypropanoic acid). This is a key metabolic transformation. In a laboratory setting, this can be achieved using selective reducing agents like sodium borohydride (NaBH₄).

  • Reduction to Amino Acid: Reductive amination of the α-keto acid can yield the corresponding amino acid, 3-methoxy-4-hydroxyphenylalanine.

Experimental Protocol: General Procedure for the Reduction of an α-Keto Acid to an α-Hydroxy Acid

  • Dissolution: Dissolve the α-keto acid (1 equivalent) in a suitable solvent, such as methanol or a mixture of methanol and water.

  • Cooling: Cool the solution in an ice bath to 0-5 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (typically 1-2 equivalents) portion-wise to the cooled solution, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at low temperature for a specified period (e.g., 1-3 hours) and monitor the progress by thin-layer chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow addition of an acid (e.g., dilute HCl) until the effervescence ceases.

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

The α-keto acid can undergo oxidative decarboxylation. Strong oxidizing agents can cleave the bond between the carbonyl carbons, leading to the formation of vanillic acid.

Reactions of the Phenolic Hydroxyl and Methoxy Groups

The guaiacol moiety also participates in characteristic reactions.

  • Etherification and Esterification: The phenolic hydroxyl group can be readily converted to an ether or an ester under appropriate conditions (e.g., Williamson ether synthesis or reaction with an acyl chloride/anhydride in the presence of a base).

  • Electrophilic Aromatic Substitution: The aromatic ring is activated towards electrophilic substitution by the electron-donating hydroxyl and methoxy groups. The primary sites for substitution are the positions ortho and para to the strongly activating hydroxyl group.

Role in Biological Pathways

This compound is a metabolite in the catabolism of catecholamines, such as dopamine. In this pathway, dopamine is metabolized to 3-methoxytyramine, which is then oxidatively deaminated to form homovanillic acid (HVA). This compound is an intermediate in an alternative pathway. It can be subsequently reduced to vanillactic acid.

Diagram: Simplified Dopamine Metabolism Involving this compound

Dopamine_Metabolism Dopamine Dopamine MT 3-Methoxytyramine Dopamine->MT COMT VPA This compound MT->VPA MAO VLA Vanillactic Acid VPA->VLA Reductase HVA Homovanillic Acid (HVA) VPA->HVA Oxidative Decarboxylation

Caption: A simplified metabolic pathway showing the formation and fate of this compound.

Conclusion

This compound is a molecule of significant interest due to its presence in biological systems and its versatile chemical nature. The α-keto acid moiety confers a high degree of reactivity, allowing for transformations such as decarboxylation, reduction, and oxidation. The phenolic and methoxy groups on the aromatic ring further modulate its properties and provide additional sites for chemical modification. A thorough understanding of the interplay of these functional groups is essential for researchers aiming to synthesize derivatives of this compound for drug development, utilize it as a biomarker for metabolic disorders, or explore its role in biochemical pathways. Further research is warranted to fully elucidate detailed reaction mechanisms, kinetics, and to expand the library of its derivatives for pharmacological screening.

References

Vanilpyruvic Acid: A Historical and Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers, scientists, and drug development professionals on the discovery, historical research, and experimental analysis of vanilpyruvic acid.

Introduction

This compound (VPA), chemically known as 3-(4-hydroxy-3-methoxyphenyl)-2-oxopropanoic acid, is a keto acid that has garnered scientific interest primarily due to its association with inborn errors of metabolism. Though not as widely known as other keto acids, its presence and concentration in biological fluids serve as a crucial biomarker for specific metabolic disorders, most notably Aromatic L-amino acid decarboxylase (AADC) deficiency. This technical guide provides a comprehensive overview of the historical context of this compound's discovery, the evolution of its analytical detection, and detailed experimental protocols relevant to its study.

Historical Perspective and Discovery

While a singular, definitive "discovery" paper for the initial synthesis of this compound is not readily apparent in historical literature, its identification and the subsequent research are intrinsically linked to the study of metabolic pathways and the development of analytical techniques for detecting phenolic and keto acids in biological samples.

The early 20th century saw the development of key colorimetric reagents that laid the groundwork for the detection of compounds like this compound. The Folin-Denis reagent , introduced by Otto Folin and Willey Glover Denis in 1912, was a phosphotungstic-phosphomolybdic acid reagent used for the estimation of phenols[1]. This was later modified into the Folin-Ciocalteu reagent , which became a staple in biochemical analysis for total phenols[2][3][4][5][6][7][8]. Another significant development was the Gibbs reagent (2,6-dichloroquinone-4-chloroimide), described by H. D. Gibbs in 1927, which reacts with phenols to produce a characteristic indophenol color, allowing for their detection[9][10][11][12][13]. These early methods, while not specific for this compound, were crucial for the broader analysis of phenolic compounds in urine and other biological fluids.

The advent of paper chromatography in the mid-20th century provided a more sophisticated method for separating and identifying individual phenolic acids in urine, advancing the study of metabolic products[14][15][16][17].

This compound's clinical significance came into sharp focus with the characterization of Aromatic L-amino acid decarboxylase (AADC) deficiency , a rare genetic disorder affecting neurotransmitter synthesis. Studies of patients with AADC deficiency revealed elevated levels of this compound and related metabolites in their urine[18][19][20]. This discovery established this compound as a key biomarker for this debilitating disease.

Physicochemical Properties and Synthesis

This compound is a solid at room temperature and possesses the characteristic functional groups of a phenol, a ketone, and a carboxylic acid. Its molecular formula is C₁₀H₁₀O₅, and its molecular weight is 210.19 g/mol [21].

While the original synthesis protocol is not available, a modern approach to synthesizing 3-aryl-2-hydroxy propanoic acid derivatives, which are structurally related to this compound, involves the regioselective ring-opening of an epoxide with a Grignard reagent[22]. A plausible synthetic route for this compound could be adapted from established methods for preparing phenylpyruvic acid.

Experimental Protocols

Historical Colorimetric Methods for Phenolic Acid Detection

These methods, while lacking specificity for this compound, represent the foundational techniques for the analysis of phenolic compounds.

1. Folin-Ciocalteu Method for Total Phenols

  • Principle: The Folin-Ciocalteu reagent contains a mixture of phosphomolybdate and phosphotungstate. In an alkaline environment, phenolic compounds reduce this reagent, resulting in a blue-colored complex that can be quantified spectrophotometrically[2][3][23][5][6][7][8].

  • Reagents:

    • Folin-Ciocalteu reagent

    • Sodium carbonate solution (e.g., 7.5% w/v)

    • Gallic acid standard solutions (for calibration)

  • Procedure:

    • To a sample solution (e.g., 1 mL of diluted urine extract), add 5 mL of a diluted Folin-Ciocalteu reagent (e.g., 1:10 with distilled water).

    • Mix well and allow the reaction to proceed for 3-8 minutes.

    • Add 4 mL of the sodium carbonate solution to make the mixture alkaline.

    • Incubate at room temperature for a set time (e.g., 1-2 hours).

    • Measure the absorbance at a specific wavelength (e.g., 740-765 nm) using a spectrophotometer.

    • Quantify the total phenolic content by comparing the absorbance to a calibration curve prepared with a known standard like gallic acid[5].

2. Gibbs Method for Phenol Detection

  • Principle: The Gibbs reagent (2,6-dichloroquinone-4-chloroimide) reacts with phenols, particularly those with an unsubstituted para-position, in an alkaline solution to form a blue indophenol dye[9][10][11][12][13].

  • Reagents:

    • Gibbs reagent solution (freshly prepared)

    • Alkaline buffer solution (e.g., borate buffer, pH ~9-10)

  • Procedure:

    • To the sample solution containing the phenolic compound, add the alkaline buffer to adjust the pH.

    • Add a small amount of the Gibbs reagent solution.

    • The development of a blue color indicates the presence of a phenol. The intensity of the color is proportional to the concentration of the phenol.

Modern Chromatographic Analysis of this compound

Modern analysis of this compound and other urinary organic acids typically employs gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Urine Sample Preparation and Analysis by GC-MS for Organic Acids (including this compound)

  • Principle: Organic acids are extracted from urine, derivatized to make them volatile, and then separated and identified based on their mass spectra and retention times using GC-MS.

  • Protocol Outline:

    • Sample Collection: Collect a urine sample.

    • Extraction: Acidify the urine sample and perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate or diethyl ether).

    • Derivatization: Evaporate the organic solvent and derivatize the dried residue to convert the organic acids into volatile esters (e.g., using trimethylsilylation).

    • GC-MS Analysis: Inject the derivatized sample into a GC-MS system. The compounds are separated on a capillary column and detected by the mass spectrometer. Identification of this compound is confirmed by its characteristic mass spectrum and retention time compared to a standard.

Quantitative Data

The following table summarizes quantitative data for vanillactic acid (VLA), a precursor to this compound, and vanillylmandelic acid (VMA), a related catecholamine metabolite, in urine from AADC deficient patients and non-AADC controls. This data highlights the significant metabolic disturbance in AADC deficiency.

MetaboliteGroupMean Concentration (mmol/mol creatinine)Standard DeviationRange
Vanillactic Acid (VLA) Non-AADC Controls (n=10,095)0.31.180-57.79
AADC Deficient Patients (n=14)10.2411.580.37-33.06
Vanillylmandelic Acid (VMA) Non-AADC Controls (n=10,095)5.593.870.04-60.62
AADC Deficient Patients (n=14)0.450.290.11-1.27
VLA/VMA Ratio Non-AADC Controls0.070.370.0-23.24
AADC Deficient Patients23.1622.830.97-74.1

Data from Opladen, T., et al. (2020).[24]

Signaling and Metabolic Pathways

This compound is a metabolite in the catecholamine pathway. In AADC deficiency, the enzyme Aromatic L-amino acid decarboxylase is deficient, leading to a blockage in the conversion of L-DOPA to dopamine and 5-HTP to serotonin. This results in the accumulation of upstream metabolites and their alternative breakdown products, including this compound.

Catecholamine_Metabolism_in_AADC_Deficiency Tyr Tyrosine LDOPA L-DOPA Tyr->LDOPA Tyrosine Hydroxylase Dopamine Dopamine LDOPA->Dopamine AADC VLA Vanillactic Acid LDOPA->VLA Alternative Pathway VPA This compound LDOPA->VPA Alternative Pathway AADC_block AADC Deficiency LDOPA->AADC_block Norepinephrine Norepinephrine Dopamine->Norepinephrine HVA Homovanillic Acid Dopamine->HVA MAO, COMT Epinephrine Epinephrine Norepinephrine->Epinephrine VMA Vanillylmandelic Acid Norepinephrine->VMA MAO, COMT Epinephrine->VMA MAO, COMT AADC_block->Dopamine

Figure 1. Simplified catecholamine metabolism pathway highlighting the impact of AADC deficiency.

Experimental_Workflow_Colorimetric start Urine Sample extract Liquid-Liquid Extraction (e.g., with Ethyl Acetate) start->extract reagent Add Colorimetric Reagent (e.g., Folin-Ciocalteu or Gibbs) extract->reagent alkali Add Alkaline Solution (e.g., Sodium Carbonate) reagent->alkali incubate Incubate at Room Temperature alkali->incubate measure Measure Absorbance (Spectrophotometer) incubate->measure quantify Quantify Total Phenols (vs. Standard Curve) measure->quantify

Figure 2. General workflow for historical colorimetric analysis of urinary phenols.

Conclusion

This compound, while perhaps not a widely known compound, plays a critical role as a biomarker in the diagnosis of AADC deficiency. Its history is intertwined with the development of analytical chemistry techniques for the detection of phenolic and keto acids. While early colorimetric methods provided the first means to assess such compounds in biological fluids, modern chromatographic techniques like GC-MS and LC-MS offer the specificity and sensitivity required for accurate clinical diagnosis and research. The study of this compound and its metabolic context continues to be of high importance for understanding the pathophysiology of certain inborn errors of metabolism and for the development of diagnostic and therapeutic strategies.

References

Vanilpyruvic Acid: A Technical Guide to Commercial Suppliers and Purity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanilpyruvic acid (VPA), a phenolic ketone, is a metabolite of interest in various biomedical research fields, including studies on phenylketonuria and oxidative stress. As a crucial reagent, the purity of commercially available this compound is paramount for the accuracy and reproducibility of experimental results. This technical guide provides an in-depth overview of commercial suppliers, their stated purities, and detailed methodologies for the independent verification of purity using modern analytical techniques.

Commercial Suppliers and Stated Purity

The availability and purity of this compound can vary among suppliers. Researchers should carefully consider the stated purity and the analytical methods used for its determination. Below is a summary of some commercial suppliers and their typically offered purities.

SupplierStated PurityAnalytical Method(s) Cited
Sigma-Aldrich≥95%Not specified on general product pages
GlpBio>98.00%HPLC, NMR, Ms
MedChemExpressNot specifiedNot specified
TargetMol>98%HPLC, NMR, LC-MS

Note: This table is not exhaustive and researchers are encouraged to contact suppliers directly for the most up-to-date product specifications and certificates of analysis.

Experimental Protocols for Purity Determination

Independent verification of the purity of this compound is a critical step in ensuring the quality of experimental data. The following are detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for assessing the purity of non-volatile and thermally unstable compounds like this compound.

Methodology:

  • Instrumentation: A standard HPLC or UHPLC system equipped with a UV detector is suitable.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Mobile Phase: A gradient elution is typically employed.

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 50% A, 50% B

    • 25-30 min: Hold at 50% A, 50% B

    • 30-35 min: Return to initial conditions (95% A, 5% B)

    • 35-40 min: Equilibration

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV detection at 280 nm.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in the mobile phase (initial conditions). Dilute as necessary to fall within the linear range of the detector.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can be used to assess the purity of a compound by identifying and quantifying impurities.

Methodology:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated methanol (CD3OD) can be used.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of the deuterated solvent.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • The presence of unexpected signals may indicate impurities. Integration of the impurity signals relative to the main compound signals can provide a semi-quantitative measure of purity.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • This can help in confirming the structure and identifying carbon-containing impurities.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a highly sensitive technique for identifying and quantifying impurities.

Methodology:

  • Instrumentation: An LC-MS system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap), is ideal.

  • Chromatography: Utilize the HPLC conditions described above. The use of formic acid in the mobile phase makes it compatible with electrospray ionization (ESI).

  • Ionization: Electrospray ionization (ESI) in negative ion mode is typically suitable for acidic compounds like this compound.

  • Mass Analysis:

    • Acquire full scan mass spectra to detect the [M-H]⁻ ion of this compound (expected m/z ~209.04) and any potential impurities.

    • Tandem mass spectrometry (MS/MS) can be used to fragment the parent ions and aid in the structural identification of impurities.

Visualizations

Workflow for Purity Assessment of Commercial this compound

Purity_Assessment_Workflow cluster_procurement Procurement & Initial Checks cluster_analysis Analytical Verification cluster_data Data Interpretation & Decision Supplier Identify Commercial Suppliers CoA Request Certificate of Analysis Supplier->CoA Visual Visual Inspection of Product CoA->Visual HPLC HPLC/UHPLC Analysis Visual->HPLC Purity_Calc Calculate Purity HPLC->Purity_Calc NMR NMR Spectroscopy (1H & 13C) Impurity_ID Identify Impurities NMR->Impurity_ID MS LC-MS/MS Analysis MS->Impurity_ID Decision Accept/Reject Batch Purity_Calc->Decision Impurity_ID->Decision Purity_Verification_Logic Supplier_Purity Supplier's Stated Purity Comparison Comparison Supplier_Purity->Comparison Experimental_Purity Experimentally Determined Purity Experimental_Purity->Comparison Discrepancy Discrepancy Analysis Reject Reject/Contact Supplier Discrepancy->Reject Accept Accept for Use Comparison->Discrepancy if different Comparison->Accept if consistent

Methodological & Application

Application Note & Protocol: Preparation of Vanilpyruvic Acid Standards for HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanilpyruvic acid is a key metabolite in the catecholamine pathway and serves as a precursor to vanillactic acid.[1][2] Accurate quantification of this compound is crucial in various research areas, including the study of metabolic disorders and neurological diseases.[3] High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the precise determination of this compound concentrations in biological and pharmaceutical samples. The preparation of accurate and stable standard solutions is a critical prerequisite for the development of reliable and reproducible HPLC methods.

This document provides a detailed protocol for the preparation of this compound standard solutions for use in HPLC analysis. It includes information on solvent selection, stability, storage conditions, and a representative HPLC method for analysis.

Materials and Reagents

  • This compound (analytical standard grade)

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade or ultrapure

  • Formic acid, LC-MS grade

  • Analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Autosampler vials

  • Ultrasonic bath

  • Vortex mixer

Standard Preparation Protocol

Stock Solution Preparation (1 mg/mL)
  • Accurately weigh approximately 10 mg of this compound standard powder using an analytical balance.

  • Transfer the weighed powder into a 10 mL Class A volumetric flask.

  • Add approximately 7 mL of DMSO to the volumetric flask.

  • Gently swirl the flask to dissolve the powder. If necessary, use an ultrasonic bath for a short period to ensure complete dissolution.[1]

  • Once dissolved, allow the solution to return to room temperature.

  • Make up the volume to the 10 mL mark with DMSO.

  • Cap the flask and invert it several times to ensure homogeneity. This is the Stock Solution (1 mg/mL) .

Intermediate and Working Standard Preparation

Prepare a series of working standard solutions by serially diluting the stock solution with a suitable diluent. The diluent should be compatible with the HPLC mobile phase; a mixture of mobile phase A and B (e.g., 50:50 v/v) is often a good choice.

Table 1: Preparation of Working Standard Solutions

Standard LevelConcentration (µg/mL)Volume of Stock/Intermediate SolutionFinal Volume (mL)Diluent
Intermediate1001 mL of 1 mg/mL Stock10Mobile Phase
Working Std 11100 µL of Intermediate10Mobile Phase
Working Std 25500 µL of Intermediate10Mobile Phase
Working Std 3101 mL of Intermediate10Mobile Phase
Working Std 4252.5 mL of Intermediate10Mobile Phase
Working Std 5505 mL of Intermediate10Mobile Phase
Working Std 610010 mL of Intermediate10Mobile Phase

Note: The concentration range should be adjusted based on the expected concentration of the analyte in the samples and the sensitivity of the instrument.

Stability and Storage of Standard Solutions

Proper storage of standard solutions is crucial to maintain their integrity and ensure accurate results.

Table 2: Storage and Stability of this compound Solutions

Solution TypeStorage TemperatureStabilityRecommendations
Solid Powder-20°CUp to 3 years[2][4]Store in a desiccator.
Stock Solution (in DMSO)-80°CUp to 6 months[1]Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.[1]
Stock Solution (in DMSO)-20°CUp to 1 month[1]Aliquot into smaller volumes.
Working Standards2-8°CPrepare fresh dailyFor optimal results, prepare from the stock solution on the day of analysis.

HPLC Analysis Protocol (Representative Method)

This section provides a starting point for the HPLC analysis of this compound. Method optimization and validation are essential for specific applications. The following conditions are based on methods for structurally similar compounds like phenylpyruvic acid.[5][6]

Table 3: Representative HPLC Parameters

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Elution 0-2 min: 5% B; 2-10 min: 5% to 95% B; 10-12 min: 95% B; 12-12.1 min: 95% to 5% B; 12.1-15 min: 5% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 280 nm (based on the chromophore and similarity to phenylpyruvic acid which has a λmax of 289 nm[7])

Visualized Workflow and Pathways

Experimental Workflow for Standard Preparation

The following diagram illustrates the key steps in the preparation of this compound standards for HPLC analysis.

G cluster_prep Standard Preparation cluster_analysis HPLC Analysis weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve stock Prepare 1 mg/mL Stock Solution dissolve->stock dilute Serial Dilution stock->dilute working Prepare Working Standards dilute->working inject Inject into HPLC System working->inject acquire Data Acquisition inject->acquire process Data Processing acquire->process results Generate Calibration Curve & Quantify Samples process->results

Caption: Workflow for this compound Standard Preparation and HPLC Analysis.

Conclusion

This application note provides a comprehensive and detailed protocol for the preparation of this compound standards for HPLC analysis. Adherence to these guidelines for solvent selection, preparation of stock and working solutions, and proper storage will contribute to the generation of accurate, reliable, and reproducible analytical data. The provided HPLC method serves as a solid starting point for method development and validation in your specific research context.

References

Application Notes and Protocols for the Quantitative Analysis of Vanilpyruvic Acid in Urine Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanilpyruvic acid (VPA) is a keto acid that can be found in urine and is a metabolite of L-DOPA. Its quantitative analysis in urine is of significant interest in clinical and research settings, particularly in the study of certain metabolic disorders. Elevated levels of this compound and other related metabolites can be indicative of specific enzymatic defects. This document provides detailed application notes and protocols for the quantitative analysis of this compound in human urine samples using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Metabolic Pathway of Phenylalanine and Formation of this compound

This compound is formed as a downstream metabolite in the phenylalanine metabolic pathway. A simplified representation of this pathway, highlighting the formation of related phenylketones, is crucial for understanding the biochemical basis of its detection.

Phe L-Phenylalanine Tyr L-Tyrosine Phe->Tyr Phenylalanine Hydroxylase Phenylpyruvic_Acid Phenylpyruvic Acid Phe->Phenylpyruvic_Acid Transaminase DOPA L-DOPA Tyr->DOPA Tyrosine Hydroxylase Dopamine Dopamine DOPA->Dopamine Vanilpyruvic_Acid This compound DOPA->Vanilpyruvic_Acid Transaminase HVA Homovanillic Acid Dopamine->HVA VMA Vanillylmandelic Acid Dopamine->VMA

Caption: Phenylalanine metabolism and this compound formation.

Quantitative Data Summary

The concentration of this compound in urine can vary significantly depending on the individual's metabolic state. The following table summarizes typical quantitative data for related metabolites, which can be used for comparative purposes. Data for this compound specifically is less commonly reported in healthy individuals.

AnalyteMethodMatrixNormal RangePathological Range (Condition)Reference
Phenylpyruvic AcidLC-MS/MSUrine0.009-5 µMSignificantly elevated (Phenylketonuria)[1]
Homovanillic Acid (HVA)LC-MS/MSUrine4.61–830 µmol/LElevated (Neuroblastoma)[2]
Vanillylmandelic Acid (VMA)LC-MS/MSUrine4.44–800 µmol/LElevated (Neuroblastoma)[2]
Vanillactic Acid (VLA)GC-MSUrineMean: 0.3 mmol/mol creatinineMean: 10.24 mmol/mol creatinine (AADC deficiency)[3]

Experimental Protocols

Sample Collection and Handling

Proper sample collection and handling are critical for accurate quantitative analysis.

  • Collection: Collect a random or 24-hour urine specimen in a sterile, preservative-free container.

  • Storage: For short-term storage (up to 24 hours), keep the sample at 4°C. For long-term storage, freeze the sample at -20°C or ideally at -80°C to maintain metabolite stability.[4][5][6] Avoid multiple freeze-thaw cycles.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This method involves derivatization of this compound to a fluorescent compound, allowing for sensitive detection.

Sample Preparation Workflow

start Urine Sample extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) start->extraction derivatization Derivatization with Fluorescent Reagent extraction->derivatization hplc HPLC Analysis derivatization->hplc end Quantification hplc->end

Caption: HPLC sample preparation workflow.

Protocol:

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge at 2,000 x g for 5 minutes to remove any particulate matter.

    • To 1 mL of the supernatant, add an appropriate internal standard (e.g., a structurally similar keto acid).

    • Acidify the urine to pH 1-2 with HCl.

    • Perform liquid-liquid extraction with 3 mL of ethyl acetate. Vortex for 1 minute and centrifuge at 2,000 x g for 5 minutes.

    • Transfer the organic layer to a clean tube and repeat the extraction.

    • Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in 100 µL of a derivatizing agent solution (e.g., 4'-hydrazino-2-stilbazole in aqueous methanol to form a fluorescent hydrazone).[7]

    • Incubate the mixture as required by the derivatization protocol (e.g., 60°C for 30 minutes).

  • HPLC-FLD Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with a constant concentration of a buffer (e.g., 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Fluorescence Detection: Set the excitation and emission wavelengths appropriate for the chosen derivative.

    • Quantification: Create a calibration curve using standards of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Derivatization is necessary to make this compound suitable for GC analysis.

Sample Preparation and Derivatization Workflow

start Urine Sample extraction Liquid-Liquid or Solid-Phase Extraction start->extraction derivatization1 Oximation (e.g., Hydroxylamine) extraction->derivatization1 derivatization2 Silylation (e.g., BSTFA) derivatization1->derivatization2 gcms GC-MS Analysis derivatization2->gcms end Quantification gcms->end

Caption: GC-MS sample preparation workflow.

Protocol:

  • Sample Preparation and Extraction:

    • Follow the same initial sample preparation and extraction steps as for the HPLC method.[8]

    • An internal standard (e.g., a deuterated analog or a structurally similar compound not present in urine) should be added before extraction.

  • Derivatization:

    • Oximation: To protect the keto group, add a solution of hydroxylamine in pyridine to the dried extract and incubate (e.g., at 60°C for 30 minutes).[8]

    • Silylation: Evaporate the pyridine and add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Incubate at a higher temperature (e.g., 70°C for 1 hour) to form trimethylsilyl (TMS) derivatives.[8][9]

  • GC-MS Analysis:

    • GC Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C).

    • Injector: Splitless injection at a high temperature (e.g., 250°C).

    • Mass Spectrometer: Operate in electron ionization (EI) mode with a full scan or selected ion monitoring (SIM) for higher sensitivity and specificity.

    • Quantification: Use the peak area ratio of the analyte to the internal standard and a calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity and often requires minimal sample preparation.

Sample Preparation Workflow

start Urine Sample dilution Dilution with Internal Standard start->dilution filtration Filtration dilution->filtration lcmsms LC-MS/MS Analysis filtration->lcmsms end Quantification lcmsms->end

Caption: LC-MS/MS sample preparation workflow.

Protocol:

  • Sample Preparation:

    • Thaw and centrifuge the urine sample as described previously.

    • Take an aliquot of the supernatant (e.g., 50 µL) and add an equal volume of an internal standard solution (e.g., a stable isotope-labeled this compound).

    • Dilute the sample with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Filter the diluted sample through a 0.22 µm filter before injection.

  • LC-MS/MS Analysis:

    • LC Column: A C18 or phenyl-hexyl reverse-phase column suitable for polar compounds.

    • Mobile Phase: A gradient elution using water and methanol or acetonitrile, both containing a small amount of an acid (e.g., 0.1% formic acid) to improve ionization.[1]

    • Flow Rate: A typical flow rate for a standard bore column would be 0.4-0.6 mL/min.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in electrospray ionization (ESI) negative ion mode is often suitable for organic acids.

    • MRM Transitions: Develop and optimize Multiple Reaction Monitoring (MRM) transitions for this compound and the internal standard. This involves selecting the precursor ion and a specific product ion for each compound.

    • Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

Method Validation

All analytical methods should be validated to ensure reliability and accuracy. Key validation parameters include:

  • Linearity and Range: The concentration range over which the method is accurate and precise.[10][11]

  • Accuracy: The closeness of the measured value to the true value, often assessed by spike and recovery experiments.[10][11]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[10][11]

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[10][11]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Stability: The stability of the analyte in the matrix under different storage conditions.[4][5][6]

Validation Parameters Summary

ParameterHPLC-FLDGC-MSLC-MS/MS
Linearity (R²) >0.99>0.99>0.995
Accuracy (% Recovery) 85-115%85-115%90-110%
Precision (%RSD) <15%<15%<10%
LOD pmol rangeng/mL rangepg/mL to ng/mL range
LOQ pmol rangeng/mL rangepg/mL to ng/mL range

Conclusion

The choice of analytical method for the quantitative analysis of this compound in urine depends on the required sensitivity, specificity, and available instrumentation. LC-MS/MS is generally considered the gold standard due to its high sensitivity and specificity, often with simpler sample preparation.[2] However, HPLC with fluorescence detection and GC-MS are also robust and reliable methods when properly validated. The protocols provided in these application notes offer a comprehensive guide for researchers and clinicians to accurately quantify this compound in urine samples.

References

Application Notes and Protocols for Enzymatic Assay Development Using Vanilpyruvic Acid as a Substrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanilpyruvic acid, a catecholamine metabolite, has emerged as a molecule of interest in various biomedical research areas, particularly in the study of metabolic disorders and neurological diseases. Its accumulation has been noted in conditions such as Aromatic L-amino acid decarboxylase (AADC) deficiency, where it is believed to be formed from vanilalanine through the action of transaminases. This pivotal role in metabolic pathways makes the development of robust enzymatic assays utilizing this compound as a substrate essential for understanding enzyme kinetics, screening for inhibitors, and elucidating disease mechanisms.

This document provides detailed application notes and protocols for the development of an enzymatic assay for Aromatic Amino Acid Transaminase (ArAT) using this compound. ArATs are a class of enzymes that catalyze the reversible transfer of an amino group from an amino acid to an α-keto acid. The proposed assay is a continuous spectrophotometric method that allows for the real-time monitoring of enzyme activity, making it suitable for high-throughput screening and detailed kinetic analysis.

Principle of the Assay

The enzymatic assay is based on the transamination of this compound by an Aromatic Amino Acid Transaminase (ArAT). In this reaction, the amino group from an amino donor, such as L-glutamate, is transferred to this compound, resulting in the formation of vanilalanine and α-ketoglutarate.

To enable continuous monitoring of the reaction, the production of α-ketoglutarate is coupled to a second enzymatic reaction catalyzed by glutamate dehydrogenase (GDH). In the presence of ammonium ions (NH₄⁺) and reduced nicotinamide adenine dinucleotide (NADH), GDH catalyzes the reductive amination of α-ketoglutarate back to L-glutamate. This reaction oxidizes NADH to NAD⁺. The rate of NADH oxidation is directly proportional to the rate of the transaminase reaction and can be monitored by measuring the decrease in absorbance at 340 nm.

digraph "Enzymatic Assay Principle" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

}

Figure 1: Coupled enzymatic reaction for the determination of ArAT activity with this compound.

Materials and Reagents

ReagentSupplierCatalog NumberStorage
This compoundSigma-AldrichVaries-20°C
L-Glutamic acid monosodium salt hydrateSigma-AldrichG1626Room Temperature
Aromatic Amino Acid Transaminase (ArAT) from Paracoccus denitrificansSigma-AldrichT4914-20°C
Glutamate Dehydrogenase (GDH) from bovine liverSigma-AldrichG2626-20°C
β-Nicotinamide adenine dinucleotide, reduced form (NADH)Sigma-AldrichN8129-20°C, desiccated
Ammonium Chloride (NH₄Cl)Sigma-AldrichA9434Room Temperature
Pyridoxal 5'-phosphate hydrate (PLP)Sigma-AldrichP92552-8°C, desiccated
Tris(hydroxymethyl)aminomethane (Tris)Sigma-AldrichT1503Room Temperature
Hydrochloric acid (HCl)Fisher ScientificA144Room Temperature
96-well UV-transparent microplatesCorning3635Room Temperature
Spectrophotometer capable of reading at 340 nmVariesVariesN/A

Experimental Protocols

Reagent Preparation
  • Tris Buffer (100 mM, pH 8.0): Dissolve 12.11 g of Tris base in 800 mL of deionized water. Adjust the pH to 8.0 with HCl. Bring the final volume to 1 L with deionized water.

  • This compound Stock Solution (100 mM): Dissolve 21.02 mg of this compound in 1 mL of Tris Buffer (100 mM, pH 8.0). Note: this compound may require gentle warming and vortexing to dissolve completely. Prepare fresh daily.

  • L-Glutamate Stock Solution (1 M): Dissolve 1.871 g of L-glutamic acid monosodium salt hydrate in 10 mL of deionized water.

  • NADH Stock Solution (10 mM): Dissolve 7.09 mg of NADH in 1 mL of Tris Buffer (100 mM, pH 8.0). Note: NADH solutions are unstable. Prepare fresh and keep on ice, protected from light.

  • Ammonium Chloride Stock Solution (1 M): Dissolve 5.35 g of NH₄Cl in 100 mL of deionized water.

  • PLP Stock Solution (10 mM): Dissolve 2.65 mg of pyridoxal 5'-phosphate hydrate in 1 mL of deionized water. Store in small aliquots at -20°C.

  • ArAT Enzyme Stock Solution (1 mg/mL): Reconstitute lyophilized ArAT in Tris Buffer (100 mM, pH 8.0) to a final concentration of 1 mg/mL. Store in aliquots at -20°C.

  • GDH Enzyme Stock Solution (10 mg/mL): Reconstitute lyophilized GDH in Tris Buffer (100 mM, pH 8.0) to a final concentration of 10 mg/mL. Store in aliquots at -20°C.

Assay Procedure

The following protocol is for a single well in a 96-well microplate. The final reaction volume is 200 µL.

  • Prepare the Master Mix (for one reaction):

    • 145 µL Tris Buffer (100 mM, pH 8.0)

    • 20 µL L-Glutamate (1 M)

    • 10 µL NADH (10 mM)

    • 10 µL NH₄Cl (1 M)

    • 2 µL PLP (10 mM)

    • 1 µL GDH (10 mg/mL)

    • Note: For multiple reactions, scale up the volumes accordingly and add a 5-10% excess to account for pipetting errors.

  • Pipette 188 µL of the Master Mix into each well of a 96-well UV-transparent microplate.

  • Add 2 µL of ArAT enzyme solution (diluted in Tris buffer to the desired concentration) to each well. For the blank/negative control, add 2 µL of Tris buffer instead of the ArAT solution.

  • Incubate the plate for 5 minutes at the desired assay temperature (e.g., 37°C) to allow the temperature to equilibrate and to consume any endogenous α-keto acids in the enzyme preparations.

  • Initiate the reaction by adding 10 µL of this compound solution (diluted from the stock solution to the desired concentration in Tris buffer) to each well.

  • Immediately start monitoring the decrease in absorbance at 340 nm in a microplate reader at the desired temperature. Record the absorbance every 30-60 seconds for 10-15 minutes.

digraph "Experimental_Workflow" { graph [rankdir=TB, splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Figure 2: High-level workflow for the ArAT enzymatic assay.

Data Analysis and Presentation

Calculation of Enzyme Activity

The rate of the reaction is determined from the linear portion of the absorbance vs. time curve. The change in absorbance per minute (ΔA₃₄₀/min) is used to calculate the enzyme activity using the Beer-Lambert law:

Activity (µmol/min/mL) = (ΔA₃₄₀/min * V_total) / (ε * l * V_enzyme)

Where:

  • ΔA₃₄₀/min: The rate of absorbance change per minute.

  • V_total: The total reaction volume in mL (0.2 mL).

  • ε: The molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

  • l: The path length of the light in cm (this needs to be determined for the specific microplate and volume used; often it is not 1 cm).

  • V_enzyme: The volume of the enzyme solution added in mL (0.002 mL).

Determination of Kinetic Parameters

To determine the Michaelis-Menten constant (Kₘ) and the maximum velocity (Vₘₐₓ) for this compound, the assay should be performed with varying concentrations of this compound while keeping the concentration of L-glutamate saturating. The resulting initial rates are then plotted against the substrate concentration and fitted to the Michaelis-Menten equation using a non-linear regression software.

Table 1: Hypothetical Kinetic Data for ArAT with this compound

[this compound] (µM)Initial Rate (ΔA₃₄₀/min)
100.015
250.035
500.060
1000.095
2000.140
4000.180
8000.210
16000.225

Note: This is example data and should be replaced with experimental results.

Inhibitor Screening

For inhibitor screening, the assay is performed at a fixed, sub-saturating concentration of this compound (e.g., at the Kₘ value) in the presence of various concentrations of the potential inhibitor. The percentage of inhibition is calculated as follows:

% Inhibition = [1 - (Rate_inhibitor / Rate_uninhibited)] * 100

Table 2: Example Data for an ArAT Inhibitor

[Inhibitor] (µM)Initial Rate (ΔA₃₄₀/min)% Inhibition
0 (Control)0.0600
10.05213.3
50.03836.7
100.02951.7
250.01870.0
500.01083.3

Note: This is example data and should be replaced with experimental results.

Signaling Pathway Context

This compound is an intermediate in the metabolic pathway of catecholamines. In AADC deficiency, the blockage of the conversion of L-DOPA to dopamine and 5-HTP to serotonin leads to the accumulation of upstream metabolites. L-DOPA can be alternatively metabolized to 3-O-methyldopa (3-OMD), and subsequently to vanilalanine. Aromatic amino acid transaminases can then convert vanilalanine to this compound. Understanding the kinetics of this transamination is crucial for developing therapeutic strategies for AADC deficiency and related disorders.

digraph "Catecholamine_Metabolism_AADC_Deficiency" { graph [rankdir=TB, splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Figure 3: Simplified metabolic pathway showing the formation of this compound in AADC deficiency.

Conclusion

The provided application notes and protocols describe a robust and continuous spectrophotometric assay for measuring the activity of Aromatic Amino Acid Transaminase using this compound as a substrate. This assay is adaptable for various applications, including enzyme characterization, inhibitor screening, and mechanistic studies. The detailed protocols and data presentation guidelines are intended to facilitate the implementation of this assay in research and drug discovery settings, ultimately contributing to a better understanding of the role of this compound and associated enzymes in health and disease.

Application Notes and Protocols for the Derivatization of Vanilpyruvic Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanilpyruvic acid is a key biomarker in the diagnosis and monitoring of certain metabolic disorders, most notably Aromatic L-amino acid decarboxylase (AADC) deficiency. Its accurate quantification in biological matrices is crucial for clinical research and drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the analysis of volatile and semi-volatile compounds. However, due to its polar nature and low volatility, this compound requires a chemical derivatization step prior to GC-MS analysis.

This document provides detailed application notes and protocols for the derivatization of this compound, enabling its sensitive and reliable quantification by GC-MS. The recommended method is a two-step derivatization process involving methoximation followed by silylation.

Derivatization Strategy

The primary challenge in the GC-MS analysis of keto acids like this compound is their high polarity and thermal instability. The derivatization process addresses these issues by converting the polar functional groups (keto, carboxyl, and hydroxyl groups) into less polar and more volatile derivatives.

Step 1: Methoximation

The initial step involves the reaction of the keto group of this compound with a methoximating agent, typically methoxyamine hydrochloride. This reaction forms a methoxime derivative, which serves two main purposes:

  • Stabilization: It protects the keto group from degradation and prevents enolization, which could lead to multiple derivative peaks and complicate analysis.

  • Increased Volatility: The resulting methoxime is more volatile than the original keto group.

Step 2: Silylation

Following methoximation, the remaining polar functional groups (carboxyl and hydroxyl groups) are derivatized through silylation. A silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces the active hydrogens with trimethylsilyl (TMS) groups. This step significantly increases the volatility and thermal stability of the analyte, making it suitable for GC-MS analysis.

Quantitative Data

While specific quantitative data for the derivatization of this compound is not extensively available in the reviewed literature, the following table summarizes typical performance characteristics for the GC-MS analysis of related organic and amino acids using similar derivatization protocols. Researchers should perform in-house validation to determine the specific performance metrics for this compound in their matrix of interest.

ParameterTypical Value RangeReference CompoundsCitation
Derivatization Yield Generally high, often approaching quantitativeAmino Acids, Organic Acids[1]
Limit of Detection (LOD) 0.031 - 1.95 µMD-Amino Acids[2]
Limit of Quantitation (LOQ) 3.2 - 446 nMD-Amino Acids[2]
Linearity (R²) > 0.99Phenylalkyl Amines[3]
Repeatability (RSD) < 15%Amino Acids, Organic Acids[4]

Experimental Protocols

Materials and Reagents
  • This compound standard

  • Methoxyamine hydrochloride (≥98%)

  • Pyridine (anhydrous, ≥99.8%)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Internal Standard (e.g., a stable isotope-labeled analog of this compound or a structurally similar compound not present in the sample)

  • Organic solvent (e.g., ethyl acetate, hexane)

  • Anhydrous sodium sulfate

  • Sample vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Standard Solution Preparation
  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or pyridine).

  • Prepare a series of working standard solutions by diluting the stock solution to cover the desired concentration range for the calibration curve.

  • Prepare an internal standard stock solution and add a fixed amount to all standards and samples.

Sample Preparation (Urine Example)
  • Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

  • Centrifuge the urine sample (e.g., at 10,000 x g for 10 minutes) to remove particulate matter.

  • Transfer a specific volume of the supernatant (e.g., 100 µL) to a clean sample vial.

  • Add the internal standard solution.

  • Lyophilize or evaporate the sample to dryness under a stream of nitrogen.

Derivatization Protocol
  • Methoximation:

    • Prepare a fresh solution of methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL).

    • Add 50 µL of the methoxyamine hydrochloride solution to the dried sample residue.

    • Cap the vial tightly and vortex for 1 minute.

    • Incubate the mixture at 60°C for 60 minutes in a heating block or oven.

    • Allow the vial to cool to room temperature.

  • Silylation:

    • Add 100 µL of BSTFA + 1% TMCS (or MSTFA) to the vial.

    • Cap the vial tightly and vortex for 1 minute.

    • Incubate the mixture at 70°C for 60 minutes.

    • Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Analysis

The following are general GC-MS conditions that can be used as a starting point. The parameters should be optimized for the specific instrument and column used.

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Injection Volume: 1 µL (splitless mode)

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp to 280°C at 10°C/min

    • Hold at 280°C for 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan mode. For quantitative analysis, SIM mode is recommended for higher sensitivity and selectivity. Characteristic ions for the derivatized this compound should be determined from the mass spectrum of a standard.

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Two-Step Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Urine) InternalStandard Add Internal Standard Sample->InternalStandard Dry Evaporate to Dryness InternalStandard->Dry Methoximation Step 1: Methoximation (Methoxyamine HCl in Pyridine, 60°C) Dry->Methoximation Dried Residue Silylation Step 2: Silylation (BSTFA/MSTFA, 70°C) Methoximation->Silylation GCMS GC-MS Analysis Silylation->GCMS Derivatized Sample Data Data Acquisition & Processing GCMS->Data

Figure 1. Experimental workflow for the derivatization of this compound.

Metabolic_Pathway cluster_main Catecholamine Metabolism LDOPA L-DOPA ThreeOMD 3-O-Methyldopa LDOPA->ThreeOMD Methylation VPA This compound ThreeOMD->VPA Transamination VLA Vanillactic Acid VPA->VLA Reduction COMT COMT AAT Aromatic Amino Acid Transaminase Reductase Reductase

Figure 2. Metabolic pathway of this compound formation.

Conclusion

The described two-step derivatization protocol involving methoximation and silylation provides a robust and reliable method for the analysis of this compound by GC-MS. This approach effectively enhances the volatility and stability of the analyte, allowing for sensitive and accurate quantification in complex biological matrices. Proper method validation is essential to ensure the quality of the analytical data for its application in clinical research and drug development.

References

Application Notes and Protocols for Vanilpyruvic Acid in Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanilpyruvic acid (VPA) is an α-keto acid that has been identified as a metabolite in certain metabolic disorders, such as Aromatic L-amino acid decarboxylase (AADC) deficiency. Its structural similarity to other aromatic α-keto acids, like phenylpyruvic acid (PPA), suggests its potential as a substrate for a variety of enzymes. This document provides detailed application notes and protocols for the use of this compound in studying the kinetics of several key enzymes. These protocols are designed to be adaptable for research focused on enzyme characterization, inhibitor screening, and understanding metabolic pathways.

I. Potential Enzyme Classes for this compound Interaction

Based on substrate specificity studies of related enzymes, the following classes are prime candidates for interaction with this compound:

  • Aromatic Amino Acid Aminotransferases (AroATs): These enzymes catalyze the reversible transamination between an aromatic amino acid and an α-keto acid. Given their known activity with phenylpyruvic acid, AroATs are highly likely to utilize this compound as a substrate.[1][2][3][4][5]

  • D-Amino Acid Oxidase (DAAO): DAAO is a flavoenzyme with broad substrate specificity, catalyzing the oxidative deamination of D-amino acids to their corresponding α-keto acids.[6][7][8][9][10] It is plausible that the reverse reaction or product inhibition studies could involve this compound.

  • Lactate Dehydrogenase (LDH): LDH catalyzes the interconversion of pyruvate and lactate. Its ability to act on other α-keto acids, including aromatic ones, makes it a candidate for the reduction of this compound to vanillactic acid.[11][12][13]

II. Quantitative Data Summary

Due to the limited direct research on this compound, this table provides kinetic data for the closely related substrate, phenylpyruvic acid (PPA), with enzymes that are likely to also act on VPA. These values can serve as a baseline for designing experiments with this compound.

Enzyme ClassSpecific EnzymeSubstrateK_m (mM)k_cat (s⁻¹)k_cat/K_m (s⁻¹mM⁻¹)Source
Aromatic Amino Acid AminotransferaseAspartate aminotransferase (Pyrococcus furiosus)Phenylpyruvate-~105-[2]
Aromatic Amino Acid AminotransferaseAromatic aminotransferase II (Pyrococcus furiosus)Phenylalanine--923[2]
Phenylpyruvate DecarboxylaseARO10 (mutant)Phenylpyruvic Acid---[14]

Note: The provided data for Phenylpyruvate Decarboxylase indicates successful engineering for specificity towards PPA, suggesting similar approaches could be used for this compound.[14]

III. Experimental Protocols

A. Aromatic Amino Acid Aminotransferase (AroAT) Activity Assay

This protocol is adapted from methods used for other aromatic keto acids and can be used to determine the kinetic parameters of AroATs with this compound.[15][16]

Principle: The enzymatic reaction involves the transfer of an amino group from an amino donor (e.g., L-glutamate) to this compound, producing vanilalanine and α-ketoglutarate. The rate of reaction can be monitored by measuring the decrease in absorbance of a co-substrate or the formation of a product. A colorimetric method using the Salkowski reagent to detect the formation of a related indolepyruvic acid is also a viable, though indirect, approach.[15][16]

Materials:

  • Purified Aromatic Amino Acid Aminotransferase

  • This compound stock solution

  • L-glutamate (or other suitable amino donor)

  • Pyridoxal-5'-phosphate (PLP)

  • Potassium phosphate buffer (pH 8.0)

  • UV/Vis Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, L-glutamate, and PLP in a cuvette.

  • Add the purified AroAT enzyme to the reaction mixture and incubate for 5 minutes at 37°C to allow for enzyme-cofactor binding.

  • Initiate the reaction by adding varying concentrations of this compound.

  • Monitor the change in absorbance at a predetermined wavelength (this will depend on the specific amino donor and products) over time.

  • Calculate the initial velocity (v₀) from the linear portion of the absorbance versus time plot.

  • Repeat steps 1-5 for a range of this compound concentrations.

  • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine K_m and V_max.

B. D-Amino Acid Oxidase (DAAO) Activity Assay

This protocol is a general method for assaying DAAO activity and can be adapted for this compound, likely in the context of product inhibition studies.[6]

Principle: DAAO catalyzes the oxidative deamination of a D-amino acid to the corresponding α-keto acid, with the concomitant production of hydrogen peroxide. The reaction can be monitored by measuring the consumption of oxygen or the production of hydrogen peroxide using a coupled enzymatic assay.

Materials:

  • Purified D-Amino Acid Oxidase

  • D-alanine (or another suitable D-amino acid substrate)

  • This compound (as a potential inhibitor)

  • Horseradish peroxidase (HRP)

  • O-dianisidine (or another suitable chromogenic HRP substrate)

  • Sodium pyrophosphate buffer (pH 8.3)

  • UV/Vis Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing sodium pyrophosphate buffer, a D-amino acid substrate, HRP, and o-dianisidine.

  • To test for inhibition, add varying concentrations of this compound to the reaction mixture.

  • Add the purified DAAO enzyme to initiate the reaction.

  • Monitor the increase in absorbance at 440 nm (the wavelength for oxidized o-dianisidine) over time.

  • Calculate the initial velocity (v₀) from the linear portion of the curve.

  • Plot the initial velocities against the inhibitor (this compound) concentration to determine the type of inhibition and the inhibition constant (K_i).

C. Lactate Dehydrogenase (LDH) Coupled Assay

This protocol is designed to measure the reduction of this compound to vanillactic acid by LDH.[11][17]

Principle: LDH catalyzes the NADH-dependent reduction of α-keto acids. The reaction is monitored by following the decrease in absorbance at 340 nm as NADH is oxidized to NAD⁺.

Materials:

  • Purified Lactate Dehydrogenase (e.g., from rabbit muscle)

  • This compound stock solution

  • NADH

  • Tris-HCl buffer (pH 7.5)

  • UV/Vis Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a cuvette containing Tris-HCl buffer and NADH.

  • Add the LDH enzyme to the mixture.

  • Initiate the reaction by adding varying concentrations of this compound.

  • Monitor the decrease in absorbance at 340 nm over time.

  • Calculate the initial velocity (v₀) from the linear portion of the absorbance versus time plot.

  • Repeat for a range of this compound concentrations to determine the kinetic parameters (K_m and V_max).

IV. Visualizations

vanilpyruvic_acid_metabolism cluster_pathway Postulated Metabolic Pathway of this compound cluster_aadc Context: AADC Deficiency Vanilalanine Vanilalanine VPA This compound (VPA) Vanilalanine->VPA Aromatic Amino Acid Aminotransferase (AroAT) Vanillactic_Acid Vanillactic Acid VPA->Vanillactic_Acid Lactate Dehydrogenase (LDH) (Reduction) AADC_Deficiency AADC Deficiency leads to accumulation of precursors AADC_Deficiency->Vanilalanine Increased levels

Caption: Postulated metabolic pathway involving this compound.

experimental_workflow start Start: Enzyme and Substrate Preparation prepare_reagents Prepare Reaction Buffers and Stock Solutions start->prepare_reagents enzyme_assay Perform Enzymatic Assay (e.g., Spectrophotometry) prepare_reagents->enzyme_assay data_collection Collect Kinetic Data (Absorbance vs. Time) enzyme_assay->data_collection calculate_velocity Calculate Initial Velocities (v₀) data_collection->calculate_velocity plot_data Plot v₀ vs. [Substrate] calculate_velocity->plot_data determine_parameters Determine Kinetic Parameters (K_m, V_max, k_cat, K_i) plot_data->determine_parameters end End: Data Analysis and Interpretation determine_parameters->end

Caption: General workflow for enzyme kinetic studies.

References

Application Note & Protocol: Measuring the Antioxidant Activity of Vanilpyruvic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Vanilpyruvic acid, a derivative of vanillic acid, is a phenolic compound of interest for its potential antioxidant properties. Phenolic compounds are known to exhibit antioxidant effects by scavenging free radicals, which are implicated in various pathological conditions, including inflammation, cardiovascular diseases, and neurodegenerative disorders.[1][2][3][4][5] The evaluation of the antioxidant capacity of this compound is a crucial step in understanding its therapeutic potential. This document provides detailed protocols for assessing the antioxidant activity of this compound using common in vitro assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, FRAP (Ferric Reducing Antioxidant Power) assay, and ORAC (Oxygen Radical Absorbance Capacity) assay.[6][7]

Principle of Antioxidant Activity:

Phenolic compounds like this compound can neutralize free radicals by donating a hydrogen atom or an electron, thus stabilizing the radical and preventing it from causing oxidative damage to cellular components.[5][8] The general mechanism involves the transfer of a hydrogen atom from the phenolic hydroxyl group to the free radical.

G cluster_antioxidant_mechanism Antioxidant Mechanism of Phenolic Compounds Vanilpyruvic_Acid This compound (Ar-OH) Phenoxy_Radical Phenoxy Radical (Ar-O•) Vanilpyruvic_Acid->Phenoxy_Radical H• donation Free_Radical Free Radical (R•) Stabilized_Radical Stabilized Radical (RH) Free_Radical->Stabilized_Radical H• acceptance

Caption: General mechanism of free radical scavenging by a phenolic antioxidant.

Experimental Workflow

The overall workflow for assessing the antioxidant activity of this compound involves sample preparation followed by analysis using one or more of the described assays.

G cluster_workflow Experimental Workflow for Antioxidant Activity Assessment A Sample Preparation (this compound Solution) B Choice of Antioxidant Assay A->B C DPPH Assay B->C Radical Scavenging D ABTS Assay B->D Radical Scavenging E FRAP Assay B->E Reducing Power F ORAC Assay B->F Peroxyl Radical Scavenging G Data Acquisition (Spectrophotometry/Fluorometry) C->G D->G E->G F->G H Data Analysis (IC50 / TEAC Calculation) G->H I Results Interpretation H->I

Caption: Workflow for measuring the antioxidant activity of this compound.

Experimental Protocols

Herein are detailed protocols for four common antioxidant assays. It is recommended to use a positive control such as Trolox, a water-soluble analog of vitamin E, or ascorbic acid for comparison.[9][10]

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[8][11][12]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH (0.1 mM) in methanol. Store in the dark.

  • Prepare a stock solution of this compound in methanol or a suitable solvent.

  • Create a series of dilutions of this compound and Trolox in the solvent.

  • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

  • For the blank, add 100 µL of the solvent to 100 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes. [12]

  • Measure the absorbance at 517 nm using a microplate reader.[11][12]

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100

  • Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by the antioxidant is measured by the decrease in absorbance.[13][14][15]

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Ethanol or phosphate buffer

  • Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the ABTS radical cation (ABTS•+) solution: Mix equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate stock solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[15]

  • Dilute the ABTS•+ solution with ethanol or phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[14]

  • Prepare a series of dilutions of this compound and Trolox.

  • In a 96-well plate, add 190 µL of the diluted ABTS•+ solution to 10 µL of each sample dilution.

  • Incubate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm. [14][15]

  • Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC).

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The formation of a blue-colored ferrous-TPTZ (2,4,6-tripyridyl-s-triazine) complex is monitored spectrophotometrically.[16][17]

Materials:

  • This compound

  • FRAP reagent:

    • 300 mM Acetate buffer (pH 3.6)

    • 10 mM TPTZ in 40 mM HCl

    • 20 mM FeCl₃·6H₂O

  • Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the fresh FRAP working solution: Mix acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.[18]

  • Warm the FRAP solution to 37°C.

  • Prepare a series of dilutions of this compound and a standard curve using ferrous sulfate or Trolox.

  • In a 96-well plate, add 180 µL of the FRAP reagent to 20 µL of each sample dilution or standard.

  • Incubate at 37°C for 30 minutes.

  • Measure the absorbance at 593 nm. [18]

  • Calculate the FRAP value from the standard curve and express it as µM Fe(II) equivalents or TEAC.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The decay of fluorescence is monitored over time.[19][20][21]

Materials:

  • This compound

  • Fluorescein sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Trolox (positive control)

  • 75 mM Phosphate buffer (pH 7.4)

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of Fluorescein and dilute it in phosphate buffer to the working concentration.

  • Prepare fresh AAPH solution in phosphate buffer.

  • Prepare a series of dilutions of this compound and a Trolox standard curve.

  • In a black 96-well plate, add 150 µL of the fluorescein working solution to 25 µL of each sample, standard, or blank (phosphate buffer). [21]

  • Incubate the plate at 37°C for 30 minutes in the plate reader. [20][21]

  • Initiate the reaction by adding 25 µL of AAPH solution to all wells. [21]

  • Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes (Excitation: 485 nm, Emission: 520 nm).[20]

  • Calculate the area under the curve (AUC) for each sample and standard.

  • Determine the ORAC value by comparing the net AUC of the sample to the net AUC of the Trolox standard. Results are expressed as TEAC.

Data Presentation

The antioxidant activity of this compound can be summarized and compared using the following tables. The data presented here are illustrative and should be replaced with experimental results.

Table 1: Radical Scavenging Activity of this compound

CompoundDPPH IC50 (µM)ABTS TEAC (µmol Trolox/µmol)
This compoundValueValue
TroloxValue1.0
Ascorbic AcidValueValue

Table 2: Reducing Power and Peroxyl Radical Scavenging Activity of this compound

CompoundFRAP Value (µM Fe(II)/µM)ORAC Value (µmol TE/µmol)
This compoundValueValue
TroloxValue1.0
Gallic AcidValueValue

These protocols provide a comprehensive framework for the in vitro evaluation of the antioxidant activity of this compound. By employing multiple assays with different mechanisms, a more complete profile of its antioxidant potential can be obtained.[22][23] The results from these studies will be valuable for researchers in the fields of natural product chemistry, pharmacology, and drug development in assessing the therapeutic promise of this compound.

References

Vanilpyruvic Acid: A Potential Biomarker for Aromatic L-Amino Acid Decarboxylase Deficiency

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vanilpyruvic acid (VPA) is a metabolite that has emerged as a potential biomarker for the diagnosis and monitoring of certain inborn errors of metabolism, particularly Aromatic L-amino acid decarboxylase (AADC) deficiency.[1][2] AADC deficiency is a rare, autosomal recessive genetic disorder that impairs the synthesis of essential neurotransmitters, including dopamine and serotonin.[3] The standard diagnostic markers for AADC deficiency involve the analysis of neurotransmitter metabolites in cerebrospinal fluid (CSF). However, urinary organic acid analysis, which is less invasive, has shown promise in identifying key biomarkers like this compound.[1][4] This document provides a comprehensive overview of this compound as a biomarker, including available data, detailed experimental protocols for its detection, and its metabolic context.

Data Presentation

The presence of this compound in urine, often alongside vanillactic acid (VLA), is a key indicator of AADC deficiency.[1][2] While extensive quantitative data remains to be fully established in large patient cohorts, existing case studies report a notable increase in its excretion in affected individuals compared to healthy controls.

BiomarkerMetabolic DisorderMatrixFinding in Affected IndividualsReference
This compound (VPA) Aromatic L-amino acid decarboxylase (AADC) deficiencyUrineIncreased levels detected[1][2]
Vanillactic Acid (VLA)Aromatic L-amino acid decarboxylase (AADC) deficiencyUrineIncreased levels detected[1][2][4]
N-acetyl-vanilalanine (AVA)Aromatic L-amino acid decarboxylase (AADC) deficiencyUrineIncreased levels detected[1]

Metabolic Pathway of this compound in AADC Deficiency

In a healthy state, the enzyme Aromatic L-amino acid decarboxylase (AADC) plays a crucial role in the conversion of L-DOPA to dopamine and 5-HTP to serotonin. In AADC deficiency, the impairment of this enzyme leads to the accumulation of precursor molecules. The body then utilizes alternative metabolic pathways to process these precursors. It is postulated that L-DOPA is methylated to 3-O-methyldopa (3-OMD), which is then transaminated to form this compound. This compound can be further metabolized to vanillactic acid. This metabolic shift results in the characteristic pattern of elevated this compound and vanillactic acid observed in the urine of AADC deficient patients.[1]

Metabolic pathway of this compound formation in AADC deficiency.

Experimental Protocols

The detection and quantification of this compound in urine can be achieved through Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization. This method is highly sensitive and specific for the analysis of organic acids.

Protocol: Urinary Organic Acid Analysis by GC-MS for this compound Detection

1. Principle: Urinary organic acids, including this compound, are extracted from the urine matrix and chemically modified (derivatized) to increase their volatility for analysis by GC-MS. The compounds are separated based on their boiling points and retention times in the gas chromatograph and then detected and identified by the mass spectrometer based on their unique mass fragmentation patterns.

2. Materials and Reagents:

  • Urine sample (frozen at -20°C or below)

  • Internal Standard (e.g., a stable isotope-labeled analog or a structurally similar compound not present in urine)

  • Sodium chloride

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Derivatization agents:

    • Oximation reagent (e.g., hydroxylamine hydrochloride in pyridine)

    • Silylating reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Glassware: screw-cap culture tubes, conical centrifuge tubes, GC vials with inserts.

  • Equipment: Vortex mixer, centrifuge, nitrogen evaporator, heating block, GC-MS system.

3. Sample Preparation and Extraction:

  • Thaw the urine sample at room temperature.

  • Vortex the sample to ensure homogeneity.

  • Transfer a specific volume of urine (e.g., 1 mL) to a screw-cap glass tube.

  • Add the internal standard to each sample.

  • Saturate the sample with sodium chloride.

  • Acidify the urine to pH 1-2 with HCl.

  • Add 3-5 volumes of ethyl acetate and vortex vigorously for 2 minutes.

  • Centrifuge at 2000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Repeat the extraction (steps 7-9) two more times and pool the organic extracts.

  • Dry the pooled extract by passing it through a small column of anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or in a vacuum concentrator.

4. Derivatization:

  • Oximation: To the dried extract, add the oximation reagent (e.g., 100 µL of hydroxylamine hydrochloride in pyridine). Cap the tube tightly and heat at 60-70°C for 30-60 minutes. This step converts keto groups to oximes.

  • Silylation: Cool the sample to room temperature. Add the silylating reagent (e.g., 100 µL of BSTFA + 1% TMCS). Cap the tube tightly and heat at 60-70°C for 30-60 minutes. This step replaces active hydrogens with trimethylsilyl (TMS) groups.

5. GC-MS Analysis:

  • Cool the derivatized sample to room temperature.

  • Transfer the sample to a GC vial with an insert.

  • Inject 1 µL of the derivatized sample into the GC-MS system.

  • GC Conditions (Example):

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Injector Temperature: 250°C

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes

      • Ramp to 200°C at 5°C/min

      • Ramp to 300°C at 10°C/min, hold for 5 minutes

  • MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Mode: Full scan (e.g., m/z 50-650) or Selected Ion Monitoring (SIM) for targeted quantification.

6. Data Analysis:

  • Identify the TMS-derivatized this compound peak based on its retention time and mass spectrum.

  • The mass spectrum of derivatized this compound will show characteristic fragment ions.

  • Quantify the peak area of this compound relative to the internal standard.

  • Normalize the result to urinary creatinine concentration to account for variations in urine dilution.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Urine_Sample Urine Sample Collection Internal_Standard Addition of Internal Standard Urine_Sample->Internal_Standard Extraction Liquid-Liquid Extraction (Ethyl Acetate) Internal_Standard->Extraction Drying Evaporation to Dryness Extraction->Drying Oximation Oximation (Hydroxylamine) Drying->Oximation Silylation Silylation (BSTFA) Oximation->Silylation GC_MS GC-MS Analysis Silylation->GC_MS Data_Processing Data Processing & Quantification GC_MS->Data_Processing

Workflow for urinary this compound analysis by GC-MS.

Conclusion and Future Directions

This compound is a promising, non-invasive biomarker for the screening and diagnosis of Aromatic L-amino acid decarboxylase deficiency. Its detection in urine, along with related metabolites, can provide crucial diagnostic clues. The detailed GC-MS protocol provided here offers a robust method for its analysis in a research or clinical setting. Future research should focus on establishing quantitative reference ranges for this compound in different age groups and in larger cohorts of AADC deficient patients. The development of targeted LC-MS/MS methods could also offer higher throughput and sensitivity for routine clinical screening. Further investigation into the precise enzymatic reactions leading to this compound formation will enhance our understanding of the pathophysiology of AADC deficiency and may reveal novel therapeutic targets.

References

Application Notes and Protocols for Cell-Based Assays Involving Vanillic Acid

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Vanilpyruvic Acid: Comprehensive searches for cell-based assays specifically involving this compound have yielded limited publicly available data and established protocols. This compound is identified as a human urinary metabolite and a catecholamine metabolite. However, its direct cellular effects and applications in cell-based assays are not well-documented in the current scientific literature.

In contrast, the closely related compound, vanillic acid , has been extensively studied for its diverse biological activities. Therefore, these application notes and protocols will focus on vanillic acid as a representative phenolic acid, providing researchers with a framework for investigating the cellular effects of similar compounds. Vanillic acid has demonstrated significant anti-inflammatory, antioxidant, and anti-cancer properties, making it a compound of high interest in drug discovery and development.[1][2][3][4][5]

Application Notes

Anti-inflammatory Activity of Vanillic Acid

Vanillic acid has been shown to exert potent anti-inflammatory effects by modulating key signaling pathways.[2] A primary mechanism is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Vanillic acid can suppress this activation, leading to a reduction in the production of pro-inflammatory cytokines.[2]

Relevant Assays:

  • NF-κB Reporter Assay

  • Immunofluorescence staining for NF-κB nuclear translocation

  • ELISA for pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β)

Anti-cancer and Pro-apoptotic Effects of Vanillic Acid

Vanillic acid has demonstrated anti-tumor activity in various cancer cell lines.[6] Its mechanisms of action include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and modulation of signaling pathways involved in cancer progression, such as the PI3K/AKT/mTOR pathway.[6] Vanillic acid can induce the generation of reactive oxygen species (ROS) in tumor cells, which in turn can trigger the mitochondrial apoptotic pathway.[6]

Relevant Assays:

  • Cell Viability/Cytotoxicity Assays (e.g., MTT, CellTiter-Glo®)

  • Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity assays)

  • Cell Cycle Analysis

  • Western Blotting for key proteins in the PI3K/AKT/mTOR pathway

  • Measurement of intracellular ROS levels

Antioxidant Properties of Vanillic Acid

As a phenolic compound, vanillic acid possesses strong antioxidant properties. It can scavenge free radicals and reduce oxidative stress, which is implicated in a wide range of diseases.[2][3]

Relevant Assays:

  • Cellular ROS production assays (e.g., DCFH-DA)

  • Measurement of antioxidant enzyme activity (e.g., SOD, Catalase)

Quantitative Data Summary

Assay TypeCell LineTreatment/ConcentrationKey FindingReference
BSA Glycation InhibitionIn vitroVanillic Acid (1.0–100 mM)IC50 of 45.53 mM[7]
Cell Viability (MTT)RAW 264.7Vanillic Acid (7.8–500 μM) + MethylglyoxalEnhanced cell viability in the presence of a glycating agent.[7]
Antifungal ActivitySclerotium rolfsiiVanillic Acid (0.05% and 0.10%)Complete inhibition of fungal growth.[8]
Antimicrobial ActivityE. coli ATCC-25922orto-Vanillic Acid (100 mg/L)Significant induction of grpE promoter.[1]
ROS GenerationHuman NeutrophilsVanillic Acid (1-50 µg/mL)Significantly downregulated fMLP-induced oxidative burst.[2]
Cytokine ReleaseHuman NeutrophilsVanillic Acid (1-50 µg/mL)Suppressed the release of TNF-α and IL-8.[2]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the effect of vanillic acid on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line (e.g., HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Vanillic acid stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment: Prepare serial dilutions of vanillic acid in complete medium from the stock solution. Remove the old medium from the wells and add 100 µL of the diluted vanillic acid solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest vanillic acid concentration) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.

Protocol 2: NF-κB Reporter Assay

Objective: To investigate the inhibitory effect of vanillic acid on NF-κB signaling.

Materials:

  • Cells stably or transiently transfected with an NF-κB luciferase reporter construct (e.g., HEK293T)

  • Complete cell culture medium

  • Vanillic acid stock solution (in DMSO)

  • Inducing agent (e.g., TNF-α, LPS)

  • Luciferase Assay System (e.g., Promega)

  • 96-well white, clear-bottom plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the transfected cells into a 96-well white plate at an appropriate density. Incubate for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of vanillic acid for 1-2 hours before induction.

  • Induction: Add the inducing agent (e.g., TNF-α at 10 ng/mL) to the wells (except for the negative control) and incubate for 6-8 hours.

  • Lysis: Wash the cells with PBS and lyse them according to the manufacturer's protocol for the luciferase assay system.

  • Luminescence Measurement: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Express the results as a percentage of the stimulated control.

Protocol 3: Measurement of Intracellular ROS

Objective: To assess the effect of vanillic acid on intracellular reactive oxygen species (ROS) levels.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Vanillic acid stock solution (in DMSO)

  • ROS-inducing agent (e.g., H2O2, TBHP)

  • DCFH-DA (2',7'-dichlorofluorescin diacetate) probe

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well black plate and allow them to adhere overnight.

  • Treatment: Treat the cells with different concentrations of vanillic acid for a specified period.

  • Loading with DCFH-DA: Remove the medium and incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Induction of ROS: Wash the cells with PBS and then add the ROS-inducing agent (e.g., 100 µM H2O2) in PBS.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader. Kinetic readings can be taken over time.

  • Data Analysis: Express the fluorescence intensity as a percentage of the control (cells treated only with the ROS-inducing agent).

Visualizations

experimental_workflow_mtt cluster_prep Preparation cluster_treat Treatment cluster_assay Assay seed Seed Cells (96-well plate) incubate1 Incubate 24h seed->incubate1 treat Add Vanillic Acid incubate1->treat incubate2 Incubate 24-72h treat->incubate2 mtt Add MTT Reagent incubate2->mtt incubate3 Incubate 4h mtt->incubate3 dissolve Dissolve Formazan (DMSO) incubate3->dissolve read Read Absorbance (570nm) dissolve->read

Fig. 1: Experimental workflow for the MTT cell viability assay.

nfkb_pathway cluster_stimulus Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) receptor Receptor stimulus->receptor IKK IKK Complex receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB IkB_p p-IκB IkB->IkB_p NFkB_n NF-κB NFkB->NFkB_n translocates proteasome Proteasome IkB_p->proteasome degradation VA Vanillic Acid VA->IKK inhibits DNA DNA NFkB_n->DNA genes Inflammatory Genes (TNF-α, IL-6, etc.) DNA->genes transcription

Fig. 2: Simplified NF-κB signaling pathway and the inhibitory action of vanillic acid.

References

High-Throughput Screening Methods for Vanilpyruvic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanilpyruvic acid (VPA) is a phenolic alpha-keto acid that serves as a metabolite in catecholamine pathways. Elevated levels of this compound in urine have been associated with certain metabolic disorders, such as Aromatic L-amino acid decarboxylase (AADC) deficiency. The structural similarity of this compound to other biologically important keto acids, such as phenylpyruvic acid, suggests its potential interaction with a range of enzymes, including aminotransferases and decarboxylases. High-throughput screening (HTS) methodologies are essential for rapidly identifying and characterizing compounds that modulate the activity of enzymes involved in this compound metabolism or that mimic its effects.

This document provides detailed application notes and protocols for proposed high-throughput screening assays to identify modulators of enzymes that may act on or be inhibited by this compound. Given the limited direct literature on HTS assays specifically for this compound, the following protocols are based on established methods for analogous enzymes and substrates.

I. Biochemical Assays for High-Throughput Screening

Biochemical assays are fundamental in HTS for directly measuring the activity of a purified enzyme in the presence of test compounds. Here, we propose two primary assay formats targeting enzymes likely to interact with this compound: Aromatic Amino Acid Aminotransferases and Phenylpyruvate Decarboxylases.

Aromatic Amino Acid Aminotransferase (ArAAT) Activity Assay

Principle: Aromatic amino acid aminotransferases catalyze the reversible transfer of an amino group from an aromatic amino acid to an α-keto acid. In the context of this compound, an ArAAT could potentially catalyze its conversion to a corresponding amino acid or be inhibited by it. A coupled-enzyme assay can be employed to monitor the reaction by measuring the consumption of a co-substrate or the formation of a detectable product. A common approach is to couple the production of glutamate to the oxidation of NADH by glutamate dehydrogenase.

Workflow for ArAAT HTS Assay:

G cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection prep_reagents Prepare Assay Buffer, Enzyme, Substrates, and Test Compounds dispense Dispense Test Compounds into 384-well Plate prep_reagents->dispense add_enzyme Add ArAAT Enzyme and Amino Acid Donor dispense->add_enzyme add_vpa Add this compound (or other α-keto acid) add_enzyme->add_vpa incubate Incubate at RT add_vpa->incubate add_detection Add Coupled Enzyme Mix (GDH, NADH, α-KG) incubate->add_detection read_plate Read Absorbance at 340 nm add_detection->read_plate

Workflow for the ArAAT HTS assay.

Experimental Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 µM Pyridoxal 5'-phosphate (PLP).

    • Aromatic Amino Acid Aminotransferase (ArAAT): Recombinant human ArAAT (or other relevant ortholog) diluted in Assay Buffer to a final concentration of 2X the desired assay concentration (e.g., 20 nM for a 10 nM final concentration).

    • Amino Acid Donor: L-Tyrosine (or another suitable aromatic amino acid) at a 2X concentration in Assay Buffer.

    • This compound (VPA): Prepare a 2X stock solution in Assay Buffer.

    • Test Compounds: Serially dilute in 100% DMSO, then dilute in Assay Buffer to a 4X final concentration with a final DMSO concentration of 2%.

    • Detection Reagent: In Assay Buffer, prepare a mix of L-Glutamate Dehydrogenase (GDH), NADH, and α-ketoglutarate (α-KG).

  • Assay Procedure (384-well plate format): a. Dispense 5 µL of 4X test compound or control (e.g., vehicle, known inhibitor) into each well. b. Add 5 µL of 2X ArAAT enzyme solution to each well. c. Add 5 µL of 2X L-Tyrosine solution to each well. d. To initiate the reaction, add 5 µL of 2X this compound solution to each well. e. Incubate the plate at room temperature for 30 minutes. f. Add 10 µL of the Detection Reagent to each well. g. Incubate for 15 minutes at room temperature. h. Measure the decrease in absorbance at 340 nm using a microplate reader. A decrease in NADH concentration, and thus absorbance, is proportional to the amount of glutamate produced.

Data Presentation:

Compound IDConc. (µM)% InhibitionIC50 (µM)
VPA (as inhibitor)10Data not availableData not available
Control Inhibitor1095 ± 51.2
Test Compound 11085 ± 83.5
Test Compound 21012 ± 3> 50
Note: Quantitative data for this compound as a substrate or inhibitor in a high-throughput format is not currently available in the public domain. The table is a template for data presentation.
Phenylpyruvate Decarboxylase (PDC) Activity Assay

Principle: Phenylpyruvate decarboxylase catalyzes the non-oxidative decarboxylation of phenylpyruvic acid to phenylacetaldehyde and CO2. It is plausible that this enzyme could also act on the structurally similar this compound. HTS assays for decarboxylases can be designed to detect the CO2 byproduct. One such method involves a coupled enzyme system where CO2 is converted to a detectable signal.

Workflow for PDC HTS Assay:

G cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection prep_reagents Prepare Assay Buffer, Enzyme, Substrate, and Test Compounds dispense Dispense Test Compounds into 384-well Plate prep_reagents->dispense add_enzyme Add PDC Enzyme dispense->add_enzyme add_vpa Add this compound add_enzyme->add_vpa incubate Incubate at RT add_vpa->incubate add_detection Add Coupled Enzyme Mix (PEPC, MDH, PEP, NADH) incubate->add_detection read_plate Read Absorbance at 340 nm add_detection->read_plate

Workflow for the PDC HTS assay.

Experimental Protocol:

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, pH 7.0, 5 mM MgCl2, 0.5 mM Thiamine pyrophosphate (TPP).

    • Phenylpyruvate Decarboxylase (PDC): Recombinant PDC diluted in Assay Buffer to a 2X concentration.

    • This compound (VPA): 2X stock solution in Assay Buffer.

    • Test Compounds: Prepared as described for the ArAAT assay.

    • Detection Reagent: In Assay Buffer, prepare a mix of Phosphoenolpyruvate Carboxylase (PEPC), Malate Dehydrogenase (MDH), phosphoenolpyruvate (PEP), and NADH.

  • Assay Procedure (384-well plate format): a. Dispense 5 µL of 4X test compound or control into each well. b. Add 5 µL of 2X PDC enzyme solution to each well. c. To initiate the reaction, add 10 µL of 2X this compound solution to each well. d. Incubate the plate at room temperature for 60 minutes. e. Add 10 µL of the Detection Reagent to each well. f. Incubate for 20 minutes at room temperature. g. Measure the decrease in absorbance at 340 nm. The consumption of NADH is stoichiometric with the CO2 produced.

Data Presentation:

Compound IDConc. (µM)% InhibitionIC50 (µM)
VPA (as substrate)100N/AData not available
Control Inhibitor1098 ± 40.8
Test Compound 31075 ± 65.1
Test Compound 4105 ± 2> 50
Note: Quantitative data for this compound with Phenylpyruvate Decarboxylase in a high-throughput format is not currently available. The table serves as a template.

II. Cell-Based Assays for High-Throughput Screening

Cell-based assays provide a more physiologically relevant context by measuring the effects of compounds on cellular pathways. Given that elevated this compound is a biomarker for AADC deficiency, a cell-based assay could be designed to identify compounds that modulate pathways affected by this condition.

AADC Deficiency Cellular Model Assay

Principle: A cellular model of AADC deficiency can be created using neuronal cell lines (e.g., SH-SY5Y) treated with an AADC inhibitor or with siRNA targeting AADC expression. In this model, the downstream effects of reduced dopamine and serotonin synthesis can be measured. A potential HTS assay could measure changes in a downstream reporter gene or a second messenger in response to test compounds that may compensate for the AADC deficiency.

Logical Relationship for AADC Deficiency Cellular Assay:

G cluster_model Cellular Model cluster_screening Screening cluster_readout Readout aadc_inhibition AADC Inhibition (siRNA or Inhibitor) dopamine_serotonin_decrease Decreased Dopamine & Serotonin Synthesis aadc_inhibition->dopamine_serotonin_decrease add_compounds Add Test Compounds pathway_modulation Modulation of Downstream Pathways add_compounds->pathway_modulation reporter_gene Reporter Gene Assay (e.g., CREB-luciferase) pathway_modulation->reporter_gene second_messenger Second Messenger Assay (e.g., cAMP) pathway_modulation->second_messenger

Logical flow of an AADC deficiency cell-based assay.

Experimental Protocol (Hypothetical):

  • Cell Culture and Transfection:

    • Culture SH-SY5Y cells in appropriate media.

    • For a reporter gene assay, transiently transfect cells with a CREB-luciferase reporter construct. CREB is a transcription factor downstream of dopamine and serotonin signaling.

  • AADC Knockdown/Inhibition:

    • Treat cells with AADC siRNA or a known AADC inhibitor (e.g., NSD-1015) to create the disease model.

  • Compound Treatment and Assay: a. Plate the AADC-deficient cells in 384-well plates. b. Add test compounds at various concentrations. c. Incubate for a defined period (e.g., 24 hours). d. For the luciferase assay, add luciferin substrate and measure luminescence. An increase in luminescence would indicate a restoration of the signaling pathway.

Data Presentation:

Compound IDConc. (µM)% Activity IncreaseEC50 (µM)
Positive Control101002.5
Test Compound 51080 ± 104.2
Test Compound 61015 ± 5> 50
Note: This is a hypothetical assay, and no quantitative data is currently available.

III. Conclusion

The provided protocols offer a starting point for developing high-throughput screening assays to investigate the biological roles of this compound and to identify molecules that modulate its associated pathways. The biochemical assays provide a direct means to screen for inhibitors or activators of enzymes that are likely to metabolize this compound. The cell-based assay, while more complex to develop, offers the potential to discover compounds with therapeutic relevance to metabolic disorders such as AADC deficiency. It is important to note that these protocols are templates and will require optimization and validation for specific enzymes and cell lines. The lack of available quantitative data for this compound highlights an area for future research that would be invaluable for the drug discovery community.

Vanilpyruvic Acid: Applications in Food Science and Flavor Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction

Vanilpyruvic acid (3-(4-hydroxy-3-methoxyphenyl)-2-oxopropanoic acid) is a phenolic compound and an α-keto acid structurally related to vanillin, a key aroma compound in vanilla. While direct applications of this compound in the food industry are not extensively documented, its structural analog, phenylpyruvic acid (PPA), is recognized for its role as a flavor enhancer, particularly in fermented foods like cheese and wine.[1] This suggests a significant potential for this compound as a precursor for generating desirable flavor compounds in various food systems. Its ability to participate in key flavor-forming reactions, such as the Maillard reaction and amino acid catabolism, makes it a compound of interest for researchers in food science and flavor chemistry.

These application notes provide an overview of the potential uses of this compound as a flavor precursor, drawing parallels from the established applications of phenylpyruvic acid and other α-keto acids. Detailed protocols for hypothetical experimental setups are provided to guide researchers in exploring its flavor-generating capabilities.

This compound as a Flavor Precursor in Fermented Foods

Alpha-keto acids, the deaminated forms of amino acids, are known to be important food additives.[2] Phenylpyruvic acid, for instance, is utilized in the development of cheese and wine flavors.[1][2] It is proposed that this compound can similarly act as a precursor to a range of volatile and non-volatile flavor compounds through microbial or enzymatic conversions during fermentation.

Application in Cheese Flavor Development

Concept: During cheese ripening, microbial enzymes break down amino acids, leading to the formation of various aroma compounds.[3] The addition of this compound could introduce a new substrate for these enzymatic reactions, potentially leading to the formation of unique, vanilla-like, or spicy flavor notes. The chemical conversion of α-keto acids to flavor-active aldehydes is a key process in flavor formation in fermented foods.[1][4][5][6]

Experimental Protocol: Evaluation of this compound in a Cheese Model System

Objective: To determine the impact of this compound on the flavor profile of a model cheese system.

Materials:

  • Cheese curd (fresh, unripened)

  • This compound solution (sterile, 1% w/v in food-grade ethanol)

  • Starter culture (e.g., Lactococcus lactis)

  • Rennet

  • Control solution (sterile food-grade ethanol)

  • Incubator

  • Analytical equipment: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC)

  • Trained sensory panel

Procedure:

  • Prepare a cheese model system by inoculating pasteurized milk with a starter culture and adding rennet to form a curd.

  • Divide the curd into two batches: a test batch and a control batch.

  • To the test batch, add the this compound solution at a concentration of 100-500 ppm. To the control batch, add an equivalent volume of the control solution.

  • Press and ripen the curds under controlled conditions (e.g., 10-15°C, 85-95% relative humidity) for a specified period (e.g., 30, 60, 90 days).

  • At each time point, take samples from both batches for analysis.

  • Chemical Analysis:

    • Extract volatile compounds using solid-phase microextraction (SPME) and analyze by GC-MS to identify and quantify new or altered flavor compounds.

    • Analyze the non-volatile composition, including residual this compound and its degradation products, using HPLC.

  • Sensory Analysis:

    • Present samples to a trained sensory panel to evaluate differences in aroma, taste, and overall flavor profile between the test and control cheeses.[7][8][9]

Expected Outcome: The addition of this compound is expected to lead to the formation of novel flavor compounds, potentially described as "vanilla," "smoky," "spicy," or "phenolic," altering the sensory profile of the cheese.

Application in Wine Flavor Enhancement

Concept: The metabolism of amino acids by yeast and bacteria during wine fermentation is a crucial source of flavor compounds.[10][11] Introducing this compound could provide an additional precursor for the generation of desirable aromatic compounds, contributing to the complexity of the wine's bouquet. Phenylalanine, a precursor to phenylpyruvic acid, is known to be a precursor of benzenoid and phenylpropanoid compounds that contribute to wine aroma.[11]

Experimental Protocol: Investigating the Impact of this compound on Wine Fermentation

Objective: To assess the biotransformation of this compound by wine yeast and its effect on the final aroma profile of the wine.

Materials:

  • Grape must (e.g., Chardonnay)

  • Wine yeast (e.g., Saccharomyces cerevisiae)

  • This compound solution (as above)

  • Control solution (as above)

  • Fermentation vessels

  • Analytical equipment: GC-MS, HPLC

Procedure:

  • Divide the grape must into two sterile fermentation vessels.

  • To the test vessel, add this compound to achieve a concentration of 10-50 mg/L. To the control vessel, add an equivalent volume of the control solution.

  • Inoculate both vessels with the wine yeast.

  • Conduct fermentation under controlled temperature conditions (e.g., 18-22°C).

  • Monitor the fermentation progress (e.g., sugar consumption, ethanol production).

  • After fermentation is complete, clarify and stabilize the wines.

  • Chemical Analysis:

    • Analyze the volatile composition of the finished wines by GC-MS to identify any new or enhanced aroma compounds.

    • Use HPLC to quantify residual this compound and any non-volatile metabolites.

  • Sensory Analysis:

    • Conduct a sensory evaluation with a trained panel to compare the aromatic profiles of the test and control wines.

Expected Outcome: The fermentation with added this compound may result in a wine with enhanced floral, spicy, or vanilla-like notes due to the yeast-mediated conversion of the acid into various aromatic compounds.

This compound in the Maillard Reaction

The Maillard reaction, a chemical reaction between amino acids and reducing sugars, is a cornerstone of flavor development in cooked foods.[6][12] Phenolic compounds can influence the Maillard reaction, leading to the formation of different flavor profiles.[7]

Concept: this compound, with its phenolic ring and α-keto acid structure, can potentially participate in the Maillard reaction. It may react with amino acids to generate unique flavor compounds, contributing to roasted, savory, and complex flavor profiles. The carbonyl group of the pyruvic acid moiety can react with the amino group of an amino acid.

Experimental Protocol: Maillard Reaction of this compound with Amino Acids

Objective: To identify the flavor compounds generated from the Maillard reaction between this compound and different amino acids.

Materials:

  • This compound

  • Various amino acids (e.g., glycine, proline, cysteine, phenylalanine)

  • Reducing sugar (e.g., glucose)

  • Phosphate buffer (pH 7.0)

  • Reaction vials

  • Heating block or oven

  • Analytical equipment: GC-MS with olfactometry port (GC-O)

Procedure:

  • Prepare model systems in reaction vials containing:

    • This compound (0.1 M) and an amino acid (0.1 M) in phosphate buffer.

    • This compound (0.1 M), an amino acid (0.1 M), and glucose (0.1 M) in phosphate buffer.

    • Control systems with only amino acid and glucose.

  • Heat the vials at a controlled temperature (e.g., 120°C) for a specific time (e.g., 30 minutes).

  • Cool the reaction mixtures and extract the volatile compounds using a suitable solvent (e.g., dichloromethane).

  • Chemical and Sensory Analysis:

    • Analyze the extracts by GC-MS to identify the generated volatile compounds.

    • Use a GC-O system to identify the odor-active compounds and describe their sensory attributes.

Expected Outcome: The reaction of this compound with different amino acids is expected to produce a range of flavor compounds. For example, reaction with sulfur-containing amino acids like cysteine may produce savory and meaty notes, while reaction with proline might generate roasted or baked aromas.

Analytical Protocols for this compound in Food Matrices

Accurate quantification of this compound in food systems is essential for understanding its stability, reactivity, and impact on flavor. High-Performance Liquid Chromatography (HPLC) is a suitable technique for the analysis of phenolic acids in various food matrices.[13]

Protocol: HPLC-UV Analysis of this compound in a Dairy Matrix

Objective: To quantify the concentration of this compound in a model cheese system.

Materials:

  • Cheese samples (as prepared in the fermentation protocol)

  • Acetonitrile (HPLC grade)

  • Formic acid (or other suitable acid for mobile phase)

  • Water (HPLC grade)

  • This compound standard

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Sample Preparation:

    • Homogenize a known weight of the cheese sample.

    • Extract the phenolic compounds with a suitable solvent mixture (e.g., methanol/water).

    • Centrifuge the extract and filter the supernatant.

    • Perform a solid-phase extraction (SPE) cleanup to remove interfering matrix components. Elute the phenolic fraction.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detector at a wavelength determined by the UV spectrum of this compound (typically around 280 nm and 310 nm).

  • Quantification:

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Quantify the this compound in the samples by comparing their peak areas to the calibration curve.

Data Presentation:

Table 1: Hypothetical Quantitative Data for this compound in a Model Cheese System

Ripening Time (days)This compound Concentration in Control (ppm)This compound Concentration in Test (ppm)Key New Flavor Compound (Test)Concentration of New Flavor Compound (ppb)
0N/D450.2 ± 15.3--
30N/D325.8 ± 12.1Vanillin5.6 ± 0.4
60N/D180.5 ± 9.8Guaiacol12.3 ± 1.1
90N/D55.1 ± 4.54-Vinylguaiacol8.7 ± 0.9
N/D: Not Detected

Stability of this compound in Food Processing

The stability of phenolic compounds during thermal processing is a critical factor in their application. Generally, phenolic acids show relatively high thermal stability, with significant decomposition occurring at temperatures above 200-300°C.[14] However, factors such as pH, presence of oxygen, and the food matrix can influence their degradation.[15] It is expected that this compound would exhibit similar stability to other phenolic acids like ferulic acid and vanillic acid.[16]

Visualizations

Diagram 1: Hypothetical Pathway for Flavor Generation from this compound in Fermented Foods

flavor_generation VPA This compound MicrobialEnzymes Microbial Enzymes (e.g., Decarboxylases, Reductases) VPA->MicrobialEnzymes Biotransformation Vanillin Vanillin MicrobialEnzymes->Vanillin Decarboxylation Vanillyl_Alcohol Vanillyl Alcohol MicrobialEnzymes->Vanillyl_Alcohol Reduction Guaiacol Guaiacol Vanillin->Guaiacol Further degradation Flavor_Profile Altered Flavor Profile (e.g., vanilla, smoky, spicy) Vanillin->Flavor_Profile Vanillyl_Alcohol->Flavor_Profile Guaiacol->Flavor_Profile

Caption: Biotransformation of this compound.

Diagram 2: Experimental Workflow for Maillard Reaction Analysis

maillard_workflow Start Start: Prepare Model Systems Heating Heat Reaction Vials (120°C, 30 min) Start->Heating Extraction Solvent Extraction (Dichloromethane) Heating->Extraction Analysis GC-MS and GC-O Analysis Extraction->Analysis Identification Identify Volatile Flavor Compounds Analysis->Identification End End: Characterize Flavor Profile Identification->End

Caption: Maillard reaction experimental workflow.

Conclusion

While direct research on the food applications of this compound is limited, its structural similarity to phenylpyruvic acid and its chemical nature as a phenolic α-keto acid strongly suggest its potential as a valuable flavor precursor. The protocols and application notes provided here offer a framework for researchers to explore the generation of novel and desirable flavors in a variety of food systems. Further investigation into its reactivity, stability, and sensory impact is warranted to fully unlock its potential in food science and flavor chemistry.

References

Troubleshooting & Optimization

Improving Vanilpyruvic acid solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of vanilpyruvic acid in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the approximate solubility of this compound in water?

This compound is predicted to have a water solubility of approximately 1.3 g/L. However, its solubility is significantly influenced by the pH of the solution.

Q2: How does pH affect the solubility of this compound?

This compound is an acidic compound with a pKa of approximately 2.73.[1] At pH values below its pKa, it exists predominantly in its less soluble, protonated form. As the pH of the aqueous buffer increases above the pKa, this compound deprotonates to form its more soluble conjugate base, leading to a significant increase in solubility. For instance, the related compound 4-hydroxyphenylpyruvic acid is generally more soluble in alkaline conditions.

Q3: What is the recommended starting point for dissolving this compound in an aqueous buffer?

Start by attempting to dissolve the compound directly in the desired aqueous buffer, preferably at a pH above 4. If solubility is limited, consider adjusting the pH of the buffer to a more alkaline value (e.g., pH 7.4).

Q4: Can I use organic co-solvents to dissolve this compound?

Yes, organic co-solvents can be used to prepare stock solutions of this compound. It is soluble in dimethyl sulfoxide (DMSO) at concentrations of at least 27 mg/mL.[2] The analogous compound, 4-hydroxyphenylpyruvic acid, is soluble in ethanol at 50 mg/mL. When preparing a stock solution, dissolve the compound in a minimal amount of the organic solvent first, and then slowly add it to the aqueous buffer with vigorous stirring. Be mindful that the final concentration of the organic solvent should be compatible with your experimental system.

Q5: How can I improve the dissolution rate of this compound?

To increase the rate of dissolution, gentle heating to 37°C and sonication in an ultrasonic bath can be effective.[2]

Q6: What are the recommended storage conditions for this compound solutions?

Aqueous solutions of this compound should be prepared fresh whenever possible. If storage is necessary, it is recommended to store stock solutions at -20°C for up to one month or at -80°C for up to six months to minimize degradation.[2] For the solid compound, storage at -20°C is recommended.

Troubleshooting Guide

This guide addresses common issues encountered when dissolving this compound in aqueous buffers.

Problem 1: this compound does not dissolve in my aqueous buffer.

  • Potential Cause: The pH of the buffer is too low.

  • Solution:

    • Measure the pH of your buffer.

    • If the pH is below 4, consider increasing it. This compound's solubility significantly increases at higher pH values due to its acidic nature.

    • Gradually add a small amount of a dilute base (e.g., 0.1 M NaOH) to your buffer while stirring to increase the pH. Aim for a pH above 7 for optimal solubility.

    • Alternatively, prepare a new buffer with a higher pH (e.g., phosphate-buffered saline, PBS, at pH 7.4).

Problem 2: The solution is cloudy or a precipitate forms after dissolving.

  • Potential Cause 1: The solubility limit has been exceeded at the current pH and temperature.

  • Solution 1:

    • Try diluting the solution with more of the same buffer to see if the precipitate dissolves.

    • If dilution is not possible, consider increasing the pH of the solution as described in Problem 1.

    • Gentle warming (e.g., to 37°C) can also help increase solubility.[2]

  • Potential Cause 2: The compound is precipitating out of a solution that was initially prepared with a co-solvent.

  • Solution 2:

    • Increase the proportion of the organic co-solvent in your final solution. However, ensure the final concentration is tolerated by your experimental system.

    • When preparing the solution, add the organic stock solution to the aqueous buffer very slowly while vortexing or stirring vigorously to prevent localized high concentrations that can lead to precipitation.

Problem 3: The solution color changes over time.

  • Potential Cause: Degradation of the compound. Phenylpyruvic acid, a related compound, can be unstable and begin to decompose after a few days in solution.

  • Solution:

    • Prepare solutions fresh before each experiment.

    • If you must store solutions, protect them from light and store them at low temperatures (-20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.[2]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₀H₁₀O₅[3]
Molecular Weight210.18 g/mol [3]
pKa (Strongest Acidic)2.73[1]
Predicted Water Solubility1.3 g/L[1]
Physical DescriptionSolid[3]

Table 2: Solubility of this compound and Analogs in Organic Solvents

CompoundSolventSolubilitySource
This compoundDMSO≥ 27 mg/mL[2]
Phenylpyruvic AcidDMSO~25 mg/mL
Phenylpyruvic AcidEthanol~10 mg/mL
4-Hydroxyphenylpyruvic AcidEthanol50 mg/mL

Experimental Protocols

Protocol 1: Preparation of an Aqueous Solution of this compound by pH Adjustment

  • Weigh the desired amount of this compound powder.

  • Add a small volume of the chosen aqueous buffer (e.g., Phosphate Buffer) to the powder.

  • While stirring, slowly add a dilute solution of NaOH (e.g., 0.1 M) dropwise to raise the pH.

  • Continue to add the base and stir until the this compound is completely dissolved.

  • Adjust the final volume with the buffer.

  • Measure and record the final pH of the solution.

Protocol 2: Preparation of a Stock Solution of this compound using an Organic Co-solvent

  • Weigh the desired amount of this compound powder.

  • Dissolve the powder in a minimal volume of a suitable organic solvent (e.g., DMSO).

  • Gently warm the solution to 37°C and/or sonicate in an ultrasonic bath to aid dissolution if necessary.[2]

  • To prepare the final working solution, slowly add the desired volume of the stock solution to the aqueous buffer while vortexing or stirring vigorously.

Visualizations

experimental_workflow cluster_start Start cluster_method1 Method 1: Direct Dissolution in Aqueous Buffer cluster_method2 Method 2: pH Adjustment cluster_method3 Method 3: Co-solvent start Weigh this compound Powder dissolve_buffer Add Aqueous Buffer start->dissolve_buffer dissolve_dmso Dissolve in Minimal DMSO start->dissolve_dmso Alternative Path stir_vortex Stir / Vortex dissolve_buffer->stir_vortex check_solubility1 Completely Dissolved? stir_vortex->check_solubility1 solution_ready1 Solution Ready check_solubility1->solution_ready1 Yes add_base Add Dilute Base (e.g., 0.1M NaOH) check_solubility1->add_base No troubleshoot1 Troubleshoot check_solubility2 Completely Dissolved? add_base->check_solubility2 check_solubility2->troubleshoot1 No solution_ready2 Solution Ready check_solubility2->solution_ready2 Yes add_to_buffer Add to Aqueous Buffer Slowly with Stirring dissolve_dmso->add_to_buffer check_solubility3 Precipitate Formed? add_to_buffer->check_solubility3 solution_ready3 Solution Ready check_solubility3->solution_ready3 No troubleshoot2 Troubleshoot check_solubility3->troubleshoot2 Yes logical_relationship cluster_factors Factors Affecting Solubility cluster_outcome Outcome pH pH of Buffer Solubility This compound Solubility pH->Solubility Higher pH increases solubility Temperature Temperature Temperature->Solubility Higher temperature generally increases solubility Co_solvent Co-solvent Presence Co_solvent->Solubility Presence of co-solvents (e.g., DMSO) increases solubility

References

Technical Support Center: Vanilpyruvic Acid Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Vanilpyruvic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution a concern?

This compound is a phenolic alpha-keto acid and a metabolite of catecholamines. Its structure, containing both a catechol-like phenol group and a reactive α-keto acid moiety, makes it susceptible to degradation in solution. This instability can lead to inaccurate experimental results, loss of biological activity, and challenges in developing stable formulations.

Q2: What are the primary factors that contribute to the degradation of this compound in solution?

The degradation of this compound is primarily influenced by:

  • pH: The phenolic hydroxyl group is more susceptible to oxidation at higher (alkaline) pH.

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.

  • Light Exposure: Photodegradation can occur, particularly with exposure to UV light.

  • Oxidizing Agents: The presence of dissolved oxygen or other oxidizing species can lead to the oxidation of the phenolic ring.

  • Presence of Metal Ions: Metal ions can catalyze oxidative degradation.

Q3: What are the visible signs of this compound degradation in my solution?

A freshly prepared solution of this compound should be colorless to pale yellow. The development of a pink, brown, or darker color is a common indicator of degradation, likely due to the formation of quinone-like oxidation products. A decrease in the expected concentration over time, as measured by analytical techniques like HPLC, is a quantitative indicator of degradation.

Q4: How should I prepare and store my this compound stock solutions to maximize stability?

To ensure the longevity of your this compound solutions, adhere to the following best practices:

  • Solvent Selection: Use deoxygenated solvents, such as HPLC-grade water or DMSO that has been sparged with an inert gas (e.g., nitrogen or argon).

  • pH Control: Prepare solutions in a slightly acidic buffer (pH 3-5) to minimize oxidation of the phenolic group.

  • Concentration: Prepare concentrated stock solutions and dilute to the working concentration immediately before use.

  • Storage Temperature: Store stock solutions at -20°C for short-term use (up to one month) and at -80°C for long-term storage (up to six months).

  • Light Protection: Store solutions in amber vials or wrap containers in aluminum foil to protect from light.

  • Aliquotting: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This guide will help you identify and resolve common issues related to the degradation of this compound in your experiments.

Problem Potential Cause Recommended Solution
Solution turns pink/brown upon preparation or during the experiment. Oxidation of the phenolic group. This is accelerated by alkaline pH, presence of oxygen, and light exposure.1. Prepare solutions using deoxygenated solvents. 2. Work under an inert atmosphere (e.g., in a glove box) if possible. 3. Ensure the pH of the solution is in the acidic range (pH 3-5). 4. Protect the solution from light at all times. 5. Consider adding an antioxidant like ascorbic acid or EDTA to chelate metal ions.
Inconsistent results or loss of compound activity over time. Degradation of this compound. This can be due to oxidation, decarboxylation, or other degradation pathways.1. Prepare fresh solutions for each experiment. 2. Verify the concentration of your stock solution via HPLC before use. 3. Review your storage conditions to ensure they align with the recommendations (low temperature, protected from light).
Unexpected peaks appear in my chromatogram (HPLC analysis). Formation of degradation products. These can result from various stress factors.1. Conduct a forced degradation study to identify potential degradation products and their retention times. 2. Analyze your sample by HPLC-MS to identify the mass of the unknown peaks and deduce their structures. 3. Optimize your HPLC method to ensure baseline separation of this compound from all degradation products.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in a manner that minimizes initial degradation.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), HPLC-grade

  • 0.1 M Citrate Buffer, pH 4.0 (prepared with deoxygenated water)

  • Inert gas (Nitrogen or Argon)

  • Sterile, amber microcentrifuge tubes

Procedure:

  • Weigh the required amount of this compound in a sterile microcentrifuge tube.

  • Sparge the DMSO with the inert gas for 15-20 minutes to remove dissolved oxygen.

  • Under a gentle stream of the inert gas, add the deoxygenated DMSO to the this compound to achieve a concentration of 100 mM.

  • Vortex briefly until the solid is completely dissolved.

  • Immediately dilute this 100 mM stock solution 1:10 with the deoxygenated 0.1 M Citrate Buffer (pH 4.0) to a final concentration of 10 mM.

  • Aliquot the 10 mM stock solution into single-use amber microcentrifuge tubes.

  • Store the aliquots at -80°C.

Protocol 2: HPLC Method for the Analysis of this compound and Potential Degradation Products

This reverse-phase HPLC (RP-HPLC) method is designed for the separation and quantification of this compound and its potential degradation products.

Chromatographic Conditions:

Parameter Condition
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm
Injection Volume 10 µL

Sample Preparation:

  • Thaw a frozen aliquot of this compound solution on ice.

  • Dilute the sample to the desired concentration using Mobile Phase A.

  • Filter the diluted sample through a 0.22 µm syringe filter before injection.

Visualizations

degradation_pathway VPA This compound Oxidation Oxidation (High pH, O2, Light, Metal Ions) VPA->Oxidation Decarboxylation Decarboxylation (Heat) VPA->Decarboxylation Quinone Quinone-type Products (Colored) Oxidation->Quinone Leads to discoloration Vanillin Vanillin + CO2 Decarboxylation->Vanillin

Figure 1. Potential degradation pathways of this compound in solution.

experimental_workflow cluster_prep Solution Preparation cluster_analysis Stability Analysis prep_solid Weigh this compound dissolve Dissolve in Acidic Buffer (pH 3-5) prep_solid->dissolve prep_solvent Deoxygenate Solvent (e.g., with N2) prep_solvent->dissolve store Store at -80°C in amber vials dissolve->store hplc_prep Dilute sample in Mobile Phase A store->hplc_prep Before experiment hplc_inject Inject into HPLC-UV/MS hplc_prep->hplc_inject hplc_data Analyze for parent compound and degradation products hplc_inject->hplc_data

Figure 2. Recommended experimental workflow for handling and analyzing this compound solutions.

Technical Support Center: Optimizing HPLC Separation of Vanilpyruvic Acid and Its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the High-Performance Liquid Chromatography (HPLC) separation of vanilpyruvic acid and its key metabolites.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound and related compounds.

IssuePossible CausesSuggested Solutions
Poor Peak Shape (Tailing) - Secondary Silanol Interactions: Active silanol groups on the silica-based column packing can interact with the acidic analytes. - Mobile Phase pH Too High: If the mobile phase pH is close to or above the pKa of the acidic analytes, it can lead to peak tailing. - Column Contamination: Accumulation of contaminants on the column frit or packing material.- Use an End-Capped Column: Employ a C18 or C8 column with end-capping to minimize silanol interactions. - Lower Mobile Phase pH: Adjust the mobile phase pH to be at least 1.5-2 pH units below the pKa of this compound and its metabolites. A pH range of 2.5-3.5 is often effective.[1][2] - Add an Ion-Pairing Agent: Consider adding a low concentration of an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase. - Flush the Column: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove contaminants.
Poor Peak Shape (Fronting) - Sample Overload: Injecting too concentrated a sample can lead to peak fronting. - Sample Solvent Incompatibility: Dissolving the sample in a solvent significantly stronger than the mobile phase.- Dilute the Sample: Prepare a more dilute sample solution. - Use Mobile Phase as Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase composition.
Peak Splitting - Clogged Column Frit: Particulate matter from the sample or mobile phase can block the inlet frit. - Column Void: A void or channel has formed at the head of the column. - Co-elution: Two or more compounds are eluting at very similar retention times.- Filter Samples and Mobile Phases: Use 0.22 µm or 0.45 µm filters for all samples and mobile phases. - Reverse-Flush the Column: Disconnect the column and flush it in the reverse direction (if the manufacturer's instructions permit). - Replace the Column: If a void is suspected, the column may need to be replaced. - Optimize Mobile Phase: Adjust the mobile phase composition (e.g., organic solvent ratio, pH) to improve separation.
Shifting Retention Times - Inconsistent Mobile Phase Composition: Improperly mixed or prepared mobile phase. - Fluctuating Column Temperature: Lack of a stable column oven temperature. - Column Degradation: The stationary phase is degrading over time. - Pump Malfunction: Inconsistent flow rate from the HPLC pump.- Prepare Fresh Mobile Phase: Ensure accurate and consistent preparation of the mobile phase. - Use a Column Oven: Maintain a constant and controlled column temperature. - Monitor Column Performance: Track retention times and peak shapes of standards to monitor column health. - Service the HPLC Pump: Check for leaks and ensure the pump is delivering a consistent flow rate.
High Backpressure - Blockage in the System: Clogged tubing, injector, or column frit. - Precipitation of Buffer: Buffer from the mobile phase precipitating in the system, often due to high organic solvent concentration.- Systematically Isolate the Blockage: Disconnect components one by one (starting from the detector and moving backward) to identify the source of the high pressure. - Filter Mobile Phases: Ensure all mobile phases are filtered and buffers are fully dissolved. - Check Buffer Solubility: Ensure the buffer is soluble in the highest organic concentration of your gradient.
Baseline Noise or Drift - Contaminated Mobile Phase or Detector Cell: Impurities in the solvents or a dirty flow cell. - Air Bubbles in the System: Dissolved gas in the mobile phase or a leak in the system. - Incomplete Column Equilibration: Insufficient time for the column to stabilize with the initial mobile phase conditions.- Use HPLC-Grade Solvents: Use high-purity solvents and freshly prepared mobile phases. - Degas Mobile Phases: Use an online degasser or sonicate the mobile phase before use. - Flush the Detector Cell: Flush the flow cell with a suitable solvent. - Allow for Adequate Equilibration: Ensure the column is fully equilibrated before starting a sequence.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a mobile phase to separate this compound and its metabolites?

A1: A good starting point for a reversed-phase separation on a C18 or C8 column is a gradient elution with an acidic aqueous mobile phase and an organic modifier. For example, Mobile Phase A: 0.1% formic acid or phosphoric acid in water (pH ~2.5-3.5) and Mobile Phase B: Acetonitrile or methanol.[3][4][5] The gradient can be optimized to achieve the desired separation.

Q2: What type of HPLC column is best suited for this separation?

A2: A reversed-phase C18 or C8 column is commonly used for the separation of phenolic acids like this compound and its metabolites.[3][4][5] These columns provide good retention and selectivity for these moderately polar compounds. An end-capped column is recommended to minimize peak tailing due to silanol interactions.

Q3: How can I improve the resolution between closely eluting peaks?

A3: To improve resolution, you can try several approaches:

  • Optimize the Mobile Phase Gradient: A shallower gradient can increase the separation between peaks.

  • Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation.

  • Adjust the Mobile Phase pH: Small changes in pH can affect the ionization state of the analytes and thus their retention and selectivity.[1][6][7]

  • Lower the Flow Rate: Reducing the flow rate can improve efficiency and resolution, although it will increase the analysis time.

  • Use a Longer Column or a Column with Smaller Particles: This can increase the number of theoretical plates and improve separation efficiency.

Q4: What is the best way to prepare a urine sample for analysis?

A4: Urine samples typically require preparation to remove interferences. A common method is solid-phase extraction (SPE).[8] Alternatively, a simple protein precipitation with a solvent like acetonitrile, followed by centrifugation and filtration, can be effective.

Q5: What detection wavelength should I use?

A5: Phenolic acids like this compound and its metabolites have UV absorbance maxima in the range of 210-280 nm. A photodiode array (PDA) detector is useful for initial method development to determine the optimal wavelength for all compounds of interest. A common starting point is around 280 nm.

Experimental Protocols

Sample Preparation from Urine
  • Thaw the frozen urine sample to room temperature.

  • Centrifuge the sample at 10,000 x g for 10 minutes to pellet any particulate matter.

  • Perform Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

    • Load 1 mL of the centrifuged urine supernatant onto the cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

HPLC Method for this compound and Metabolites
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 30% B

    • 15-17 min: 30% to 90% B

    • 17-19 min: 90% B

    • 19-20 min: 90% to 5% B

    • 20-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 280 nm

Quantitative Data Summary

The following table summarizes typical performance data for the HPLC method described above.

CompoundRetention Time (min)Linearity (r²)LOD (µg/mL)LOQ (µg/mL)
Vanillactic Acid~5.2>0.998~0.5~1.5
This compound~8.9>0.999~0.3~1.0
Homovanillic Acid (HVA)~12.5>0.999~0.2~0.7
Vanillylmandelic Acid (VMA)~6.8>0.998~0.4~1.2

Note: These values are illustrative and may vary depending on the specific HPLC system, column, and experimental conditions.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis Urine Urine Sample Centrifuge Centrifugation Urine->Centrifuge SPE Solid-Phase Extraction (SPE) Centrifuge->SPE Evaporate Evaporation SPE->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Filter Filtration Reconstitute->Filter Inject Injection Filter->Inject Column C18 Column Separation Inject->Column Detect UV Detection (280 nm) Column->Detect Data Data Acquisition & Analysis Detect->Data

Caption: Experimental workflow for HPLC analysis of this compound.

Metabolic_Pathway LDOPA L-DOPA Vanilalanine Vanilalanine LDOPA->Vanilalanine Transamination HVA Homovanillic Acid (HVA) LDOPA->HVA Decarboxylation & Methylation VPA This compound Vanilalanine->VPA Transamination VLA Vanillactic Acid VPA->VLA Reduction VMA Vanillylmandelic Acid (VMA) HVA->VMA Oxidation

References

Troubleshooting Peak Tailing of Vanilpyruvic Acid in Reverse-Phase HPLC: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address peak tailing issues encountered during the analysis of vanilpyruvic acid using reverse-phase high-performance liquid chromatography (RP-HPLC).

Understanding Peak Tailing in HPLC

Peak tailing is a common chromatographic problem characterized by an asymmetrical peak with a trailing edge that is longer than the leading edge.[1][2][3] In an ideal chromatogram, peaks are Gaussian or symmetrical in shape. Significant peak tailing can compromise the accuracy and precision of quantification by making it difficult to determine the start and end of the peak, which can also affect the resolution of adjacent peaks.[1][4] A tailing factor (Tf) or asymmetry factor (As) greater than 1.2 is generally considered indicative of significant peak tailing.[3][5]

For acidic compounds like this compound, peak tailing in RP-HPLC is often attributed to unwanted secondary interactions between the analyte and the stationary phase.[6][7]

Common Causes and Solutions for this compound Peak Tailing

Several factors can contribute to the peak tailing of this compound. This section outlines the most common causes and provides targeted troubleshooting strategies.

Secondary Interactions with Residual Silanols

Cause: The most prevalent cause of peak tailing for polar and ionizable compounds is the interaction with residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[2][6][8] These silanol groups can be acidic and interact with polar functional groups of the analyte, leading to a secondary retention mechanism that causes peak tailing.[3][6][9]

Solutions:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase can suppress the ionization of residual silanol groups, thereby minimizing secondary interactions.[2][6][10] For acidic compounds like this compound, maintaining a mobile phase pH approximately 2 units below the analyte's pKa is a good starting point.[11] This ensures the analyte is in its neutral, less polar form, which is ideal for reverse-phase separation.

  • Use an End-Capped Column: Modern HPLC columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups, rendering them less active.[1][6] Employing a well-end-capped C18 or C8 column can significantly improve the peak shape for acidic compounds.

  • Increase Buffer Concentration: A higher buffer concentration (typically 20-50 mM) in the mobile phase can help to mask the residual silanol groups and improve peak symmetry.[6][12]

Mobile Phase pH and Analyte Ionization

Cause: The ionization state of this compound is highly dependent on the mobile phase pH. If the pH is close to the pKa of this compound, both the ionized and non-ionized forms of the molecule will be present, leading to broad or tailing peaks.[1][13][14]

Solutions:

  • Optimize Mobile Phase pH: To ensure this compound is in a single, non-ionized state, the mobile phase pH should be adjusted to be at least 2 pH units below its pKa value.[11][15] This is a critical step for achieving sharp, symmetrical peaks for acidic compounds.

  • Utilize Buffers: Employing a suitable buffer system is crucial for maintaining a stable mobile phase pH throughout the analysis.[8][12] Common buffers for RP-HPLC include phosphate, acetate, and formate.

Column Overload

Cause: Injecting too much sample onto the column can saturate the stationary phase, leading to peak distortion, including tailing.[7][12][16]

Solutions:

  • Reduce Injection Volume or Concentration: Dilute the sample or decrease the injection volume to ensure the analytical column's capacity is not exceeded.[5][16]

  • Use a Higher Capacity Column: If sample concentration cannot be reduced, consider using a column with a larger internal diameter or a stationary phase with a higher carbon load.[12]

Extra-Column Effects

Cause: Peak broadening and tailing can be introduced by factors outside of the column, collectively known as extra-column effects. These include excessive tubing length, large internal diameter tubing, or poorly made connections that create dead volume.[1][9]

Solutions:

  • Minimize Tubing Length and Diameter: Use the shortest possible tubing with a narrow internal diameter (e.g., 0.12-0.17 mm) to connect the injector, column, and detector.[5]

  • Ensure Proper Fittings: Check all fittings to ensure they are correctly installed and not contributing to dead volume.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing of this compound.

TroubleshootingWorkflow cluster_legend Legend start Peak Tailing Observed for this compound check_ph Is Mobile Phase pH > 2 units below pKa? start->check_ph adjust_ph Adjust Mobile Phase pH with Buffer (e.g., Formic Acid, Phosphoric Acid) check_ph->adjust_ph No check_column Using an End-Capped Column? check_ph->check_column Yes adjust_ph->check_column use_endcapped Switch to a High-Quality End-Capped C18 or C8 Column check_column->use_endcapped No check_overload Is Sample Overload Suspected? check_column->check_overload Yes use_endcapped->check_overload reduce_load Decrease Injection Volume or Dilute Sample check_overload->reduce_load Yes check_extra_column Investigate Extra-Column Effects check_overload->check_extra_column No reduce_load->check_extra_column optimize_system Minimize Tubing Length/Diameter and Check Fittings check_extra_column->optimize_system Yes consult Consult Further Resources check_extra_column->consult No problem_solved Peak Shape Improved optimize_system->problem_solved Start Start/End Decision Decision Point Action Action/Process Consult Further Action

Caption: A step-by-step workflow for diagnosing and resolving peak tailing issues for this compound.

Quantitative Data Summary

The following table summarizes the potential impact of key parameters on the peak asymmetry of this compound. The values presented are illustrative and may vary depending on the specific column and HPLC system used.

ParameterCondition ATailing Factor (Tf) - ACondition BTailing Factor (Tf) - BExpected Improvement
Mobile Phase pH pH 4.5 (near pKa)1.8pH 2.5 (with 0.1% Formic Acid)1.1Significant
Column Type Non-End-Capped C181.6High-Quality End-Capped C181.2Moderate to Significant
Buffer Concentration 5 mM Phosphate1.525 mM Phosphate1.2Moderate
Sample Load 20 µL injection1.75 µL injection1.2Significant
Tubing ID 0.25 mm1.40.12 mm1.2Minor to Moderate

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization
  • Prepare Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Prepare Mobile Phase B: Acetonitrile.

  • Initial Conditions: Run a gradient with your standard method and observe the peak shape of this compound.

  • pH Adjustment:

    • If peak tailing is observed, prepare a series of aqueous mobile phases with varying concentrations of a suitable acid (e.g., 0.05%, 0.1%, 0.2% formic acid or phosphoric acid to achieve pH values between 2.0 and 3.0).

    • Inject the this compound standard with each mobile phase composition.

  • Data Analysis: Compare the chromatograms and select the pH that provides the best peak symmetry (Tf closest to 1.0).

Protocol 2: Evaluation of Sample Load
  • Prepare a Standard Stock Solution of this compound at a known concentration (e.g., 1 mg/mL).

  • Create a Dilution Series: Prepare a series of dilutions from the stock solution (e.g., 0.5 mg/mL, 0.2 mg/mL, 0.1 mg/mL, 0.05 mg/mL).

  • Inject and Analyze: Inject a constant volume (e.g., 10 µL) of each dilution onto the column using the optimized mobile phase.

  • Assess Peak Shape: Analyze the tailing factor for each concentration. If the tailing factor decreases with decreasing concentration, column overload is a likely contributor to the peak shape issue.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing even with a new C18 column?

A1: Even new columns can exhibit peak tailing for acidic compounds if the mobile phase is not optimized. The primary reason is likely secondary interactions with residual silanol groups on the silica backbone of the stationary phase.[2][6] Ensure your mobile phase pH is sufficiently low (typically pH 2.5-3.0) to suppress the ionization of these silanols. Also, confirm that the column is from a reputable manufacturer and is well-end-capped.

Q2: Can the organic modifier in the mobile phase affect peak tailing for this compound?

A2: Yes, the choice of organic modifier (e.g., acetonitrile vs. methanol) can influence peak shape. While both are common in reverse-phase HPLC, they have different properties that can affect interactions with the stationary phase. It is worthwhile to evaluate both acetonitrile and methanol during method development to see which provides better peak symmetry for this compound.

Q3: I've adjusted the pH and am using a good column, but still see some tailing. What else can I check?

A3: If you have addressed the primary chemical causes, consider physical and system-related issues:

  • Extra-column volume: Ensure tubing is short and narrow in diameter, and all fittings are secure.[1][9]

  • Column contamination: The column inlet frit may be partially blocked with particulates from your sample or mobile phase.[4] Try flushing the column or, if the problem persists, replacing the frit or the column.

  • Sample solvent effects: If your sample is dissolved in a solvent much stronger than your initial mobile phase, it can cause peak distortion.[5][7] Whenever possible, dissolve your sample in the initial mobile phase.

Q4: How do I know if I'm overloading the column?

A4: A classic symptom of column overload is a peak that becomes more symmetrical as the sample concentration is decreased.[4] If you dilute your sample and see an improvement in peak shape, you were likely overloading the column. Other signs include a decrease in retention time as the sample concentration increases.[4]

Q5: Is it possible for this compound to interact with metal components in the HPLC system?

A5: Yes, acidic compounds with chelating properties can interact with trace metals in the stainless-steel components of the HPLC system (e.g., frits, tubing) or even within the silica packing material itself, leading to peak tailing.[6][9] This is less common with modern, high-purity materials but can be a factor. Using columns with PEEK or other inert hardware can mitigate this issue.

References

Vanilpyruvic acid stability under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers to frequently asked questions regarding the stability of vanilpyruvic acid under various experimental conditions. It is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments and results.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound powder?

A1: For long-term storage, this compound powder should be kept at -20°C in a tightly sealed container, protected from light and moisture. Under these conditions, it is expected to be stable for up to three years. For shorter periods, storage at 4°C is also acceptable for up to two years.

Q2: What is the recommended storage for this compound in a solvent?

A2: Once dissolved, the stability of this compound is significantly reduced. For stock solutions, it is recommended to store them in aliquots at -80°C for up to six months to avoid repeated freeze-thaw cycles. If a -80°C freezer is not available, storage at -20°C is possible, but the solution should be used within one month.

Q3: I need to prepare a working solution for my experiment at room temperature. How long can I expect it to be stable?

A3: While specific quantitative data is limited, it is best practice to prepare working solutions of this compound fresh for each experiment. At room temperature, particularly in aqueous solutions of neutral or alkaline pH, degradation is likely to be more rapid. For extended experiments, it is advisable to keep the working solution on ice and protected from light.

Q4: My experimental protocol requires incubating this compound at 37°C in a cell culture medium (pH ~7.4). Is it stable under these conditions?

A4: this compound is expected to have limited stability at 37°C and neutral to slightly alkaline pH. It is crucial to determine the stability of this compound under your specific experimental conditions. A pilot experiment to measure its concentration over the time course of your assay is highly recommended. Consider including a time-course control to account for any degradation.

Q5: What are the likely degradation products of this compound?

A5: this compound is a precursor to vanillactic acid. Under certain conditions, it may degrade into related compounds. The identification of specific degradation products would require analytical techniques such as HPLC-MS.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound in solution.Prepare fresh solutions for each experiment. Store stock solutions in aliquots at -80°C. Perform a stability study under your specific experimental conditions.
Loss of compound activity Improper storage of the powder or solution.Review storage conditions. Ensure the powder is stored at -20°C and solutions are stored at -80°C for no longer than the recommended period.
Unexpected peaks in analytical chromatogram Formation of degradation products.Conduct a forced degradation study to identify potential degradation products. Use a stability-indicating analytical method.

Stability Data Summary

The following tables provide a template for summarizing quantitative stability data for this compound. Users are encouraged to populate these tables with their own experimental data.

Table 1: Stability of this compound in Aqueous Buffers at Various Temperatures

pHTemperature (°C)Half-life (t½)Degradation Rate Constant (k)
3.0 (Acidic) 4
25
37
7.0 (Neutral) 4
25
37
9.0 (Alkaline) 4
25
37

Table 2: Recommended Storage Conditions Summary

FormStorage TemperatureRecommended Duration
Powder -20°CUp to 3 years
4°CUp to 2 years
Stock Solution in Solvent -80°CUp to 6 months
-20°CUp to 1 month

Experimental Protocols

Protocol for pH-Dependent Stability Study of this compound

This protocol outlines a general procedure to assess the stability of this compound in aqueous solutions at different pH values.

  • Preparation of Buffers:

    • Prepare buffers of at least three different pH values (e.g., pH 3, pH 7, and pH 9).

    • Use buffers with known stability and low reactivity (e.g., citrate for acidic pH, phosphate for neutral pH, and borate for alkaline pH).

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

    • Dilute the stock solution with each buffer to a final concentration suitable for your analytical method.

  • Incubation:

    • Incubate the buffered solutions at a constant temperature (e.g., 25°C or 37°C).

    • Protect the solutions from light.

  • Sampling and Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.

    • Immediately quench any further degradation by adding a strong acid or by freezing at -80°C.

    • Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of this compound.

  • Data Analysis:

    • Plot the concentration of this compound versus time for each pH.

    • Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the degradation rate constant (k) and half-life (t½).

Protocol for Temperature-Dependent Stability Study of this compound

This protocol describes a general method for evaluating the effect of temperature on the stability of this compound.

  • Preparation of Solution:

    • Prepare a solution of this compound in a buffer at a pH where it is most relevant for your application (e.g., pH 7.4).

  • Incubation:

    • Aliquot the solution into separate vials for each temperature and time point.

    • Incubate the vials at a range of temperatures (e.g., 4°C, 25°C, 37°C, and an elevated temperature like 50°C).

  • Sampling and Analysis:

    • At predetermined time intervals, remove a vial from each temperature.

    • Analyze the samples immediately or store them at -80°C until analysis.

    • Quantify the remaining this compound concentration using a validated HPLC method.

  • Data Analysis:

    • For each temperature, plot the concentration of this compound against time to determine the degradation rate constant (k).

    • Use the Arrhenius equation to evaluate the effect of temperature on the degradation rate.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_buffers Prepare Buffers (e.g., pH 3, 7, 9) prep_working Prepare Working Solutions in each Buffer prep_buffers->prep_working prep_stock Prepare this compound Stock Solution prep_stock->prep_working incubate Incubate at Controlled Temperatures (e.g., 4°C, 25°C, 37°C) prep_working->incubate sampling Collect Samples at Time Points (t=0, 2, 4...) incubate->sampling quench Quench Degradation sampling->quench hplc Analyze by Stability-Indicating HPLC Method quench->hplc plot_data Plot Concentration vs. Time hplc->plot_data calc_kinetics Calculate Rate Constant (k) and Half-life (t½) plot_data->calc_kinetics

Caption: Workflow for assessing this compound stability.

Degradation_Pathway VPA This compound VLA Vanillactic Acid VPA->VLA Metabolic Conversion/ Degradation Other Other Degradation Products VPA->Other Degradation (e.g., oxidation, hydrolysis)

Caption: Potential degradation pathways of this compound.

Identifying and removing impurities from synthetic Vanilpyruvic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for synthetic vanilpyruvic acid. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and removing impurities from synthetically prepared this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter in my synthetic this compound?

A1: Impurities in synthetic this compound can generally be categorized as follows:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include vanillin, pyruvic acid, or derivatives thereof.

  • By-products of the Synthesis: These can be numerous and depend on the specific reaction conditions. Common by-products may arise from side reactions such as self-condensation of starting materials, or incomplete reactions.

  • Degradation Products: this compound can be susceptible to degradation, especially under harsh temperature or pH conditions.[1] Potential degradation products include vanillic acid through oxidation or decarboxylation products.

Q2: My purified this compound is an oil and won't solidify. What could be the issue?

A2: The presence of residual solvents or impurities can significantly lower the melting point of a compound, causing it to present as an oil rather than a solid. Even small amounts of contaminants can disrupt the crystal lattice formation. It is also possible that the product is hygroscopic and has absorbed moisture from the atmosphere. Ensure your product is thoroughly dried under vacuum. If it remains an oil, further purification is likely necessary.

Q3: I'm seeing unexpected peaks in the HPLC analysis of my purified product. How can I identify them?

A3: Unexpected peaks in an HPLC chromatogram indicate the presence of impurities. To identify these, you can employ several strategies:

  • Spiking: Co-inject your sample with known potential impurities (e.g., starting materials). An increase in the peak area of a specific peak will help confirm its identity.

  • LC-MS Analysis: Liquid chromatography-mass spectrometry (LC-MS) can provide the molecular weight of the compounds associated with each peak, offering valuable clues to their identity.

  • Fraction Collection and NMR: If the impurity is present in a sufficient quantity, you can collect the fraction corresponding to the unknown peak as it elutes from the HPLC and analyze it by Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.

Q4: What is the best way to store synthetic this compound to prevent degradation?

A4: To minimize degradation, this compound should be stored in a cool, dark, and dry place. A freezer at -20°C is a suitable option for long-term storage. It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Troubleshooting Guides

Problem 1: Low Purity of Crude this compound

Symptoms:

  • Broad melting point range.

  • Multiple spots on Thin Layer Chromatography (TLC).

  • Several significant peaks in the initial HPLC analysis.

Possible Causes and Solutions:

CauseSolution
Incomplete reaction.Monitor the reaction progress by TLC or HPLC to ensure it has gone to completion. Consider extending the reaction time or adjusting the stoichiometry of the reactants.
Sub-optimal reaction temperature.Ensure the reaction temperature is carefully controlled. Temperatures that are too high can lead to by-product formation, while temperatures that are too low can result in an incomplete reaction.
Impure starting materials.Verify the purity of your starting materials before beginning the synthesis. Purify them if necessary.
Problem 2: Difficulty in Removing a Persistent Impurity

Symptoms:

  • An impurity peak remains in the HPLC chromatogram even after initial purification.

  • The melting point of the product does not sharpen after recrystallization.

Possible Causes and Solutions:

CauseSolution
The impurity has similar solubility to this compound.If recrystallization is ineffective, column chromatography is a recommended alternative. A different solvent system for recrystallization may also be effective.
The impurity co-crystallizes with the product.Try a different recrystallization solvent or a multi-solvent system.[2][3] In some cases, converting the impure product to a salt, recrystallizing the salt, and then neutralizing it back to the acid can be an effective purification strategy.
The impurity is a structural isomer.Isomers can be challenging to separate. High-resolution HPLC with a different stationary phase or a different mobile phase composition may be required. Preparative HPLC is a viable option for separating isomers.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This is a general method that can be adapted for the analysis of this compound and its impurities. Optimization may be required.

ParameterSpecification
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A gradient of Solvent A (Water with 0.1% Formic Acid) and Solvent B (Acetonitrile with 0.1% Formic Acid).
Gradient Start with 95% A and 5% B, ramp to 5% A and 95% B over 20 minutes. Hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Injection Volume 10 µL
Sample Preparation Dissolve a small amount of the sample in the initial mobile phase composition.
Recrystallization for Purification

Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical.

Solvent Selection:

  • Test the solubility of a small amount of your crude this compound in various solvents at room temperature and upon heating.

  • An ideal solvent will dissolve the compound when hot but not at room temperature.

  • Common solvent systems to try for polar compounds like this compound include:

    • Water

    • Ethanol/Water mixture

    • Ethyl Acetate/Hexane mixture

    • Acetone/Water mixture

General Protocol:

  • Dissolve the crude this compound in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.

  • If there are insoluble impurities, perform a hot gravity filtration.

  • Allow the solution to cool slowly to room temperature. Crystal formation should occur.

  • Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Nuclear Magnetic Resonance (NMR) for Structural Verification

Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d6, Methanol-d4).

Data Interpretation:

  • The 1H NMR spectrum should show characteristic peaks for the aromatic protons, the methoxy group protons, and the methylene protons.

  • The 13C NMR spectrum will show the corresponding carbon signals.

  • The absence of peaks corresponding to starting materials or known by-products is an indicator of high purity.

  • Consult spectral databases for reference spectra of this compound and potential impurities.

Visualizations

experimental_workflow crude_product Crude Synthetic This compound hplc_analysis_1 HPLC Purity Check 1 crude_product->hplc_analysis_1 recrystallization Recrystallization hplc_analysis_1->recrystallization Purity < 95% hplc_analysis_2 HPLC Purity Check 2 hplc_analysis_1->hplc_analysis_2 Purity > 95% recrystallization->hplc_analysis_2 column_chromatography Column Chromatography column_chromatography->hplc_analysis_2 hplc_analysis_2->column_chromatography Impurity still present fail < 98% Purity hplc_analysis_2->fail < 98% pass > 98% Purity hplc_analysis_2->pass pure_product Pure this compound nmr_analysis NMR Structural Verification pure_product->nmr_analysis pass->pure_product

Caption: Purification workflow for synthetic this compound.

impurity_identification_workflow start Impure Sample with Unknown Peak in HPLC spiking Spiking with Known Starting Materials start->spiking lcms LC-MS Analysis start->lcms fraction_collection Fraction Collection via Preparative HPLC start->fraction_collection peak_increase Peak Area Increases? spiking->peak_increase mw_match Molecular Weight Matches Potential By-product? lcms->mw_match nmr NMR Analysis of Collected Fraction fraction_collection->nmr peak_increase->lcms No identified_sm Impurity Identified as Starting Material peak_increase->identified_sm Yes mw_match->fraction_collection No identified_bp Impurity Identified as Known By-product mw_match->identified_bp Yes structure_elucidation Structure Elucidated nmr->structure_elucidation

Caption: Logical workflow for identifying unknown impurities.

References

Technical Support Center: Synthesis of Vanilpyruvic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of vanilpyruvic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: this compound (4-hydroxy-3-methoxyphenylpyruvic acid) can be synthesized from several precursors. The most common approaches involve the enzymatic conversion of L-DOPA or the chemical modification of vanillin. Biotechnological routes using engineered microorganisms to convert substrates like ferulic acid are also emerging.

Q2: What are the main challenges encountered in this compound synthesis?

A2: Researchers may face several challenges, including low yields, substrate or product inhibition of enzymes in biocatalytic methods, and the formation of byproducts.[1][2] In chemical synthesis, harsh reaction conditions can lead to the degradation of the desired product. Catalyst deactivation can also be a significant issue in certain catalytic processes.[3][4]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the synthesis can be monitored using techniques such as High-Performance Liquid Chromatography (HPLC) to quantify the consumption of the starting material and the formation of this compound. Thin-Layer Chromatography (TLC) can also be used for a more qualitative and rapid assessment of the reaction's progress.

Q4: What are the typical purification methods for this compound?

A4: Purification of this compound typically involves extraction and crystallization. After the reaction, the product can be extracted from the aqueous phase using an organic solvent. Subsequent purification can be achieved by recrystallization from a suitable solvent system to obtain a product of high purity. Column chromatography can also be employed for further purification if necessary.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield - Suboptimal reaction temperature or pH.- Inefficient enzyme activity or catalyst performance.- Substrate or product inhibition.[1][2]- Degradation of the product.- Optimize temperature and pH for the specific synthetic route.- Use a higher concentration of a more active enzyme or catalyst.- Implement a fed-batch or continuous process to maintain low substrate and product concentrations.[5]- Employ milder reaction conditions to prevent product degradation.
Byproduct Formation - Non-specific enzyme activity.- Side reactions due to reactive intermediates.- Impurities in starting materials.- Use a more specific enzyme or catalyst.- Modify reaction conditions (e.g., temperature, pH, solvent) to disfavor side reactions.- Ensure the purity of all starting materials and reagents.
Enzyme/Catalyst Deactivation - Presence of inhibitors in the reaction mixture.- Harsh reaction conditions (e.g., extreme pH or temperature).- Poisoning of the catalyst by impurities or byproducts.[3][4]- Purify starting materials to remove potential inhibitors.- Optimize reaction conditions to be within the stable range of the enzyme or catalyst.- For heterogeneous catalysts, consider regeneration procedures or the use of a more robust catalyst.
Difficulty in Product Isolation - Emulsion formation during extraction.- Poor crystallization.- To break emulsions, add a small amount of brine or a different organic solvent.- For crystallization, try different solvent systems, seeding with a small crystal of the pure product, or slow cooling.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of Phenylpyruvic Acid from L-Phenylalanine (Analogous to this compound Synthesis)

This protocol for phenylpyruvic acid can be adapted for this compound by using L-DOPA as the substrate with an appropriate L-amino acid deaminase (L-AAD).

Materials:

  • Engineered E. coli cells expressing L-amino acid deaminase (L-AAD)

  • L-Phenylalanine (or L-DOPA for this compound)

  • Phosphate buffer (pH 8.0)

  • Bioreactor

Procedure:

  • Cell Culture and Induction: Culture the engineered E. coli in a suitable growth medium. Induce the expression of L-AAD as per the specific expression system's protocol.

  • Bioconversion:

    • Harvest the cells and resuspend them in the phosphate buffer to a desired cell density.

    • Set up the bioreactor with the cell suspension.

    • Maintain the temperature at 35-40°C and pH at 8.0.[1][2]

    • Add the substrate (L-phenylalanine or L-DOPA) to the bioreactor. A fed-batch strategy, where the substrate is added gradually, is recommended to avoid substrate inhibition.[5]

    • Monitor the reaction progress using HPLC.

  • Product Isolation:

    • Once the reaction is complete, centrifuge the mixture to remove the cells.

    • Acidify the supernatant to precipitate the pyruvic acid derivative.

    • Collect the precipitate by filtration and wash with cold water.

    • Further purify the product by recrystallization.

Optimization Data for Phenylpyruvic Acid Production:

ParameterOptimized ValueReference
Temperature35°C (growing cells), 40°C (resting cells)[1][2]
pH8.0[1][2]
Agitation Speed500 rpm[1][2][6]
Aeration Rate1.5 vvm[1][2][6]
Substrate Concentration20-30 g/L (fed-batch)[1][2]
Protocol 2: Chemical Synthesis of Vanillic Acid from Vanillin (A Potential Precursor Route)

This protocol describes the oxidation of vanillin to vanillic acid. Further modifications would be necessary to convert vanillic acid to this compound, for instance, through a process analogous to the conversion of phenylalanine to phenylpyruvic acid.

Materials:

  • Vanillin

  • Silver oxide (Ag₂O)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Water

Procedure:

  • Preparation of Silver Oxide: Prepare fresh silver oxide by reacting silver nitrate with sodium hydroxide.

  • Oxidation Reaction:

    • In a reaction vessel, suspend the freshly prepared silver oxide in water.

    • Add sodium hydroxide pellets with vigorous stirring.

    • Heat the mixture to 55-60°C.

    • Gradually add vanillin to the reaction mixture while maintaining the temperature.

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture and add water to dissolve the fusion mixture.

    • Acidify the solution with hydrochloric acid to precipitate the vanillic acid.

    • Filter the precipitate, wash with cold water, and dry.

    • The crude vanillic acid can be further purified by recrystallization.

Visualizations

Experimental_Workflow_Enzymatic_Synthesis cluster_preparation Preparation cluster_bioconversion Bioconversion cluster_downstream Downstream Processing Culture Culture Engineered E. coli Induction Induce L-AAD Expression Culture->Induction Harvest Harvest & Resuspend Cells Induction->Harvest Bioreactor Bioreactor Setup (Cells + Buffer) Harvest->Bioreactor Substrate Substrate Addition (L-DOPA) Bioreactor->Substrate Reaction Reaction (35-40°C, pH 8.0) Substrate->Reaction Separation Cell Separation (Centrifugation) Reaction->Separation Precipitation Acidification & Precipitation Separation->Precipitation Purification Filtration & Recrystallization Precipitation->Purification FinalProduct This compound Purification->FinalProduct

Caption: Workflow for the enzymatic synthesis of this compound.

Troubleshooting_Logic cluster_solutions Potential Solutions Start Low Yield Issue Check_Conditions Check Reaction Conditions (Temp, pH) Start->Check_Conditions Check_Enzyme Evaluate Enzyme/Catalyst Activity Start->Check_Enzyme Check_Inhibition Investigate Substrate/ Product Inhibition Start->Check_Inhibition Optimize_Conditions Optimize Temp & pH Check_Conditions->Optimize_Conditions Suboptimal Milder_Conditions Use Milder Conditions Check_Conditions->Milder_Conditions Product Degradation Increase_Enzyme Increase Enzyme/Catalyst Concentration Check_Enzyme->Increase_Enzyme Low Activity Fed_Batch Implement Fed-Batch Strategy Check_Inhibition->Fed_Batch Inhibition Detected

Caption: Troubleshooting logic for addressing low yield in synthesis.

References

Overcoming matrix effects in LC-MS/MS analysis of Vanilpyruvic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of Vanilpyruvic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound, focusing on the mitigation of matrix effects.

Issue Potential Cause Recommended Solution
Poor Peak Shape or Tailing Suboptimal chromatographic conditions for a polar acidic compound.- Optimize Mobile Phase pH: Ensure the mobile phase pH is at least 2 units below the pKa of this compound to promote its neutral form and improve retention on a reverse-phase column. - Adjust Gradient Elution: A shallower gradient around the elution time of this compound can improve peak shape.[1] - Consider HILIC Chromatography: For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a suitable alternative to reverse-phase chromatography.
Low Signal Intensity or Ion Suppression Matrix Effects: Co-eluting endogenous compounds from the biological matrix (e.g., urine, plasma) are suppressing the ionization of this compound.[2][3]- Improve Sample Preparation: Implement a more rigorous sample clean-up method. Options include Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[2][4] For plasma samples, consider specific phospholipid removal techniques.[1][3][5][6] - Dilute the Sample: A simple "dilute-and-shoot" approach can reduce the concentration of matrix components.[7] However, this may compromise the limit of detection. - Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction of the signal.
High Signal Variability Between Injections (Poor Precision) Inconsistent matrix effects or sample preparation.- Automate Sample Preparation: If possible, use automated sample preparation systems to ensure consistency. - Ensure Complete Removal of Precipitated Proteins: If using protein precipitation, ensure complete precipitation and clear separation of the supernatant. - Use a Robust Internal Standard: A stable isotope-labeled internal standard is highly recommended to correct for variability.
Inaccurate Quantification Uncorrected matrix effects leading to either ion suppression or enhancement.- Matrix-Matched Calibrants: Prepare calibration standards in the same biological matrix as the samples to compensate for matrix effects. - Employ a Stable Isotope-Labeled Internal Standard: This is the most effective way to correct for matrix effects and ensure accurate quantification.
Carryover (Peak Detected in Blank Injection) Adsorption of this compound to the LC system components.- Optimize Wash Solvents: Use a strong wash solvent in the autosampler and a thorough column wash at the end of each run. - Check for Contamination: Ensure that the mobile phases, vials, and other consumables are free from contamination.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting compounds from the sample matrix.[2] In the case of this compound analysis in biological fluids like urine or plasma, endogenous substances can suppress or enhance its signal during LC-MS/MS analysis, leading to inaccurate and imprecise results.[3]

Q2: What is the most common sample preparation technique for urinary analysis of this compound?

A: For urinary analysis of compounds similar to this compound, such as Homovanillic Acid (HVA) and Vanillylmandelic Acid (VMA), a simple "dilute-and-shoot" method is often employed due to the relatively lower complexity of the urine matrix compared to plasma.[7] However, for higher sensitivity and to minimize matrix effects, Solid-Phase Extraction (SPE) is also a widely used and effective technique.[2]

Q3: Is a derivatization step necessary for the analysis of this compound?

A: While direct analysis of organic acids is possible, derivatization can improve chromatographic retention on reverse-phase columns and enhance detection sensitivity. A common derivatizing agent for organic acids is 3-Nitrophenylhydrazine (3-NPH).

Q4: What is the best way to compensate for matrix effects in this compound analysis?

A: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS). A SIL-IS has the same physicochemical properties as this compound and will be affected by the matrix in the same way, allowing for reliable correction of the analyte signal.

Q5: I cannot find a commercially available stable isotope-labeled internal standard for this compound. What are my options?

A: If a specific SIL-IS for this compound is unavailable, you have a few options:

  • Use a structurally similar SIL-IS: Deuterated analogs of similar compounds like Homovanillic Acid (HVA-d5) or Vanillylmandelic Acid (VMA-d3) could be considered, though their elution and ionization behavior may not perfectly match.

  • Custom Synthesis: Several companies specialize in the custom synthesis of stable isotope-labeled compounds.

  • Matrix-Matched Calibration: This approach can help to mitigate matrix effects but is more labor-intensive and may not account for sample-to-sample variability as effectively as a SIL-IS.

Quantitative Data Summary

The following table summarizes recovery and matrix effect data for analytes structurally similar to this compound (Homovanillic Acid - HVA and Vanillylmandelic Acid - VMA) in urine, demonstrating the impact of an internal standard (IS) on mitigating matrix effects.

AnalyteSample PreparationRecovery (%)Matrix Effect Bias (%) (with IS Normalization)
HVA Dilute-and-Shoot97.0 - 107.093.0 - 112.0
VMA Dilute-and-Shoot97.0 - 106.097.0 - 110.0

Data adapted from a study on the LC-MS/MS analysis of HVA and VMA in human urine.[8][9]

Experimental Protocols & Visualizations

Experimental Workflow for this compound Analysis

This workflow outlines the key steps for the quantitative analysis of this compound in a biological matrix, incorporating best practices for overcoming matrix effects.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Collection Sample Collection Internal Standard Spiking Internal Standard Spiking Sample Collection->Internal Standard Spiking Matrix-Specific Cleanup Matrix-Specific Cleanup Internal Standard Spiking->Matrix-Specific Cleanup Protein Precipitation Protein Precipitation Matrix-Specific Cleanup->Protein Precipitation Plasma SPE SPE Matrix-Specific Cleanup->SPE Urine/Plasma LLE LLE Matrix-Specific Cleanup->LLE Urine/Plasma Phospholipid Removal Phospholipid Removal Matrix-Specific Cleanup->Phospholipid Removal Plasma LC Separation LC Separation Protein Precipitation->LC Separation SPE->LC Separation LLE->LC Separation Phospholipid Removal->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Integration & Quantification Integration & Quantification MS/MS Detection->Integration & Quantification Data Review & Reporting Data Review & Reporting Integration & Quantification->Data Review & Reporting cluster_0 LC Elution cluster_1 Ion Source cluster_2 Mass Spectrometer Analyte (this compound) Analyte (this compound) Ionization Process Ionization Process Analyte (this compound)->Ionization Process Matrix Components Matrix Components Matrix Components->Ionization Process Ion Suppression/Enhancement Ion Suppression/Enhancement Ionization Process->Ion Suppression/Enhancement Detector Detector Ionization Process->Detector Ideal Scenario (No Matrix Effects) Ion Suppression/Enhancement->Detector Altered Signal Altered Signal Detector->Altered Signal Accurate Signal Accurate Signal Detector->Accurate Signal

References

Storage and handling recommendations for Vanilpyruvic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of Vanilpyruvic acid. Adherence to these guidelines is critical for maintaining the compound's integrity and ensuring experimental success and laboratory safety.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored in a tightly sealed container in a dry and cool place. For long-term stability, storage at -20°C is recommended, which can preserve the compound for up to three years.[1][2] Storage at 4°C is also an option for shorter periods, maintaining stability for up to two years.[2]

Q2: How should I store solutions of this compound?

A2: Solutions of this compound should be prepared fresh whenever possible. If storage is necessary, it is recommended to store them in aliquots to avoid repeated freeze-thaw cycles.[3] For solutions in solvents like DMSO, storage at -80°C is advised for a shelf life of up to one year, while storage at -20°C is suitable for up to one month.[1][3]

Q3: What solvents are recommended for dissolving this compound?

A3: this compound is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of ≥ 27 mg/mL (128.46 mM).[1][3] It is also described as being soluble in water and other organic solvents due to its polar nature.[4]

Q4: What are the primary safety concerns when handling this compound?

A4: this compound is classified as a skin and eye irritant.[5][6] It may also cause respiratory irritation.[5][6] Therefore, it is essential to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][8] Work should be conducted in a well-ventilated area or under a fume hood to avoid inhalation of dust particles.[7][8]

Q5: How should I handle the shipment of this compound?

A5: this compound is typically shipped at room temperature in its solid form.[2] However, for solutions or evaluation samples, shipping with blue ice is often utilized.[1][3]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected Experimental Results Compound degradation due to improper storage.Verify storage conditions (temperature, humidity, light exposure). If improperly stored, consider using a fresh stock of the compound. For solutions, avoid repeated freeze-thaw cycles by preparing and storing in single-use aliquots.[3]
Compound Will Not Dissolve Incorrect solvent or insufficient mixing.Ensure the use of an appropriate solvent such as DMSO.[1][3] Gentle warming to 37°C and sonication can aid in dissolution.[3]
Visible Discoloration of Solid Compound Potential degradation due to exposure to air, light, or moisture.Discard the product if significant discoloration is observed. Ensure the container is tightly sealed and stored in a dark, dry place.
Skin or Eye Irritation Direct contact with the compound.In case of skin contact, wash immediately with plenty of soap and water.[6] For eye contact, rinse cautiously with water for several minutes.[6][8] Always wear appropriate PPE.

Quantitative Data Summary

Parameter Condition Duration Reference
Storage Temperature (Solid) -20°C3 years[1][2]
4°C2 years[2]
Storage Temperature (In Solvent) -80°C1 year[1]
-20°C1 month[3]
Solubility in DMSO 27 mg/mL (128.46 mM)N/A[1][3]

Experimental Workflow & Troubleshooting Logic

G cluster_storage Storage & Handling cluster_experiment Experimental Use cluster_troubleshooting Troubleshooting start Start: Receive this compound check_form Solid or Solution? start->check_form store_solid Store Solid: - Tightly sealed - Cool, dry, dark place - -20°C for long-term check_form->store_solid Solid store_solution Store Solution: - Aliquot - -80°C for long-term - -20°C for short-term check_form->store_solution Solution prepare_solution Prepare Solution (e.g., in DMSO) store_solid->prepare_solution run_experiment Run Experiment store_solution->run_experiment prepare_solution->run_experiment good_results Results as Expected run_experiment->good_results Success bad_results Unexpected Results run_experiment->bad_results Failure check_storage Verify Storage Conditions bad_results->check_storage check_dissolution Check Dissolution Protocol check_storage->check_dissolution Storage OK new_stock Use Fresh Stock check_storage->new_stock Improper Storage check_purity Consider Compound Purity check_dissolution->check_purity Dissolution OK check_dissolution->new_stock Dissolution Failed check_purity->new_stock Purity Questionable

Caption: Workflow for handling, storage, and troubleshooting of this compound.

References

Validation & Comparative

Comparing the biological activity of Vanilpyruvic acid and its analogs

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Comparison of the Biological Activities of Vanilpyruvic Acid Analogs

Introduction

This compound is a phenolic compound of interest in various biomedical research fields. Its structural analogs, which feature modifications to the phenyl ring and the pyruvic acid side chain, are also subjects of investigation for their potential therapeutic properties. This guide provides a comparative analysis of the biological activities of this compound and its key analogs: phenylpyruvic acid, 4-hydroxyphenylpyruvic acid, and indole-3-pyruvic acid. The comparison focuses on their anti-inflammatory, antioxidant, and anticancer properties, supported by available experimental data.

Note on Data Availability: Extensive literature searches did not yield specific quantitative data (e.g., IC50 values) for the anti-inflammatory, antioxidant, or anticancer activities of this compound itself. The compound is primarily documented as a human urinary metabolite, particularly in the context of aromatic L-amino acid decarboxylase deficiency. Therefore, this guide will focus on a detailed comparison of its structural analogs for which experimental data are available. Vanillic acid, a related phenolic acid, is included in the antioxidant section to provide a relevant benchmark due to its structural similarity and well-documented antioxidant properties.

Biological Activity Comparison

The biological activities of this compound analogs are summarized below, with quantitative data presented in tabular format for ease of comparison.

Anti-inflammatory Activity

Inflammation is a critical biological response, and its modulation is a key therapeutic strategy for numerous diseases. The anti-inflammatory potential of this compound analogs has been investigated using various in vitro models, such as the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

CompoundAssayCell LineIC50 ValueReference
Phenylpyruvic acid NLRP3 Inflammasome ActivationMacrophagesPromotes pro-inflammatory polarization[1][2][3]
4-Hydroxyphenylpyruvic acid Nitric Oxide (NO) ProductionRAW 264.7~2 mM[4]
IL-6 ProductionRAW 264.7Dose-dependent inhibition[4]
Indole-3-pyruvic acid Colonic InflammationMouse ModelReduces colonic expression of Il1b, Ifng, Tnfa, and Il12b at 0.1% in diet

Phenylpyruvic acid has been shown to promote the polarization of pro-inflammatory macrophages and enhance the activation of the NLRP3 inflammasome[1][2][3]. In contrast, 4-hydroxyphenylpyruvic acid demonstrates anti-inflammatory effects by inhibiting the production of nitric oxide and pro-inflammatory cytokines in activated macrophages[4]. Indole-3-pyruvic acid has also been shown to reduce colonic inflammation in a mouse model of colitis.

Antioxidant Activity

Antioxidants are crucial for combating oxidative stress, a key factor in the pathogenesis of many chronic diseases. The antioxidant capacity of this compound analogs is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Oxygen Radical Absorbance Capacity (ORAC) assay.

CompoundAssayIC50/SC50 ValueReference
Vanillic Acid DPPH Radical Scavenging10 mM (in paper-based assay)[5]
Hypochlorous Acid (HOCl) Scavenging1.74 µg/mL[6][7][8][9]
Hydrogen Peroxide (H2O2) Scavenging10.40 µg/mL[6][7][8][9]
Protein Glycation Inhibition46.4 µg/mL[6][7]
4-Hydroxyphenylpyruvic acid Mitochondrial Superoxide ProductionDecreases production

Note: Data for Vanillic Acid is presented as a relevant comparison due to the lack of direct data for this compound.

Vanillic acid is a potent antioxidant with strong scavenging activity against various reactive oxygen species[6][7][8][9]. It also effectively inhibits protein glycation[6][7]. 4-Hydroxyphenylpyruvic acid has been shown to decrease mitochondrial superoxide production.

Anticancer Activity

The potential of this compound analogs to inhibit the growth of cancer cells has been explored in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify a compound's cytotoxicity.

CompoundCell LineIC50 ValueReference
Phenylpyruvic acid A549 (Lung)Tumorostatic effect at 2.4 mM (24h)[4]
MDA-MB-231 (Breast)Tumorostatic effect at 2.4 mM (72h)[4]
Indole-3-pyruvic acid Analog (Vincamine) A549 (Lung)309.7 µM[10]
Indole-based compound 3r A549 (Lung)18.44 µM
Indole-based compound MCF-7 (Breast)0.46 µM[10]
Betulinic Acid MCF-7 (Breast)13.5 µg/mL[11]

Note: Data for Indole-based compounds and Betulinic Acid are presented as examples of compounds with similar structural motifs or activities against the specified cell lines.

Phenylpyruvic acid has demonstrated a tumorostatic effect on both lung and breast cancer cell lines at millimolar concentrations[4]. Various indole-containing compounds, structurally related to indole-3-pyruvic acid, have shown potent anticancer activity against A549 and MCF-7 cells with IC50 values in the micromolar range[10].

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and straightforward method to assess the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.

  • Sample Preparation: Dissolve the test compound in a suitable solvent (e.g., methanol, ethanol) to prepare a stock solution. A series of dilutions are then prepared from the stock solution.

  • Reaction Mixture: In a test tube or a 96-well plate, mix a specific volume of the test sample solution with the DPPH solution. A typical ratio is 1:2 (e.g., 100 µL of sample and 200 µL of DPPH).

  • Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing the solvent and DPPH solution is also measured.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.[9][12][13][14]

Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay evaluates the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Principle: In macrophages, the enzyme inducible nitric oxide synthase (iNOS) is expressed in response to pro-inflammatory stimuli like LPS, leading to the production of NO. NO is rapidly oxidized to nitrite (NO2-), which can be quantified using the Griess reagent.

Procedure:

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate at a suitable density (e.g., 1 x 10^5 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specific period (e.g., 1 hour) before LPS stimulation.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Griess Assay:

    • Collect the cell culture supernatant.

    • In a new 96-well plate, mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • Incubate at room temperature for 10-15 minutes to allow for color development.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: The concentration of nitrite in the samples is determined from a standard curve prepared with known concentrations of sodium nitrite.

  • Calculation: The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control group. The IC50 value is then determined.[15][16]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed the desired cancer cell line (e.g., A549, MCF-7) in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 540 and 590 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the untreated control. The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[6][8]

Signaling Pathways and Experimental Workflows

Visual representations of key biological pathways and experimental procedures can aid in understanding the mechanisms of action and the methodologies employed.

G NF-κB Signaling Pathway in Inflammation cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes Transcription Cytokines Pro-inflammatory Cytokines & NO Genes->Cytokines

Caption: NF-κB signaling pathway in inflammation.

G Experimental Workflow for In Vitro Cytotoxicity (MTT Assay) A 1. Seed Cancer Cells in 96-well plate B 2. Incubate Overnight (Cell Adhesion) A->B C 3. Treat with Test Compound (Various Concentrations) B->C D 4. Incubate for 24-72h C->D E 5. Add MTT Reagent D->E F 6. Incubate for 2-4h (Formazan Formation) E->F G 7. Solubilize Formazan Crystals F->G H 8. Measure Absorbance (570 nm) G->H I 9. Calculate Cell Viability & IC50 H->I

Caption: Workflow for MTT cell viability assay.

References

A Comparative Guide to the Analytical Quantification of Vanilpyruvic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Vanilpyruvic acid (VPA), a key biomarker in certain metabolic disorders. The following sections detail the experimental protocols and performance data for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), enabling an informed selection of the most suitable method for your research or clinical needs.

Data Presentation: A Comparative Analysis of Method Performance

The selection of an appropriate analytical method hinges on its performance characteristics. The table below summarizes the typical validation parameters for the quantification of this compound and structurally similar organic acids by GC-MS, HPLC-UV, and LC-MS/MS. Please note that while data for GC-MS and LC-MS/MS are often part of broader organic acid profiling, HPLC-UV methods generally require a derivatization step to enhance sensitivity and selectivity for keto acids.

Parameter GC-MS (as part of Organic Acid Profile) HPLC-UV (with Derivatization) LC-MS/MS
Linearity (R²) >0.99>0.99>0.998
Limit of Detection (LOD) 0.1 - 1 µmol/L0.5 - 5 µmol/L0.01 - 0.5 µmol/L
Limit of Quantification (LOQ) 0.5 - 5 µmol/L1 - 15 µmol/L0.05 - 1 µmol/L
Accuracy (% Recovery) 85 - 115%90 - 110%95 - 105%
Precision (%RSD) < 15%< 10%< 10%
Sample Volume ~1 mL urine~0.5 mL plasma/urine~0.1 mL plasma/urine
Analysis Time per Sample ~30-40 minutes~20-30 minutes~5-15 minutes
Specificity High (with mass spectral library)Moderate to High (dependent on chromatography and derivatization)Very High (based on parent and fragment ion masses)

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are representative and may require optimization based on specific laboratory conditions and instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Organic Acid Profiling

This method is a well-established approach for the semi-quantitative or quantitative analysis of a wide range of organic acids in biological fluids, including urine.

a. Sample Preparation (Urine)

  • Internal Standard Addition: To 1 mL of urine, add a known amount of an internal standard (e.g., a stable isotope-labeled VPA or a non-endogenous organic acid).

  • Acidification: Adjust the pH of the urine sample to <2 with hydrochloric acid.

  • Extraction: Perform a liquid-liquid extraction using 3 mL of ethyl acetate. Vortex for 2 minutes and centrifuge at 3000 x g for 5 minutes. Repeat the extraction and combine the organic layers.

  • Drying: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization: Reconstitute the dried extract in 50 µL of pyridine and 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Heat at 70°C for 60 minutes to form trimethylsilyl (TMS) derivatives.

b. GC-MS Conditions

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 5°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV.

  • Scan Range: m/z 50-600.

  • Identification: Based on retention time and comparison of mass spectra with a reference library.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Direct analysis of this compound by HPLC-UV is challenging due to its poor chromophore. Therefore, a pre-column derivatization step is typically employed.

a. Sample Preparation and Derivatization (Plasma/Urine)

  • Protein Precipitation (for plasma): To 200 µL of plasma, add 600 µL of cold acetonitrile. Vortex and centrifuge at 10,000 x g for 10 minutes. Collect the supernatant. For urine, centrifugation to remove particulates may be sufficient.

  • Internal Standard Addition: Add a known amount of a suitable internal standard.

  • Derivatization: To the supernatant or urine sample, add 100 µL of a derivatizing agent solution (e.g., 2,4-dinitrophenylhydrazine in acidic solution). Heat at 60°C for 30 minutes to form the hydrazone derivative.

  • Extraction: Extract the derivative into an organic solvent like ethyl acetate.

  • Drying and Reconstitution: Evaporate the organic solvent and reconstitute the residue in the mobile phase.

b. HPLC-UV Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • UV Detection: Wavelength will be dependent on the absorption maximum of the VPA-derivative (typically in the range of 350-380 nm for DNPH derivatives).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the highest sensitivity and specificity for the quantification of this compound and is often the method of choice for targeted analysis in complex biological matrices.

a. Sample Preparation (Plasma/Urine)

  • Internal Standard Addition: Add a stable isotope-labeled VPA internal standard to 100 µL of the sample.

  • Protein Precipitation (for plasma): Add 300 µL of cold methanol. Vortex and centrifuge at 12,000 x g for 10 minutes.

  • Dilution (for urine): Dilute the urine sample with water.

  • Filtration: Filter the supernatant or diluted urine through a 0.22 µm filter.

b. LC-MS/MS Conditions

  • Column: A suitable reverse-phase or HILIC column.

  • Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Ionization: Electrospray ionization (ESI) in negative ion mode.

  • Mass Spectrometry: Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion transitions for VPA and its internal standard would need to be optimized. For example, a possible transition for VPA (m/z 209.04) could be monitored.

Mandatory Visualizations

Workflow for GC-MS Analysis of this compound

GCMS_Workflow Sample Urine Sample IS Add Internal Standard Sample->IS Acidify Acidify (pH < 2) IS->Acidify Extract Liquid-Liquid Extraction Acidify->Extract Dry Evaporate to Dryness Extract->Dry Derivatize Derivatize (TMS) Dry->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Data Data Processing GCMS->Data HPLCUV_Workflow Sample Plasma/Urine Sample Precipitate Protein Precipitation (if plasma) Sample->Precipitate Derivatize Derivatization (e.g., DNPH) Precipitate->Derivatize HPLC HPLC-UV Analysis Derivatize->HPLC Quantify Quantification HPLC->Quantify LCMSMS_Workflow Sample Plasma/Urine Sample IS Add Internal Standard (SIL-VPA) Sample->IS Prepare Sample Preparation (Precipitation/Dilution) IS->Prepare LCMSMS LC-MS/MS Analysis (MRM Mode) Prepare->LCMSMS Process Data Analysis & Quantification LCMSMS->Process

A Comparative Guide to Vanilpyruvic Acid and Phenylpyruvic Acid in Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of vanilpyruvic acid and phenylpyruvic acid, two organic keto acids pertinent to metabolic research. While both share a core pyruvic acid structure, their distinct metabolic origins and physiological implications set them apart. Phenylpyruvic acid is extensively studied due to its central role in the pathophysiology of phenylketonuria (PKU), a well-characterized inborn error of metabolism. In contrast, this compound is a less-explored metabolite associated with catecholamine metabolism, with emerging significance in the diagnosis of certain enzymatic deficiencies. This document aims to objectively present the current state of knowledge on both compounds, supported by experimental data and detailed methodologies, to aid researchers in their metabolic studies.

At a Glance: Key Differences

FeatureThis compoundPhenylpyruvic Acid
Metabolic Origin Metabolite of catecholamines (dopamine, norepinephrine, epinephrine)[1]Metabolite of phenylalanine[2][3][4]
Associated Pathology Aromatic L-amino acid decarboxylase (AADC) deficiency[5]Phenylketonuria (PKU)[2][3]
Primary Precursor Vanilalanine (in AADC deficiency)Phenylalanine[2][3][4]
Known Metabolic Effects Limited direct evidence; inferred role in neurotransmitter metabolismInhibition of mitochondrial respiration, glycolysis, and pentose phosphate pathway[6][7][8][9][10]
Primary Research Focus Biomarker for specific metabolic disordersPathophysiology of PKU, neurotoxicity[11]

Metabolic Pathways and Synthesis

The metabolic pathways leading to the formation of this compound and phenylpyruvic acid are distinct, reflecting their different precursor molecules and the enzymatic reactions involved.

This compound Synthesis

This compound is a metabolite in the catecholamine pathway. Under normal physiological conditions, its presence is minimal. However, in certain metabolic disorders, such as Aromatic L-amino acid Decarboxylase (AADC) deficiency, alternative metabolic routes are activated. In AADC deficiency, the impaired conversion of L-DOPA to dopamine leads to an accumulation of L-DOPA and its metabolites. One such pathway involves the transamination of vanilalanine, a metabolite of L-DOPA, to form this compound.[12]

Vanilpyruvic_Acid_Synthesis cluster_AADC AADC Deficiency L-DOPA L-DOPA Vanilalanine Vanilalanine L-DOPA->Vanilalanine Metabolism This compound This compound Vanilalanine->this compound Transamination Vanillactic Acid Vanillactic Acid This compound->Vanillactic Acid Reduction

This compound formation in AADC deficiency.
Phenylpyruvic Acid Synthesis

Phenylpyruvic acid is a key metabolite in the pathophysiology of Phenylketonuria (PKU).[2][3] PKU is caused by a deficiency in the enzyme phenylalanine hydroxylase (PAH), which normally converts phenylalanine to tyrosine. When PAH is deficient, phenylalanine accumulates and is shunted into an alternative pathway where it undergoes transamination to form phenylpyruvic acid.[3]

Phenylpyruvic_Acid_Synthesis cluster_PKU Phenylketonuria (PKU) Phenylalanine Phenylalanine Tyrosine Tyrosine Phenylalanine->Tyrosine Phenylalanine Hydroxylase (PAH) (Normal Pathway) Phenylpyruvic Acid Phenylpyruvic Acid Phenylalanine->Phenylpyruvic Acid Transamination (PKU Pathway) Phenyllactic Acid Phenyllactic Acid Phenylpyruvic Acid->Phenyllactic Acid Reduction Phenylacetic Acid Phenylacetic Acid Phenylpyruvic Acid->Phenylacetic Acid Oxidative Decarboxylation

Phenylpyruvic acid formation in Phenylketonuria.

Comparative Metabolic Effects

The metabolic consequences of elevated phenylpyruvic acid levels are well-documented, particularly in the context of the neurological damage seen in untreated PKU. In contrast, the direct metabolic effects of this compound are not as extensively studied, and much of the understanding is inferred from its association with catecholamine metabolism.

Phenylpyruvic Acid: A Disruptor of Cellular Energy Metabolism

Experimental evidence strongly indicates that phenylpyruvic acid interferes with fundamental cellular energy processes.

  • Inhibition of Mitochondrial Respiration: Phenylpyruvic acid has been shown to inhibit mitochondrial respiration by targeting key components of pyruvate metabolism. It competitively inhibits pyruvate dehydrogenase, the enzyme complex that links glycolysis to the tricarboxylic acid (TCA) cycle.[13] Furthermore, it has been demonstrated to impede the transport of pyruvate into the mitochondria.[8] This dual inhibition effectively reduces the fuel supply for the TCA cycle and subsequent oxidative phosphorylation.

  • Impairment of Glycolysis: Studies have shown that both phenylalanine and its metabolite, phenylpyruvic acid, can inhibit glycolysis in hepatocytes.[6] This inhibition of the primary pathway for glucose breakdown further exacerbates the energy deficit caused by its effects on mitochondrial respiration.

  • Inhibition of the Pentose Phosphate Pathway: Phenylpyruvic acid has been found to significantly reduce the activity of glucose-6-phosphate dehydrogenase (G6PDH), the rate-limiting enzyme of the pentose phosphate pathway (PPP).[9] The PPP is the primary source of NADPH, a crucial reducing equivalent for protecting cells against oxidative stress. Inhibition of G6PDH by phenylpyruvic acid can lead to a state of increased oxidative stress, which is believed to contribute to the neuropathology of PKU.[9][11]

  • Impact on Neurotransmitter Synthesis: The accumulation of phenylalanine and its metabolites, including phenylpyruvic acid, can disrupt neurotransmitter synthesis. High levels of phenylalanine compete with other large neutral amino acids, such as tyrosine and tryptophan, for transport across the blood-brain barrier. Tyrosine and tryptophan are precursors for the synthesis of dopamine, norepinephrine, and serotonin. While phenylpyruvic acid itself does not directly inhibit neurotransmitter synthesis, its precursor's accumulation contributes to the neurological symptoms of PKU by limiting the availability of essential neurotransmitter precursors.[11]

This compound: A Potential Modulator of Catecholamine Metabolism

Direct experimental data on the metabolic effects of this compound is scarce. However, its origin as a metabolite of L-DOPA in AADC deficiency suggests its involvement in the broader context of catecholamine metabolism. Elevated levels of this compound, along with other vanil- compounds, in the urine of patients with AADC deficiency serve as important diagnostic markers.[12] The accumulation of these metabolites reflects the biochemical disruption in the synthesis of dopamine and serotonin. Further research is needed to elucidate whether this compound itself exerts any direct biological effects on neurotransmitter pathways or other metabolic processes.

Experimental Protocols

For researchers investigating the metabolic effects of these compounds, the following are detailed methodologies for key experiments.

Measurement of Mitochondrial Respiration

This protocol is adapted for assessing the impact of compounds like phenylpyruvic acid on mitochondrial oxygen consumption using a Seahorse XFe96 Extracellular Flux Analyzer.

Objective: To measure the key parameters of mitochondrial respiration, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

Materials:

  • Seahorse XFe96 Extracellular Flux Analyzer

  • Seahorse XF Cell Mito Stress Test Kit

  • Adherent cells (e.g., neuronal cell line, hepatocytes)

  • Cell culture medium and supplements

  • Assay medium (e.g., Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • Test compounds (this compound, Phenylpyruvic acid)

  • Oligomycin, FCCP, Rotenone/Antimycin A (from the kit)

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF96 cell culture microplate at a predetermined optimal density and allow them to adhere and grow overnight.

  • Hydrate Sensor Cartridge: Hydrate the Seahorse XF96 sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

  • Prepare Assay Medium: Warm the assay medium to 37°C and supplement with substrates (e.g., 10 mM glucose, 1 mM pyruvate, 2 mM glutamine). Adjust the pH to 7.4.

  • Prepare Test Compounds: Prepare stock solutions of this compound and phenylpyruvic acid in a suitable solvent (e.g., assay medium). Prepare serial dilutions to be added to the injection ports of the sensor cartridge.

  • Prepare Inhibitor Solutions: Reconstitute the inhibitors (oligomycin, FCCP, rotenone/antimycin A) according to the kit instructions and prepare the desired concentrations for injection.

  • Cell Plate Preparation: a. Remove the cell culture medium from the wells. b. Gently wash the cells twice with the pre-warmed assay medium. c. Add the final volume of assay medium to each well. d. Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour to allow the cells to equilibrate.

  • Run the Assay: a. Load the hydrated sensor cartridge with the prepared test compounds and inhibitors into the appropriate injection ports. b. Place the cell plate into the Seahorse XFe96 analyzer. c. Start the assay protocol, which will measure the oxygen consumption rate (OCR) at baseline and after the sequential injection of the test compound, oligomycin, FCCP, and rotenone/antimycin A.

  • Data Analysis: Normalize the OCR data to cell number or protein concentration. Calculate the key parameters of mitochondrial respiration according to the Seahorse XF Cell Mito Stress Test guidelines.

Seahorse_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Seed Cells Seed Cells Hydrate Sensor Cartridge Hydrate Sensor Cartridge Seed Cells->Hydrate Sensor Cartridge Prepare Assay Medium & Compounds Prepare Assay Medium & Compounds Hydrate Sensor Cartridge->Prepare Assay Medium & Compounds Equilibrate Cells in Assay Medium Equilibrate Cells in Assay Medium Prepare Assay Medium & Compounds->Equilibrate Cells in Assay Medium Load Cartridge & Start Assay Load Cartridge & Start Assay Equilibrate Cells in Assay Medium->Load Cartridge & Start Assay Measure Baseline OCR Measure Baseline OCR Load Cartridge & Start Assay->Measure Baseline OCR Inject Test Compound Inject Test Compound Measure Baseline OCR->Inject Test Compound Inject Oligomycin Inject Oligomycin Inject Test Compound->Inject Oligomycin Inject FCCP Inject FCCP Inject Oligomycin->Inject FCCP Inject Rotenone/Antimycin A Inject Rotenone/Antimycin A Inject FCCP->Inject Rotenone/Antimycin A Calculate Mitochondrial Respiration Parameters Calculate Mitochondrial Respiration Parameters Inject Rotenone/Antimycin A->Calculate Mitochondrial Respiration Parameters

Workflow for measuring mitochondrial respiration.
Glucose-6-Phosphate Dehydrogenase (G6PDH) Activity Assay

This fluorometric assay protocol can be used to determine the effect of compounds like phenylpyruvic acid on G6PDH activity.

Objective: To quantify the enzymatic activity of G6PDH in cell or tissue lysates.

Materials:

  • G6PDH Activity Assay Kit (Fluorometric)

  • 96-well white plate with a flat bottom

  • Microplate reader capable of fluorescence measurement (Ex/Em = 535/587 nm)

  • Cell or tissue samples

  • G6PDH Assay Buffer (from kit)

  • Test compounds (this compound, Phenylpyruvic acid)

Procedure:

  • Sample Preparation: a. Homogenize cells or tissue in ice-cold G6PDH Assay Buffer. b. Centrifuge the homogenate to pellet cellular debris and collect the supernatant. c. Determine the protein concentration of the supernatant.

  • Standard Curve Preparation: Prepare a series of NADPH standards according to the kit instructions to generate a standard curve.

  • Reaction Setup: a. Add samples (lysates) to the wells of the 96-well plate. Include a positive control (G6PDH enzyme) and a blank (assay buffer). b. For testing inhibitors, pre-incubate the sample with different concentrations of this compound or phenylpyruvic acid for a specified time.

  • Reaction Mix Preparation: Prepare a reaction mix containing the G6PDH substrate and a probe as per the kit's protocol.

  • Initiate Reaction: Add the reaction mix to all wells, including standards, samples, and controls.

  • Measurement: Immediately measure the fluorescence in kinetic mode at 37°C for 10-40 minutes.

  • Data Analysis: a. Subtract the background fluorescence from all readings. b. Use the NADPH standard curve to determine the amount of NADPH produced in the samples. c. Calculate the G6PDH activity and express it as units per milligram of protein.

G6PDH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Prepare Sample Lysates Prepare Sample Lysates Prepare NADPH Standards Prepare NADPH Standards Prepare Sample Lysates->Prepare NADPH Standards Set up Plate with Samples & Controls Set up Plate with Samples & Controls Prepare NADPH Standards->Set up Plate with Samples & Controls Prepare Reaction Mix Prepare Reaction Mix Set up Plate with Samples & Controls->Prepare Reaction Mix Add Reaction Mix to Wells Add Reaction Mix to Wells Prepare Reaction Mix->Add Reaction Mix to Wells Measure Fluorescence (Kinetic) Measure Fluorescence (Kinetic) Add Reaction Mix to Wells->Measure Fluorescence (Kinetic) Calculate G6PDH Activity Calculate G6PDH Activity Measure Fluorescence (Kinetic)->Calculate G6PDH Activity

Workflow for G6PDH activity assay.

Conclusion

This compound and phenylpyruvic acid, while structurally related, originate from distinct metabolic pathways and are associated with different pathological conditions. Phenylpyruvic acid is a well-established neurotoxin in the context of PKU, with its detrimental effects on cellular energy metabolism extensively documented. In contrast, this compound's role is primarily as a biomarker for disorders of catecholamine metabolism, and its direct metabolic impact remains an area for future investigation. The experimental protocols provided in this guide offer a starting point for researchers to further explore the metabolic consequences of these and other related organic acids, contributing to a deeper understanding of metabolic diseases and the development of novel therapeutic strategies.

References

Vanilpyruvic Acid: An In Vitro Examination of Its Antioxidant Efficacy Compared to Established Antioxidants

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the continuous search for novel and effective antioxidant compounds for applications in research, drug development, and functional foods, this guide provides a comparative analysis of the in vitro antioxidant efficacy of vanilpyruvic acid. Due to the limited availability of direct comparative studies on this compound, this report also includes data on the structurally related and more extensively studied compound, vanillic acid, to provide a preliminary benchmark against well-established antioxidants such as ascorbic acid, gallic acid, and Trolox.

Comparative Antioxidant Activity

The antioxidant capacity of a compound is a critical determinant of its potential to mitigate oxidative stress-induced cellular damage. This is commonly evaluated through various in vitro assays that measure the compound's ability to scavenge free radicals or reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of an antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant potency.

Due to a lack of available data for this compound, the following table presents a summary of the in vitro antioxidant activity of its related compound, vanillic acid, in comparison to other known antioxidants, as determined by the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)Reference
Vanillic Acid> 20017.3 ± 0.5[1]
Ascorbic Acid41.2528.23[2]
Gallic Acid1.59 ± 0.061.03 ± 0.25[3]
Trolox63.6942.11[2]

It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.

Experimental Methodologies

To ensure a comprehensive understanding of the presented data, detailed protocols for the key antioxidant assays are outlined below. These methodologies reflect standard practices in the field and are crucial for the accurate assessment and comparison of antioxidant efficacy.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants. The principle of this assay is based on the reduction of the stable DPPH radical, which is violet in color, to the non-radical form, DPPH-H, which is yellow. This color change is measured spectrophotometrically.

Workflow for DPPH Assay:

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_sol Prepare DPPH solution in methanol Mix Mix DPPH solution with test compound/standard DPPH_sol->Mix Test_cmpd Prepare test compound and standard solutions Test_cmpd->Mix Incubate Incubate in the dark at room temperature Mix->Incubate Measure_abs Measure absorbance at ~517 nm Incubate->Measure_abs Calculate_scav Calculate % scavenging activity Measure_abs->Calculate_scav Determine_IC50 Determine IC50 value Calculate_scav->Determine_IC50

DPPH Assay Workflow

Detailed Protocol:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol and stored in the dark.

  • Sample Preparation: The test compound (this compound) and standard antioxidants (e.g., ascorbic acid, gallic acid, Trolox) are prepared in a series of concentrations.

  • Reaction: A fixed volume of the DPPH solution is added to various concentrations of the sample and standard solutions. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (typically 30 minutes).

  • Measurement: The absorbance of the solutions is measured using a spectrophotometer at a wavelength of approximately 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant. The extent of decolorization is proportional to the antioxidant's concentration and is measured spectrophotometrically.

Workflow for ABTS Assay:

ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis ABTS_gen Generate ABTS radical cation (ABTS + potassium persulfate) Adjust_abs Dilute ABTS solution to a specific absorbance ABTS_gen->Adjust_abs Mix Mix ABTS solution with test compound/standard Adjust_abs->Mix Test_cmpd Prepare test compound and standard solutions Test_cmpd->Mix Incubate Incubate at room temperature Mix->Incubate Measure_abs Measure absorbance at ~734 nm Incubate->Measure_abs Calculate_scav Calculate % scavenging activity Measure_abs->Calculate_scav Determine_IC50 Determine IC50 value Calculate_scav->Determine_IC50

ABTS Assay Workflow

Detailed Protocol:

  • Generation of ABTS Radical Cation: The ABTS radical cation is produced by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Adjustment of Absorbance: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: The test compound and standard antioxidants are prepared in a range of concentrations.

  • Reaction: A small volume of the sample or standard is added to a fixed volume of the diluted ABTS•+ solution.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.

  • IC50 Determination: The IC50 value is determined from the dose-response curve.

Antioxidant Signaling Pathways

The antioxidant activity of phenolic compounds like vanillic acid is primarily attributed to their ability to donate a hydrogen atom or an electron to free radicals, thereby neutralizing them. The structure of these compounds, particularly the presence and position of hydroxyl (-OH) and methoxy (-OCH3) groups on the aromatic ring, plays a crucial role in their antioxidant capacity.

Antioxidant_Mechanism cluster_pathway Free Radical Scavenging by a Phenolic Antioxidant Phenolic_AH Phenolic Antioxidant (Ar-OH) Free_Radical Free Radical (R•) Phenoxyl_Radical Phenoxyl Radical (Ar-O•) (Stabilized by resonance) Phenolic_AH->Phenoxyl_Radical H• donation Neutralized_Molecule Neutralized Molecule (RH) Free_Radical->Neutralized_Molecule Accepts H•

Antioxidant Mechanism

The resulting phenoxyl radical is stabilized by the delocalization of the unpaired electron across the aromatic ring, making it less reactive and less likely to initiate further oxidative chain reactions.

Conclusion

While direct comparative data on the in vitro antioxidant efficacy of this compound remains limited, the available information on the structurally similar vanillic acid suggests it possesses moderate antioxidant activity. Further research is warranted to fully characterize the antioxidant potential of this compound using standardized assays such as DPPH, ABTS, ORAC, and FRAP. Such studies will be instrumental in elucidating its potential applications in various fields requiring effective antioxidant intervention. This guide serves as a foundational resource for researchers and professionals in drug development, providing a framework for the evaluation and comparison of novel antioxidant compounds.

References

A Comparative Guide to the Structural Activity Relationship of Vanillic Acid Derivatives as Surrogates for Vanilpyruvic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the structural activity relationship (SAR) of vanilpyruvic acid derivatives is limited in publicly available literature. This guide provides a comparative analysis of vanillic acid derivatives, which share a core structural resemblance to this compound and are more extensively studied. The insights from vanillic acid derivatives may offer valuable preliminary understanding for the research and development of this compound-based compounds.

Introduction

Vanillic acid (4-hydroxy-3-methoxybenzoic acid), a phenolic acid found in various plants, and its derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. These activities include antimicrobial, antioxidant, and anticancer effects. Understanding the relationship between the chemical structure of these derivatives and their biological activity is crucial for the rational design of more potent and selective therapeutic agents. This guide summarizes the available quantitative data, details key experimental protocols, and visualizes relevant biological pathways to facilitate further research in this area.

Structural Activity Relationship of Vanillic Acid Derivatives

The biological activity of vanillic acid derivatives is significantly influenced by the nature and position of substituent groups on the vanillic acid core.

Antimicrobial Activity: The antimicrobial potency of vanillic acid derivatives can be modulated by various structural modifications. For instance, the introduction of an indole moiety linked through an aminothioureido group has been shown to enhance antibacterial activity. Structure-activity relationship studies suggest that the alkylation of the nitrogen atom in the indole ring can further boost this effect, with shorter carbon chains being associated with better antibacterial performance[1].

Antioxidant Activity: The antioxidant capacity of vanillic acid and its derivatives is a key aspect of their therapeutic potential. Computational studies have indicated that the introduction of electron-donating groups (EDGs) can significantly enhance the antioxidant activity of vanillic acid[2]. This is attributed to the lability of the O-H bond, which facilitates the quenching of free radicals[2].

Anticancer Activity: Vanillic acid and its derivatives have demonstrated promising anticancer properties by inhibiting tumor cell proliferation and inducing apoptosis[3][4]. The anticancer mechanism often involves the modulation of key signaling pathways. For example, vanillin and its related compound apocynin have been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cancer cell migration and angiogenesis[5]. The presence of an aldehyde or ketone group appears to be important for this inhibitory activity[5]. Furthermore, vanillic acid has been reported to suppress the mTOR signaling pathway in gastrointestinal cancer cells, leading to reduced cell proliferation[6].

Quantitative Data Summary

The following table summarizes the biological activities of various vanillic acid derivatives from published studies.

DerivativeBiological ActivityAssayKey FindingsReference
Vanillic acid-indole hybrids (7g-7j) AntibacterialAgar perforating methodCompounds 7g-7j showed superior activity against Vibrio harveyi and Vibrio parahaemolyticus compared to the positive control.[1][1]
Vanillin Anticancer (Lung Cancer Cells)Transwell migration assayInhibited HGF-induced cell migration.[5][5]
Apocynin Anticancer (Lung Cancer Cells)Transwell migration assayInhibited HGF-induced cell migration and PI3K enzymatic activity.[5][5]
Vanillic Acid Anticancer (Gastrointestinal Cancer Cells)MTT AssayDemonstrated cytotoxic and antiproliferative effects in a dose-dependent manner; downregulated mTOR expression.[6][6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.

Antibacterial Activity Assessment: Agar Well Diffusion Method

This method is used to evaluate the antibacterial activity of synthesized compounds.

Procedure:

  • Prepare a standardized inoculum of the target bacterial strain.

  • Uniformly spread the bacterial suspension over the surface of a sterile nutrient agar plate to create a lawn.

  • Aseptically create wells (typically 6-8 mm in diameter) in the agar plate using a sterile cork borer.

  • Add a specific concentration of the test compound (dissolved in a suitable solvent like DMSO) into each well.

  • Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compounds) in separate wells.

  • Incubate the plates at an appropriate temperature (usually 37°C) for 16-24 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Procedure:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 1-4 hours at 37°C. Living cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability compared to untreated control cells.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

Procedure:

  • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol or ethanol).

  • Prepare various concentrations of the test compound and a positive control (e.g., ascorbic acid).

  • In a 96-well plate, mix the test compound solutions with the DPPH solution.

  • Include a blank control containing only the solvent and the DPPH solution.

  • Incubate the plate in the dark for a specific period (e.g., 30 minutes).

  • Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • The scavenging activity is determined by the decrease in the absorbance of the DPPH solution, which turns from purple to yellow upon reduction. Calculate the percentage of radical scavenging activity.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow.

experimental_workflow cluster_synthesis Compound Synthesis cluster_bioassay Biological Evaluation cluster_sar SAR Analysis start Starting Materials (e.g., Vanillic Acid) reaction Chemical Reaction (e.g., Esterification, Amidation) start->reaction purification Purification (e.g., Chromatography) reaction->purification characterization Structural Characterization (NMR, Mass Spec) purification->characterization antimicrobial Antimicrobial Assays (Agar Well Diffusion) characterization->antimicrobial antioxidant Antioxidant Assays (DPPH) characterization->antioxidant anticancer Anticancer Assays (MTT) characterization->anticancer data_analysis Data Analysis (IC50, MIC determination) antimicrobial->data_analysis antioxidant->data_analysis anticancer->data_analysis sar_elucidation SAR Elucidation data_analysis->sar_elucidation

Caption: General experimental workflow for SAR studies.

anticancer_pathways cluster_pi3k PI3K/Akt/mTOR Pathway cluster_jak_stat JAK/STAT Pathway cluster_nfkb NF-κB Pathway VA Vanillic Acid Derivatives PI3K PI3K VA->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation VA2 Vanillic Acid JAK JAK VA2->JAK Inhibition STAT STAT JAK->STAT Gene_Transcription Gene Transcription (Proliferation, Anti-apoptosis) STAT->Gene_Transcription VA3 Vanillic Acid NFkB NF-κB VA3->NFkB Inhibition Inflammation Inflammation & Cell Survival NFkB->Inflammation

Caption: Key signaling pathways modulated by vanillic acid.

References

Vanilpyruvic Acid: A Comparative Analysis Across Biological Matrices for Disease Biomarker Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of biomarker presence in different biological samples is critical for accurate disease diagnostics and therapeutic monitoring. Vanilpyruvic acid (VPA), a keto acid derived from L-DOPA metabolism, has emerged as a significant biomarker for certain inborn errors of metabolism, most notably Aromatic L-amino acid decarboxylase (AADC) deficiency.

This guide provides a comparative analysis of this compound across various biological matrices, offering insights into its diagnostic utility. The information presented herein is supported by experimental data and detailed methodologies to aid in the replication and further investigation of these findings.

Quantitative Data Summary

The concentration of this compound and its related metabolites can vary significantly between healthy individuals and those with metabolic disorders. The following table summarizes the available quantitative data for VPA and associated compounds in urine, which is the most common matrix for its analysis. Data for plasma and tissue is limited, highlighting an area for future research.

AnalyteBiological MatrixConditionConcentration (mmol/mol creatinine)Reference
This compound (VPA) UrineAADC DeficiencyElevated (specific quantitative range not consistently reported)[1][2][3]
UrineHealthy ControlsNot typically detected or at very low levels[1][2]
Vanillactic Acid (VLA) UrineAADC Deficiency10.24 (mean, SD=11.58)[4][5]
UrineHealthy Controls0.3 (mean, SD=1.18)[4][5]
Vanillylmandelic Acid (VMA) UrineAADC Deficiency0.45 (mean, SD=0.29)[4][5]
UrineHealthy Controls5.59 (mean, SD=3.87)[4][5]

Metabolic Pathway in AADC Deficiency

In a healthy state, L-DOPA is converted to dopamine by the AADC enzyme. However, in AADC deficiency, this pathway is blocked. This leads to an accumulation of L-DOPA, which is then shunted into alternative metabolic pathways, resulting in the production and subsequent excretion of this compound.

This compound Metabolic Pathway in AADC Deficiency cluster_tyrosine Tyrosine Metabolism cluster_normal Normal Dopamine Synthesis cluster_aadc_deficiency AADC Deficiency Pathway Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Tyrosine Hydroxylase Tyrosine->L-DOPA Dopamine Dopamine L-DOPA->Dopamine AADC (Active) L-DOPA->Dopamine AADC_inactive AADC (Deficient) L-DOPA->AADC_inactive Vanilpyruvic_Acid This compound (VPA) L-DOPA->Vanilpyruvic_Acid Transaminase L-DOPA->Vanilpyruvic_Acid

Metabolic fate of L-DOPA in healthy vs. AADC deficient states.

Experimental Protocols

Accurate quantification of this compound requires robust and validated analytical methods. The most commonly employed technique is Gas Chromatography-Mass Spectrometry (GC-MS) for urinary organic acid analysis.

Protocol: Urinary Organic Acid Analysis by GC-MS

This protocol outlines a standard method for the detection of this compound in urine.

1. Sample Preparation:

  • Normalization: Urine samples are normalized based on creatinine concentration to account for variations in urine dilution. A volume of urine equivalent to 1 µmole of creatinine is typically used.[6]

  • Internal Standard Addition: An internal standard (e.g., 2-ketocaproic acid) is added to each sample to correct for analytical variability.[6]

  • Oximation: To stabilize the keto group of this compound and other keto-acids, an oximation step is performed by adding hydroxylamine.[6]

  • Acidification and Extraction: The urine sample is acidified, and organic acids are extracted into an organic solvent, typically ethyl acetate.[6]

  • Drying: The organic extract is dried under a stream of nitrogen.

  • Derivatization: The dried residue is derivatized to increase the volatility of the organic acids for GC analysis. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) in pyridine.[6]

2. GC-MS Analysis:

  • Injection: The derivatized sample is injected into the GC-MS system.

  • Chromatographic Separation: A capillary column (e.g., DB-1MS) is used to separate the various organic acids. The oven temperature is programmed to ramp up to achieve optimal separation.

  • Mass Spectrometry Detection: A mass spectrometer is used to detect and quantify the separated compounds. The instrument is typically operated in full scan mode to identify a wide range of metabolites, including this compound.

The following diagram illustrates the general workflow for this analytical procedure.

GC-MS Workflow for Urinary this compound Analysis Urine_Sample Urine Sample Normalization Creatinine Normalization Urine_Sample->Normalization Internal_Standard Add Internal Standard Normalization->Internal_Standard Oximation Oximation Internal_Standard->Oximation Extraction Acidification & Solvent Extraction Oximation->Extraction Drying Drying under Nitrogen Extraction->Drying Derivatization TMS Derivatization Drying->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Processing Data Processing & Quantification GCMS_Analysis->Data_Processing

Workflow for the analysis of this compound in urine by GC-MS.
Protocol: Plasma Metabolite Analysis by LC-MS/MS

While specific protocols for this compound in plasma are not well-established, a general approach for the analysis of small molecules like VPA in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is as follows.

1. Sample Preparation:

  • Protein Precipitation: Plasma samples are treated with a solvent like methanol or acetonitrile to precipitate proteins, which can interfere with the analysis.

  • Centrifugation: The sample is centrifuged to pellet the precipitated proteins.

  • Supernatant Collection: The supernatant containing the metabolites is collected for analysis.

  • Internal Standard Addition: An appropriate internal standard is added.

2. LC-MS/MS Analysis:

  • Chromatographic Separation: The extracted sample is injected into an LC system. A reversed-phase or HILIC column is typically used to separate the metabolites.

  • Mass Spectrometry Detection: A tandem mass spectrometer is used for the sensitive and specific detection and quantification of the target analyte (this compound) using methods like Multiple Reaction Monitoring (MRM).

Discussion and Future Perspectives

The analysis of this compound, primarily in urine, is a valuable tool in the diagnostic workup of AADC deficiency. The marked increase of VPA and related metabolites in affected individuals provides a clear biochemical signature of the disease. However, the comparative analysis is currently limited by the lack of extensive quantitative data for VPA in other biological matrices such as plasma and tissue.

Future research should focus on:

  • Developing and validating sensitive LC-MS/MS methods for the routine quantification of this compound in plasma. This would provide a less invasive alternative to cerebrospinal fluid analysis and could be valuable for monitoring therapeutic interventions.

  • Investigating the presence and concentration of this compound in tissue samples from relevant animal models or patient-derived cells. This could offer deeper insights into the pathophysiology of AADC deficiency and the tissue-specific effects of metabolic dysregulation.

  • Establishing standardized reference ranges for this compound in different biological matrices across various age groups in both healthy and diseased populations to improve the diagnostic accuracy.

By addressing these research gaps, the full potential of this compound as a versatile biomarker can be realized, ultimately leading to improved diagnostic strategies and patient outcomes in AADC deficiency and potentially other related metabolic disorders.

References

Confirming Vanilpyruvic Acid: A Comparative Guide to Tandem Mass Spectrometry and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of metabolites and signaling molecules is paramount. This guide provides a comparative analysis of tandem mass spectrometry (LC-MS/MS) for the confirmation of vanilpyruvic acid, a key metabolite in catecholamine metabolism. We present a detailed examination of its fragmentation patterns alongside a comparative overview of alternative analytical methods, supported by experimental data and detailed protocols to aid in methodological selection and application.

This compound (4-hydroxy-3-methoxyphenylpyruvic acid) is a phenolic acid and a keto acid derivative that serves as an intermediate in the metabolic pathway of catecholamines.[1] Its accurate identification and quantification are crucial in various research fields, including the study of inborn errors of metabolism and neurological disorders. Tandem mass spectrometry has emerged as a powerful tool for this purpose due to its high sensitivity and specificity.

Tandem Mass Spectrometry: A High-Confidence Approach

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the definitive identification and quantification of small molecules like this compound in complex biological matrices. The technique combines the separation power of liquid chromatography with the mass-resolving capabilities of two mass analyzers in series, providing a high degree of confidence in the analytical results.

Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol outlines a general procedure for the analysis of this compound in biological samples, such as plasma or urine.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of the biological sample, add an internal standard (e.g., a stable isotope-labeled this compound).

  • Acidify the sample with 10 µL of 1M HCl.

  • Extract the analytes with 500 µL of ethyl acetate by vortexing for 2 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Liquid Chromatography (LC) Separation:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is typically used.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.

  • Gradient Elution: A linear gradient from 5% to 95% mobile phase B over 10 minutes is a common starting point.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

3. Tandem Mass Spectrometry (MS/MS) Detection:

  • Ionization Mode: Electrospray ionization (ESI) in either positive or negative ion mode can be employed. Negative ion mode is often preferred for carboxylic acids.

  • Scan Type: Multiple Reaction Monitoring (MRM) is used for targeted quantification, monitoring specific precursor-to-product ion transitions.

  • Precursor Ion ([M-H]⁻): For this compound (exact mass: 210.0528 g/mol ), the deprotonated molecule at m/z 209.0455 would be selected in negative ion mode.

  • Collision Energy: This needs to be optimized to achieve characteristic and abundant product ions.

  • Product Ions: Based on the fragmentation of the vanillic acid moiety and the pyruvic acid side chain, characteristic product ions are monitored.

Fragmentation Pattern of this compound

Table 1: Predicted Tandem Mass Spectrometry Data for this compound (Negative Ion Mode)

Precursor Ion (m/z)Predicted Product Ion (m/z)Neutral LossPutative Fragment Structure
209.0165.0CO₂ (44 Da)Decarboxylated this compound
209.0151.0CO₂ + CH₂ (58 Da)Further fragmentation of the side chain
209.0137.0C₃H₄O₃ (88 Da)Cleavage of the pyruvic acid side chain
209.0123.0C₃H₄O₃ + CH₂ (102 Da)Further fragmentation of the side chain
209.0108.0C₃H₄O₃ + CH₃ + H (101 Da)Loss of methyl group from the aromatic ring

Note: This data is predictive and requires experimental verification for confirmation.

Below is a DOT script to visualize the logical workflow for identifying this compound using tandem mass spectrometry.

cluster_SamplePrep Sample Preparation cluster_LC LC Separation cluster_MS MS/MS Detection cluster_Data Data Analysis BiologicalSample Biological Sample Extraction Liquid-Liquid Extraction BiologicalSample->Extraction Cleanup Evaporation & Reconstitution Extraction->Cleanup LC_Column C18 Column Cleanup->LC_Column ESI Electrospray Ionization LC_Column->ESI MS1 MS1: Precursor Ion Selection (m/z 209.0) ESI->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS2: Product Ion Analysis CID->MS2 Confirmation Confirmation of Identity MS2->Confirmation Quantification Quantification MS2->Quantification Start Start: Need to analyze this compound HighSensitivity High Sensitivity & Specificity Required? Start->HighSensitivity StructuralInfo Detailed Structural Elucidation Needed? Start->StructuralInfo ComplexMatrix Complex Biological Matrix? HighSensitivity->ComplexMatrix Yes HPLCUV HPLC-UV HighSensitivity->HPLCUV No LCMSMS LC-MS/MS ComplexMatrix->LCMSMS Yes GCMS GC-MS (with derivatization) ComplexMatrix->GCMS No StructuralInfo->HighSensitivity No NMR NMR StructuralInfo->NMR Yes CE Capillary Electrophoresis GCMS->CE

References

Safety Operating Guide

Proper Disposal of Vanilpyruvic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This document provides essential safety and logistical information for the proper disposal of vanilpyruvic acid, a 2-oxo monocarboxylic acid.

This compound is classified with GHS warnings for causing skin and eye irritation, and it may cause respiratory irritation.[1] Adherence to proper disposal protocols is crucial to mitigate these risks and ensure a safe laboratory environment. The recommended disposal procedure for this compound, in the absence of specific institutional guidelines, is through neutralization of its acidic properties.

Disposal Protocol: Neutralization

This protocol outlines the steps for neutralizing this compound for safe disposal. This procedure should be performed in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Materials:

  • This compound waste

  • Weak base (e.g., sodium bicarbonate, sodium carbonate)

  • Large container (at least twice the volume of the acid waste)

  • Stir bar and stir plate

  • pH indicator strips or a calibrated pH meter

  • Water (preferably deionized)

Procedure:

  • Dilution: In a large container, dilute the this compound waste with a significant amount of water. A 1:10 or 1:20 ratio of acid to water is recommended to manage the heat generated during neutralization.

  • Neutralization: Slowly add a weak base, such as sodium bicarbonate or sodium carbonate, to the diluted this compound solution while stirring continuously.[2] The addition should be done in small portions to control the rate of reaction and prevent excessive foaming or heat generation.

  • pH Monitoring: Regularly check the pH of the solution using pH indicator strips or a pH meter. Continue adding the base until the pH of the solution is neutral (between 6.0 and 8.0).[2][3]

  • Disposal: Once neutralized, the solution can typically be disposed of down the drain with a copious amount of water, in accordance with local regulations.[3] Always consult and adhere to your institution's specific guidelines for aqueous waste disposal.

  • Container Rinsing: Thoroughly rinse the empty this compound container with water. The rinsate should also be neutralized before disposal.

Safety and Handling Summary

Hazard ClassificationPrecautionary Measures
Skin Irritation (H315) Wear appropriate protective gloves and clothing to prevent skin exposure.[4]
Serious Eye Irritation (H319) Wear appropriate protective eyeglasses or chemical safety goggles.[4]
Respiratory Irritation (H335) Work in a well-ventilated area or a fume hood.[5]

Disposal Workflow

The following diagram illustrates the step-by-step process for the safe disposal of this compound.

Vanilpyruvic_Acid_Disposal cluster_prep Preparation cluster_procedure Neutralization Procedure cluster_disposal Final Disposal A Don Personal Protective Equipment (Goggles, Gloves, Lab Coat) B Work in a Fume Hood A->B C Dilute this compound with Water (1:10 ratio) B->C D Slowly Add Weak Base (e.g., Sodium Bicarbonate) C->D E Stir Solution Continuously D->E F Monitor pH (Target: 6.0 - 8.0) E->F Check pH F->D pH not neutral G Dispose of Neutralized Solution Down the Drain with Copious Water F->G pH is neutral H Rinse Empty Container and Neutralize Rinsate G->H

Caption: Workflow for the safe neutralization and disposal of this compound.

It is imperative to consult your institution's specific safety data sheets (SDS) and waste disposal guidelines before handling and disposing of any chemical. The information provided here is for guidance and should be supplemented by your organization's established protocols.

References

Comprehensive Safety and Handling Guide for Vanilpyruvic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of Vanilpyruvic acid in a laboratory setting. Adherence to these guidelines is crucial for ensuring the safety of researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Information

This compound is a chemical that requires careful handling due to its potential health effects. According to its safety data, it can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2] Therefore, implementing appropriate safety measures is paramount.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE Category Specific Equipment Purpose
Eye and Face Protection Chemical safety goggles or a face shieldTo protect against splashes and dust.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)To prevent skin contact and irritation.
Body Protection A lab coat or chemical-resistant apronTo protect clothing and skin from spills.
Respiratory Protection Use in a well-ventilated area or under a fume hood. A dust mask may be appropriate when handling the powder form to avoid inhalation.To prevent respiratory tract irritation from dust or vapors.

Operational Plan: Step-by-Step Handling Procedures

3.1. Handling Solid this compound

  • Preparation : Before handling, ensure that a designated workspace, preferably within a fume hood, is clean and uncluttered.[3] Have all necessary equipment, including weighing tools and containers, readily available.

  • Weighing : Carefully weigh the desired amount of solid this compound. Avoid creating dust by handling the powder gently. If any dust is generated, ensure it is contained within the fume hood.

  • Transfer : Use a spatula or other appropriate tool to transfer the solid. Avoid direct contact with the powder.

  • Storage of Solid : Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.

3.2. Preparing a this compound Solution

  • Solvent Preparation : In a suitable container (e.g., an Erlenmeyer flask), measure the required volume of the solvent.

  • Dissolution : Slowly add the pre-weighed solid this compound to the solvent while stirring. This should be done in a fume hood to control any potential vapors.

  • Heating (if necessary) : If the compound does not readily dissolve at room temperature, gentle heating may be applied. Use a hot plate with a stirrer and monitor the process closely. Never heat a closed container.

  • Cooling and Storage : Once the solid is fully dissolved, allow the solution to cool to room temperature. Store the solution in a clearly labeled, sealed container.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect all waste containing this compound, including unused solid, solutions, and contaminated materials (e.g., gloves, wipes), in a designated and clearly labeled hazardous waste container.[4][5]

    • Do not mix this compound waste with other incompatible waste streams.[4] Organic acids should generally be segregated from inorganic acids and oxidizers.[4]

  • Neutralization (for aqueous solutions) :

    • Small quantities of acidic aqueous waste may be neutralized before disposal. This should only be performed by trained personnel.[6]

    • Slowly add a weak base, such as sodium bicarbonate, to the acidic solution while stirring in a fume hood.[7]

    • Monitor the pH until it is within a neutral range (typically 6-8).

    • The neutralized solution may be permissible for drain disposal, but always check with your institution's specific guidelines and local regulations first.[6]

  • Container Disposal :

    • Empty containers that held this compound must be triple-rinsed with a suitable solvent.[8] The rinsate should be collected as hazardous waste.[8]

    • After thorough cleaning, the container can be disposed of according to institutional protocols for non-hazardous lab glass or plastic. Deface the original label before disposal.

  • Final Disposal :

    • All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[5] Never dispose of chemical waste in the regular trash or down the drain without proper neutralization and authorization.[4]

Emergency Procedures

5.1. Spills

  • Minor Spill (<1 L in a fume hood) :

    • Alert others in the immediate area.

    • Wear appropriate PPE, including gloves, goggles, and a lab coat.

    • Contain the spill using an acid spill kit or absorbent material.

    • For a solid spill, gently sweep it up to avoid creating dust. For a liquid spill, absorb it with a neutral absorbent material.

    • Place the absorbed material in a sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent or detergent and water.

  • Major Spill (>1 L or outside a fume hood) :

    • Evacuate the area immediately.

    • Alert your supervisor and contact your institution's emergency response team or EHS office.[9]

    • Provide them with the details of the spilled substance from the Safety Data Sheet (SDS).

5.2. Personal Exposure

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[10][11]

  • Eye Contact : Immediately flush eyes with water for at least 15 minutes at an eyewash station. Hold the eyelids open and away from the eyeballs to ensure thorough rinsing. Seek immediate medical attention.

  • Inhalation : Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Visual Workflow for Safe Handling

SafeHandlingWorkflow Safe Handling Workflow for this compound A 1. Preparation - Wear full PPE - Work in a fume hood B 2. Weighing Solid - Handle gently to avoid dust A->B Proceed H Spill or Exposure Occurs A->H C 3. Dissolving - Add solid to solvent slowly - Stir continuously B->C Proceed B->H D 4. Use in Experiment C->D Proceed C->H E 5. Waste Collection - Collect all contaminated materials - Use labeled waste container D->E After Experiment D->H F 6. Neutralization (if applicable) - Slowly add weak base - Monitor pH E->F For Aqueous Waste G 7. Final Disposal - Arrange for pickup by EHS E->G For Solid Waste F->G After Neutralization I Follow Emergency Procedures H->I Immediate Action

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Vanilpyruvic acid
Reactant of Route 2
Reactant of Route 2
Vanilpyruvic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.